2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-6-2-1-5-3-7(12)11-8(5)10-6/h1-2H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXUXTXVHOVQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The 7-azaindolin-2-one core structure is a recognized pharmacophore, and the introduction of a C6-nitrile group offers a valuable handle for further chemical elaboration or direct interaction with biological targets. This document explores two primary, field-proven synthetic routes: the classic Sandmeyer reaction starting from an amino precursor and a modern palladium-catalyzed cyanation of a halo-substituted intermediate. We will delve into the mechanistic underpinnings, provide detailed, self-validating experimental protocols, and offer expert insights into the causality behind critical process parameters. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.
Introduction: The Significance of the 6-Cyano-7-Azaindolin-2-one Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of kinases, making them crucial components in the development of anticancer and anti-inflammatory agents.[3][4][5]
The target molecule of this guide, this compound (also named 6-cyano-7-azaindolin-2-one), incorporates two key features: the 7-azaindolin-2-one core and a C6-nitrile group. The oxo-group introduces a hydrogen bond donor/acceptor site, while the nitrile can serve as a hydrogen bond acceptor, a metabolic blocking group, or a versatile chemical handle for further derivatization.
The primary challenge in synthesizing such molecules lies in the selective functionalization of the electron-deficient pyridine ring.[6][7] This guide presents robust strategies that circumvent these challenges by installing the critical cyano group through reliable, high-yield transformations.
Strategic Retrosynthetic Analysis
A logical approach to the synthesis of the target compound involves retrosynthetic disconnection at the C-CN bond. This reveals two primary precursor molecules: a 6-amino or a 6-halo substituted 7-azaindolin-2-one. This analysis forms the basis of our two core synthetic strategies.
Caption: Key stages of the Sandmeyer reaction pathway.
Detailed Experimental Protocol: Sandmeyer Synthesis
This protocol is a self-validating system designed for reproducibility.
Reaction: 6-Amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one to this compound.
Materials:
| Reagent | Mol. Wt. | Moles (Equiv.) | Mass/Volume |
| 6-Amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 149.15 | 10.0 mmol (1.0) | 1.49 g |
| Copper(I) Cyanide (CuCN) | 89.56 | 12.0 mmol (1.2) | 1.07 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 mmol (1.1) | 0.76 g |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | 5.0 mL |
| Deionized Water | 18.02 | - | 25 mL |
| Ethyl Acetate (for extraction) | - | - | ~150 mL |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | ~50 mL |
| Brine | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Diazotization:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.49 g, 10.0 mmol).
-
Add deionized water (15 mL) followed by the slow, dropwise addition of concentrated hydrochloric acid (5.0 mL) while stirring. Maintain the temperature below 10 °C using an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL).
-
Cool the sodium nitrite solution in an ice bath. Add this solution dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Cyanation (Sandmeyer):
-
In a separate 250 mL flask, prepare a solution/suspension of copper(I) cyanide (1.07 g, 12.0 mmol) in 10 mL of water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide suspension with vigorous stirring. Caution: This step evolves nitrogen gas and can be exothermic. Use a wide-bore cannula or a dropping funnel for the addition.
-
After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Core Synthetic Strategy B: Palladium-Catalyzed Cyanation
An alternative state-of-the-art approach involves the use of palladium catalysis to couple a halo-substituted precursor with a cyanide source. This method is highly versatile and often tolerates a wider range of functional groups than the strongly acidic conditions of the Sandmeyer reaction.
The key intermediate for this route is a 6-halo-7-azaindolin-2-one (e.g., 6-bromo or 6-chloro). The cyanation is typically achieved using zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate phosphine ligand.
Causality in Catalyst Choice:
-
Palladium(0) Source: Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with a reducing ligand is used to generate the active Pd(0) species that initiates the catalytic cycle.
-
Cyanide Source: Zinc cyanide is often preferred as it is less toxic than other cyanide salts and the transmetalation step from zinc to palladium is generally efficient.
Comparative Analysis of Synthetic Routes
| Feature | Strategy A: Sandmeyer Reaction | Strategy B: Palladium-Catalyzed Cyanation |
| Starting Material | 6-Amino-7-azaindolin-2-one | 6-Halo-7-azaindolin-2-one |
| Key Reagents | NaNO₂, HCl, CuCN | Pd catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂) |
| Reaction Conditions | Strongly acidic, low temperature (0-5 °C) initially | Generally neutral or basic, elevated temperatures (80-120 °C) |
| Advantages | Cost-effective, robust, high-yielding, classic transformation | Excellent functional group tolerance, milder overall conditions |
| Disadvantages | Requires strongly acidic conditions, potential for side reactions | Cost of palladium catalyst, toxicity of cyanide reagents |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between the Sandmeyer reaction and palladium-catalyzed cyanation depends on factors such as the availability of starting materials, cost considerations, and the presence of sensitive functional groups elsewhere in the molecule. The Sandmeyer pathway, detailed herein, represents a robust and scalable method for producing this valuable heterocyclic building block. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize this and related compounds for applications in drug discovery and materials science.
References
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
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Mishra, A., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534.
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Mishra, A., et al. (2016). Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534.
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Shiri, M., & Zolfigol, M. A. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(3).
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Chen, P., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes. Organic & Biomolecular Chemistry.
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An In-depth Technical Guide to 2-oxo-7-azaindoline-6-carbonitrile: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-oxo-7-azaindoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindoline scaffold is a privileged structure known for its ability to modulate the activity of various biological targets.[1][2][3][4] The introduction of an oxo group at the 2-position and a carbonitrile moiety at the 6-position is anticipated to confer unique physicochemical properties and biological activities. This document outlines a putative synthetic route, predicted physicochemical characteristics, and proposed analytical methodologies for the characterization of this molecule. Furthermore, it explores the potential therapeutic applications of 2-oxo-7-azaindoline-6-carbonitrile, drawing parallels with structurally related compounds that have shown promise in various disease areas, including neurodegenerative disorders.[2][3][4]
Introduction: The Significance of the 2-Oxo-7-azaindoline Scaffold
The 7-azaindole and its reduced form, 7-azaindoline, are bioisosteres of the endogenous indole nucleus and are considered "privileged scaffolds" in medicinal chemistry.[1] Their ability to engage in hydrogen bonding and other non-covalent interactions has led to their incorporation into a multitude of biologically active molecules. The replacement of a carbon atom in the benzene ring of an indole with a nitrogen atom can significantly alter the electronic distribution, pKa, and metabolic stability of the resulting molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The 2-oxo-7-azaindoline core, also known as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, has been identified as a key pharmacophore in the development of inhibitors for various enzymes and receptors. Notably, derivatives of this scaffold have been investigated as dual inhibitors of glycogen synthase kinase 3β (GSK3β) and tau aggregation, highlighting their potential in the treatment of neurodegenerative diseases such as Alzheimer's.[2][3][4] The introduction of a carbonitrile group at the 6-position is a strategic chemical modification intended to modulate the molecule's polarity, metabolic stability, and potential for specific interactions with biological targets.
Synthesis of 2-oxo-7-azaindoline-6-carbonitrile: A Proposed Synthetic Pathway
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine This starting material can be synthesized from commercially available 2-amino-3-methylpyridine via electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
Step 2: Cyanation of 2-Amino-5-bromo-3-methylpyridine The bromo-substituted pyridine can undergo a palladium-catalyzed cyanation reaction. A common method involves the use of zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like dimethylformamide (DMF).
Step 3: Domino Reaction to form the 7-Azaindoline Ring A novel one-pot method for the selective synthesis of 7-azaindolines has been reported, which can be adapted for this synthesis.[1] This involves a domino reaction between a 2-fluoro-3-methylpyridine derivative and an aldehyde. In this proposed pathway, the 2-amino-5-cyano-3-methylpyridine would first be converted to the corresponding 2-fluoro derivative via a Sandmeyer-type reaction. Subsequently, a reaction with a suitable aldehyde in the presence of an alkali amide base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) could facilitate the formation of the 7-azaindoline ring.[1]
Step 4: Oxidation to 2-oxo-7-azaindoline-6-carbonitrile The final step would involve the selective oxidation of the 3-position of the 7-azaindoline ring to introduce the oxo functionality. This can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation or degradation of the nitrile group.
Caption: Proposed synthetic pathway for 2-oxo-7-azaindoline-6-carbonitrile.
Physicochemical Properties
Due to the absence of experimental data for 2-oxo-7-azaindoline-6-carbonitrile in the public domain, the following physicochemical properties are predicted based on the analysis of its constituent functional groups and comparison with structurally similar molecules.
Table 1: Predicted Physicochemical Properties of 2-oxo-7-azaindoline-6-carbonitrile
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₈H₅N₃O | Based on chemical structure |
| Molecular Weight | 159.15 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds |
| Melting Point | > 200 °C (decomposes) | The presence of polar functional groups and a rigid ring system suggests a high melting point. |
| Boiling Point | Not applicable (decomposes) | Expected to decompose before boiling at atmospheric pressure. |
| pKa | ~8-9 (basic, pyridine N), ~16-18 (acidic, lactam N-H) | The pyridine nitrogen is expected to be basic, while the lactam proton is weakly acidic. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF) | The polar nature of the molecule suggests some water solubility, enhanced by the ability to form hydrogen bonds. |
| LogP | 0.5 - 1.5 | The presence of both polar (oxo, nitrile, amine) and nonpolar (aromatic ring) features suggests a moderate partition coefficient. |
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of synthesized 2-oxo-7-azaindoline-6-carbonitrile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the azaindoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile and oxo groups.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton, with characteristic signals for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can further elucidate the structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:
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N-H stretch (lactam): ~3200-3400 cm⁻¹
-
C≡N stretch (nitrile): ~2220-2260 cm⁻¹
-
C=O stretch (lactam): ~1680-1720 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with a UV detector is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (containing a small amount of a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Potential Applications in Drug Discovery
The 2-oxo-7-azaindoline scaffold is a versatile platform for the design of therapeutic agents. The incorporation of a 6-carbonitrile group can offer several advantages:
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Target Engagement: The cyano group can act as a hydrogen bond acceptor or participate in other specific interactions with biological targets.
-
Modulation of Physicochemical Properties: The nitrile group influences the polarity and solubility of the molecule, which can be fine-tuned to optimize drug-like properties.
Given the established biological activities of related 7-azaindoline derivatives, 2-oxo-7-azaindoline-6-carbonitrile and its analogs could be explored for a variety of therapeutic targets, including:
-
Kinase Inhibition: The 7-azaindole scaffold is a well-known hinge-binding motif in many kinase inhibitors.
-
Neurodegenerative Diseases: As mentioned, related compounds have shown activity against GSK3β and tau aggregation, suggesting potential applications in Alzheimer's and other tauopathies.[2][3][4]
-
Other CNS Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders, and the physicochemical properties of this scaffold make it a promising candidate for such applications.
Caption: A typical workflow for the evaluation of 2-oxo-7-azaindoline-6-carbonitrile in a drug discovery program.
Conclusion
2-oxo-7-azaindoline-6-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, predicting its key physicochemical properties, and outlining a robust analytical characterization strategy. The structural alerts derived from its scaffold suggest that this compound and its future derivatives warrant investigation as modulators of various biological targets, particularly those implicated in neurodegenerative diseases. Further experimental validation of the concepts presented herein is highly encouraged to unlock the full therapeutic potential of this intriguing heterocyclic system.
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Ali, T. F. S., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
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Zhang, M., Zhou, M., Liu, Y., Zhang, Y., & Li, Y. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 5(4), 336-345. [Link]
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Al-Mousawi, S. M., El-Apasery, M. A., & El-Awaad, I. A. (2017). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2017(3), M946. [Link]
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<sup>1</sup>H NMR and <sup>13</sup>C NMR data for 2-oxo-pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to ¹H and ¹³C NMR Data for 2-oxo-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-pyrrolo[2,3-b]pyridine, also known as the 2-oxo-7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The precise elucidation of the structure of novel derivatives is paramount for understanding structure-activity relationships (SAR) and advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of these molecules. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data characteristic of 2-oxo-pyrrolo[2,3-b]pyridine derivatives. It offers insights into chemical shifts, coupling constants, and the influence of substituents, grounded in fundamental principles and supported by published data. This document serves as a practical reference for researchers engaged in the synthesis and characterization of this important class of compounds.
Introduction: The Significance of the 2-oxo-pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core, a fusion of a pyrrole and a pyridine ring, is a key structural component in a wide array of pharmacologically active molecules.[1][2] These compounds, often referred to as 7-azaindoles, are of great interest to medicinal chemists due to their diverse biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[1][3] The introduction of a carbonyl group at the C2-position to form the 2-oxo-pyrrolo[2,3-b]pyridine lactam structure further enhances the molecular diversity and biological profile. This scaffold's ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive framework for designing targeted inhibitors for enzymes like kinases.
Given the subtle structural variations that can lead to significant changes in biological activity, unambiguous characterization is critical. NMR spectroscopy provides unparalleled detail regarding the molecular framework, stereochemistry, and electronic environment. This guide synthesizes data from peer-reviewed literature to provide a foundational understanding of the key NMR features of these derivatives.
Core Structure and Numbering
A standardized numbering system is essential for the consistent interpretation and reporting of NMR data. The 2-oxo-pyrrolo[2,3-b]pyridine scaffold is numbered as shown below, following IUPAC conventions. The lactam tautomer is predominantly favored over the lactim form in common NMR solvents.
Caption: A typical workflow for structure elucidation using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of 2-oxo-pyrrolo[2,3-b]pyridine derivatives exhibit distinct and predictable patterns. A thorough understanding of the characteristic chemical shifts for the N-H, carbonyl, and aromatic moieties, combined with the analysis of spin-spin coupling constants in the pyridine ring, allows for confident structural assignment. This guide provides a comprehensive reference, integrating foundational principles with literature-derived data, to assist researchers in the accurate characterization of this vital class of heterocyclic compounds, thereby accelerating progress in medicinal chemistry and drug discovery.
References
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1355-1365. (URL: [Link])
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Abdel-Wahab, B. F., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(17), 10440-10458. (URL: [Link])
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Abdel-Wahab, B. F., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health. (URL: [Link])
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Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12214-12230. (URL: [Link])
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Al-Ghorbani, M., et al. (2015). Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. Semantic Scholar. (URL: [Link])
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Crystal structure of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
An In-Depth Technical Guide to the Structural Elucidation of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for advancing structure-activity relationship (SAR) studies and facilitating rational drug design. This technical guide provides a comprehensive, field-proven workflow for researchers and drug development professionals aiming to determine the crystal structure of this compound. We delineate a strategic approach encompassing synthesis, purification, advanced crystallization methodologies, and final structural determination by single-crystal X-ray diffraction (SCXRD). The causality behind each experimental choice is explained to empower researchers in overcoming common challenges, particularly the crystallization bottleneck.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole that features a nitrogen atom in the six-membered ring, which can act as a crucial hydrogen bond acceptor. This feature is frequently exploited in the design of enzyme inhibitors. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of important drug targets, including Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and cyclin-dependent kinases (CDKs).[1][2][3] For drug development professionals, a high-resolution crystal structure provides invaluable insight into:
-
Molecular Conformation: The preferred spatial arrangement of the molecule in the solid state.
-
Intermolecular Interactions: Identifying key hydrogen bonds and other non-covalent interactions that dictate crystal packing and can inform on potential binding modes to a biological target.
-
Absolute Stereochemistry: Unambiguously determining the configuration of chiral centers, which is a critical regulatory requirement.[4]
Therefore, obtaining a diffraction-quality single crystal of this compound is not merely an analytical exercise but a foundational step in its development as a potential therapeutic agent.
Synthesis and Spectroscopic Confirmation
Proposed Synthetic Workflow
The synthesis would likely commence from a suitable commercially available chloropyridine derivative, followed by functional group interconversions to build the fused pyrrolo-oxindole ring system. The introduction of the nitrile group is a key step that can be achieved through various standard cyanation reactions.
Caption: Proposed high-level synthetic and purification workflow.
Protocol: Purity Validation and Spectroscopic Characterization
Before attempting crystallization, the identity and purity of the synthesized compound must be rigorously confirmed. This serves as a self-validating checkpoint; impurities are a primary cause of crystallization failure.
Objective: To confirm the structure and assess the purity (>98%) of the synthesized compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The expected spectra should show characteristic signals for the aromatic protons, the CH₂ group of the dihydro-pyrrole ring, and the quaternary carbons of the carbonyl and nitrile groups.
-
-
Infrared (IR) Spectroscopy:
-
Analyze a small sample using an ATR-IR spectrometer.
-
Look for characteristic absorption bands. Based on related structures, key peaks would be expected for the N-H stretch, the amide C=O stretch (around 1700-1750 cm⁻¹), and the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition. The measured mass should correspond to the calculated exact mass of C₉H₆N₃O (M+H)⁺.
-
-
Purity Analysis (HPLC):
-
Use a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Purity should be assessed by integrating the peak area at an appropriate UV wavelength.
-
The Crystallization Workflow: From Solution to Single Crystal
Growing diffraction-quality single crystals of small organic molecules is often described as more of an art than a science.[5] However, a systematic, multi-pronged approach significantly increases the probability of success. The fundamental principle is to allow the molecules to transition from a disordered state in solution to a highly ordered crystalline lattice very slowly.[6]
Rationale for Method Selection
The choice of crystallization technique is dictated by the compound's solubility and stability. For a novel compound, it is essential to screen multiple solvents and methods in parallel.
| Technique | Principle | Ideal For | Key Considerations |
| Slow Evaporation | Concentration of the solute increases gradually as the solvent evaporates.[7] | Compounds that are stable at room temperature and moderately soluble. | The rate of evaporation is critical; it can be controlled by limiting the opening of the vessel (e.g., covering with parafilm and piercing with a needle).[7] |
| Slow Cooling | Solubility decreases as the temperature of a saturated solution is gradually lowered.[8] | Compounds with a significant temperature-dependent solubility profile. | The cooling rate must be very slow to prevent the formation of many small crystals. Using a dewar or insulated box is effective.[5] |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8] | Compounds that are highly soluble in one solvent but insoluble in another miscible solvent. | The choice of solvent/anti-solvent pair is crucial. The setup should remain mechanically undisturbed. |
| Liquid-Liquid Diffusion | Similar to vapor diffusion, but a layer of anti-solvent is carefully layered on top of the compound solution.[5] | Useful for small quantities of material. | Requires a careful layering technique to avoid mixing and a significant density difference between the two solvents. |
Step-by-Step Crystallization Protocol (Screening Phase)
Objective: To identify initial conditions that yield crystalline material.
-
Solvent Solubility Screen:
-
In small vials, test the solubility of ~1-2 mg of the purified compound in a range of 0.2 mL solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, water, and mixtures thereof).
-
Identify solvents where the compound is sparingly or moderately soluble.
-
-
Set Up Crystallization Trials:
-
Slow Evaporation: Prepare near-saturated solutions in 3-4 promising solvents. Filter each solution into a clean vial, cover, and allow to evaporate slowly in a vibration-free location.[5]
-
Vapor Diffusion: In a larger sealed jar, place a vial containing a concentrated solution of your compound. Add a larger volume of a miscible anti-solvent to the bottom of the jar.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature (e.g., 40-50 °C). Filter it into a clean vial, seal, and place it inside a larger, insulated container filled with water at the same temperature to cool down over 24-48 hours.[9]
-
-
Monitor and Document:
-
Check the vials under a microscope after 2-3 days and then weekly. Document all conditions (solvents, temperatures, concentrations) and outcomes (clear solution, oil, precipitate, crystals).
-
Caption: Decision workflow for small molecule crystallization screening.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, the final step is to determine its structure using SCXRD.[10] This technique provides the definitive atomic-level picture of the molecule.[11]
The SCXRD Experimental Workflow
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
It is mounted on a loop (e.g., a MiTeGen mount) using a cryo-protectant oil.[11]
-
The crystal is then flash-cooled in a stream of liquid nitrogen (~100 K) to minimize radiation damage and thermal vibrations during data collection.
-
-
Data Collection:
-
The mounted crystal is placed on a goniometer in the diffractometer.
-
The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern (the positions and intensities of thousands of diffracted spots) is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the observed one. The quality of the final structure is assessed using metrics like the R-factor.
-
Conclusion
Determining the crystal structure of a novel compound like this compound is a systematic process that bridges synthetic chemistry and solid-state physics. While challenges, particularly in crystallization, are common, a logical and parallel screening approach grounded in the principles of slow, controlled precipitation is the most effective strategy. The resulting three-dimensional structure is a critical asset, providing unparalleled insight that can accelerate the optimization of lead compounds and de-risk later stages of drug development. This guide provides the foundational framework and actionable protocols to achieve this pivotal goal.
References
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Maddela, S. L., Palle, S., Yellu, N. R., & Jadi, S. L. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Shaabani, A., Soleimani, E., & Maleki, A. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
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Tanimura, R., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Kwiecień, H., & Goszczyńska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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ChemBK. 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester. ChemBK. Available at: [Link]
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El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. Available at: [Link]
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dee-Benito, B., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie. Available at: [Link]
- World Intellectual Property Organization. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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Sun, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology. Available at: [Link]
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Serrano, L. A., & Weers, P. M. (2012). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B. Available at: [Link]
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Li, Y., et al. (2014). Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]
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Michigan State University. X-Ray Crystallography Laboratory Handout. Michigan State University. Available at: [Link]
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Minakata, S. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Chemical Reviews. Available at: [Link]
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Yavari, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
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Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3. ResearchGate. Available at: https://www.researchgate.
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
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El-Enany, M. M. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Li, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. Available at: [Link]
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Hawes, C. S., et al. (2019). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Inorganica Chimica Acta. Available at: [Link]
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Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Available at: [Link]
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A Technical Guide to the Biological Screening of Novel 2-Oxo-7-Azaindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for the biological screening of novel 2-oxo-7-azaindole derivatives. We delineate a strategic, multi-stage screening cascade designed to efficiently identify and characterize promising lead compounds. This process begins with broad primary screening to identify initial hits, progresses through secondary assays for potency and selectivity determination, and culminates in cell-based functional and cytotoxicity assays. Each stage is detailed with field-proven protocols, the scientific rationale behind experimental choices, and methods for data interpretation, providing a robust roadmap for advancing drug discovery programs centered on this important chemical scaffold.
Introduction: The 2-Oxo-7-Azaindole Scaffold - A Cornerstone of Kinase Inhibition
The 7-azaindole moiety, a bioisostere of purine and indole systems, has emerged as a critical structural motif in modern drug discovery, particularly in the pursuit of protein kinase inhibitors.[1][3] Its value stems from its structural similarity to the adenine fragment of ATP, allowing it to act as an effective "hinge-binder" in the ATP-binding pocket of many kinases.[1][4][5] The pyridine nitrogen and pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase hinge region, a key interaction for potent inhibition.[4][5]
This unique binding capability has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor Vemurafenib.[1][4] The 2-oxo substitution on this scaffold provides an additional vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Given this pedigree, a systematic and rigorous biological screening strategy is essential to unlock the full therapeutic potential of novel 2-oxo-7-azaindole libraries. Other derivatives of azaindole have shown potential as antiviral and anticancer agents.[6][7]
The Screening Cascade: A Strategic Funnel for Hit Identification
A successful screening campaign is not a single experiment but a logical, tiered progression that filters a large library of compounds down to a small number of validated, high-potential leads. This "screening cascade" approach maximizes efficiency, minimizes cost, and builds a comprehensive data package for each compound.
Stage 1: Primary High-Throughput Screening (HTS) - Casting a Wide Net
Causality & Rationale: The objective of primary HTS is to rapidly and cost-effectively screen the entire compound library against a broad, representative panel of kinases.[8][9] This is typically performed at a single, relatively high compound concentration (e.g., 1 or 10 µM) to maximize the chances of identifying any activity. The goal is not to measure precise potency but to generate a "hit map" that identifies which compounds interact with which kinases. This approach quickly filters out inactive compounds and points toward promising compound-target pairs for further investigation.
A luminescent-based assay format, such as the ADP-Glo™ Kinase Assay, is ideal for HTS due to its high sensitivity, broad applicability to virtually any kinase, and simple "add-mix-measure" protocol.[9][10][11] The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10][12]
Protocol: Single-Point HTS using ADP-Glo™
-
Compound Plating: Using an acoustic liquid handler, dispense 10-50 nL of each 2-oxo-7-azaindole compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate to achieve a final concentration of 10 µM. Include positive control wells (e.g., a known inhibitor like Staurosporine) and negative control wells (DMSO vehicle only).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase of interest (e.g., B-Raf V600E, VEGFR-2)[13], its specific substrate, and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors. Dispense 5 µL of this mix into each well.
-
Kinase Reaction: Briefly centrifuge the plates to mix, then incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This step simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[10] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed for the detection step.[10][14] Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-based luminometer. The light output is directly proportional to the amount of ADP produced and thus, to kinase activity.[9]
Stage 2: Hit Confirmation and Potency Determination
Causality & Rationale: Hits from the primary screen require confirmation to eliminate false positives and to quantify their potency. The most common metric for potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. This is determined by generating a dose-response curve, where the kinase activity is measured across a range of inhibitor concentrations. This step is critical for ranking hits and beginning to understand the structure-activity relationship (SAR).
Protocol: IC50 Determination via Dose-Response
-
Serial Dilution: For each "hit" compound identified in Stage 1, prepare an 11-point, 3-fold serial dilution series in DMSO.
-
Compound Plating: Transfer the diluted compounds to a 384-well plate.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Stage 1 (steps 2-6) for the target kinase(s) of interest.
-
Data Analysis:
-
Normalize the data: Set the average luminescence from the DMSO-only wells (no inhibition) as 100% activity and the average from the positive control inhibitor wells as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation: Potency & Selectivity Profile
The data should be summarized in a clear, tabular format. A key goal is to identify compounds that are not only potent against the primary target but also selective over other, related kinases to minimize potential off-target effects.
| Compound ID | B-Raf V600E IC50 (nM) | VEGFR-2 IC50 (nM) | p38α IC50 (nM) | Selectivity Ratio (p38α / B-Raf) |
| AZ-001 | 15 | 2,500 | >10,000 | >667 |
| AZ-002 | 250 | 150 | 300 | 1.2 |
| AZ-003 | 8 | 55 | 1,200 | 150 |
| Staurosporine | 5 | 10 | 8 | 1.6 |
Table 1: Example potency and selectivity data for three hypothetical 2-oxo-7-azaindole compounds. High selectivity ratios are desirable.
Stage 3: Cellular Activity and Cytotoxicity Assessment
Causality & Rationale: A potent enzyme inhibitor is only useful if it can enter a cell, engage its target in the complex cellular environment, and exert a biological effect without being broadly toxic. Therefore, the next critical stage is to transition from biochemical assays to cell-based models. We need to answer two questions:
-
Target Engagement: Does the compound inhibit the kinase inside the cell? This can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.
-
Cytotoxicity: Does the compound kill cells? This is crucial to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Protocol 1: Cellular Target Engagement (Western Blot for Phospho-ERK)
For a B-Raf inhibitor, a key downstream event is the phosphorylation of ERK in the MAPK pathway.[15] A reduction in phosphorylated ERK (p-ERK) indicates successful target engagement.[16]
-
Cell Culture: Plate melanoma cells harboring the B-Raf V600E mutation (e.g., A375) in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.[17]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[16][17]
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-ERK/Total-ERK ratio confirms cellular target engagement.
Protocol 2: Cell Viability/Cytotoxicity (CellTiter-Glo® Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing cell viability by quantifying ATP, which is an indicator of metabolically active cells.[18]
-
Cell Plating: Seed A375 cells in a 96-well opaque-walled plate at 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of the test compound for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes.[19]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Measurement: Record luminescence with a plate reader. Decreased luminescence corresponds to a decrease in the number of viable cells.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data similarly to the IC50 determination.
Data Presentation: Bridging Biochemical and Cellular Activity
| Compound ID | B-Raf IC50 (nM) (Biochemical) | p-ERK EC50 (nM) (Cellular Target) | A375 GI50 (nM) (Cell Viability) | Therapeutic Index (GI50 / EC50) |
| AZ-001 | 15 | 30 | 45 | 1.5 |
| AZ-003 | 8 | 12 | 20 | 1.7 |
Table 2: Comparison of biochemical potency, cellular target engagement, and cell viability. A good correlation between these values suggests the observed anti-proliferative effect is on-target.
Data Interpretation and Next Steps
The culmination of the screening cascade provides a rich dataset for making informed decisions.
-
Potency & Efficacy: The IC50 (biochemical) and GI50 (cellular) values establish the potency of the compounds. A strong correlation between these two values suggests that the compound's anti-proliferative effect is likely due to the inhibition of the intended target.
-
Selectivity: A highly selective compound (e.g., AZ-001 in Table 1) is often preferred as it is less likely to have off-target effects and associated toxicities. The selectivity ratio provides a quantitative measure for comparison.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of active versus inactive analogs, medicinal chemists can deduce which parts of the molecule are essential for activity, guiding the design of the next generation of more potent and selective compounds.
Compounds that demonstrate high potency (low nM IC50 and GI50), clear on-target cellular activity, and good selectivity are prioritized as lead candidates for further optimization, including pharmacokinetic studies and in vivo efficacy models.
Conclusion
The biological screening of novel 2-oxo-7-azaindole compounds requires a disciplined, multi-faceted approach. The strategic cascade detailed in this guide—progressing from broad HTS to specific dose-response and finally to functional cellular assays—provides a validated and efficient pathway to identify and characterize high-quality lead candidates. By rigorously integrating biochemical and cellular data, research teams can confidently select the most promising compounds for advancement into preclinical and clinical development, ultimately accelerating the journey toward new targeted therapies.
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Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7246-7264. Available from: [Link]
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Furet, P., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15886-15903. Available from: [Link]
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Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. Available from: [Link]
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Ali, M., et al. (2021). Novel natural inhibitors targeting B-RAF(V600E) by computational study. Journal of Biomolecular Structure & Dynamics, 39(12), 4381-4393. Available from: [Link]
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An Investigational Guide to the Initial Biological Evaluation of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Introduction & Rationale
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow it to mimic the purine core of ATP, making it an effective hinge-binding motif for numerous protein kinases. Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors of various enzyme classes, demonstrating significant therapeutic potential.
Published research highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine core, with derivatives showing potent activity as inhibitors of key oncogenic kinases such as Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase (JAK).[1][2][3] This activity often translates into potent antiproliferative effects in cancer models and anti-inflammatory properties in relevant assays.[4][5]
This guide focuses on a specific, less-characterized derivative: 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . The introduction of an oxo group at the 2-position and a carbonitrile at the 6-position presents a unique chemical entity. The objective of this document is to outline a systematic, three-phase experimental plan to define the initial biological activity profile of this compound.
Causality for Investigation: The extensive history of the 1H-pyrrolo[2,3-b]pyridine scaffold as a kinase-directed pharmacophore provides a compelling rationale for prioritizing the investigation of this compound's potential as a kinase inhibitor and an antiproliferative agent. Our approach is designed as a logical cascade, where data from each phase informs the experimental design of the next, ensuring an efficient and scientifically rigorous evaluation.
Hypothesis: Predicted Biological Activity Profile
Based on the established pharmacology of the core scaffold, we hypothesize that this compound will exhibit:
-
Cytotoxic and/or antiproliferative activity against a panel of human cancer cell lines.
-
Direct inhibitory activity against one or more protein kinases, with a higher probability of targeting families previously associated with the scaffold, such as FGFR, JAK, or CDK.[1][2][3]
This investigation will proceed by first establishing a phenotypic effect (cytotoxicity) and then deconstructing the potential mechanism through target-based and cellular pathway analysis.
Phase 1: Foundational Cytotoxicity Screening
Experimental Rationale: The initial and most critical step is to determine the compound's effect on cell viability. This foundational screen provides the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[6] The data generated is essential for establishing a therapeutic window and defining the appropriate, non-lethal concentration ranges for subsequent mechanistic assays. This step serves as a self-validating gateway; without observable cellular activity, further investigation into specific targets would be unwarranted.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methodologies for assessing the cytotoxicity of novel chemical entities.[6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as an indicator of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, Caco-2 colorectal cancer).[6][9]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Multi-channel pipette and plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for 48 or 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation & Interpretation
Quantitative data from the cytotoxicity screen should be summarized in a clear, tabular format. The IC₅₀ value represents the concentration at which the compound inhibits 50% of cell viability and is a critical measure of its potency.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 15.2 ± 1.8[6] |
| Caco-2 | Colorectal Adenocarcinoma | [Experimental Value] | 12.49 ± 1.10[9] |
| HEK293 | Normal Embryonic Kidney | [Experimental Value] | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.[6]
Workflow Visualization: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Phase 2: Target-Based Screening - In Vitro Kinase Assays
Experimental Rationale: With cytotoxicity established, the next logical step is to investigate the hypothesis that this effect is driven by kinase inhibition. A direct, in vitro biochemical assay is the gold standard for confirming whether a compound can inhibit the enzymatic activity of a purified kinase.[10] This approach decouples the compound's activity from complex cellular processes, providing a clear, target-specific readout.
Kinase Panel Selection Rationale
The selection of kinases for initial screening should be guided by literature precedents for the 1H-pyrrolo[2,3-b]pyridine scaffold. A focused panel provides a cost-effective yet high-probability path to identifying a primary target. Based on published data, a suitable starting panel would include:
-
FGFR1: A receptor tyrosine kinase frequently targeted by this scaffold.[3]
-
CDK8: A transcriptional kinase for which pyrrolo[2,3-b]pyridine inhibitors have been developed.[1]
-
JAK3: A non-receptor tyrosine kinase where the scaffold is known to be an effective inhibitor.[2]
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a classic and highly sensitive method for measuring kinase activity using radiolabeled ATP.[11][12]
Materials:
-
Purified, active recombinant kinases (e.g., FGFR1, CDK8, JAK3).
-
Specific peptide or protein substrate for each kinase.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
γ-[³²P]ATP (10 µCi/µL).
-
Test compound at various concentrations.
-
4x SDS loading dye.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphor screen and imaging system.
Step-by-Step Methodology:
-
Reaction Preparation: In a microcentrifuge tube on ice, prepare a master mix containing the kinase buffer, the specific substrate, and the purified kinase enzyme.
-
Compound Incubation: Aliquot the master mix into reaction tubes. Add the test compound at the desired final concentration (e.g., 10 µM for initial screening, or a dose-response for IC₅₀ determination). Include a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding a mix of unlabeled ATP and γ-[³²P]ATP to a final concentration of ~100 µM. Transfer the tubes to a 30°C water bath for 20-30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding 4x SDS loading dye and boiling the samples at 95°C for 5 minutes.[10][11]
-
Separation: Separate the reaction products by running the samples on an SDS-PAGE gel. The radiolabeled phosphate will be transferred to the higher molecular weight substrate, separating it from the unused γ-[³²P]ATP.
-
Detection: Dry the gel and expose it to a phosphor screen. Image the screen to visualize the radiolabeled substrate bands.
-
Quantification: Quantify the band intensity using densitometry software (e.g., FIJI).[13] Calculate the percentage of kinase inhibition relative to the no-inhibitor control.
Data Presentation & Interpretation
Results should be tabulated to compare the compound's activity across the kinase panel. A significant reduction in substrate phosphorylation indicates inhibitory activity.
Table 2: Hypothetical Kinase Inhibition Profile of Test Compound
| Kinase Target | Substrate | % Inhibition at 10 µM | IC₅₀ (nM) |
|---|---|---|---|
| FGFR1 | Poly(E-Y) peptide | [Experimental Value] | [Experimental Value] |
| CDK8 | CTD peptide | [Experimental Value] | [Experimental Value] |
| JAK3 | STAT peptide | [Experimental Value] | [Experimental Value] |
Workflow Visualization: In Vitro Kinase Assay
Caption: Workflow for in vitro radiometric kinase inhibition assay.
Phase 3: Cellular Mechanism of Action - Pathway Analysis
Experimental Rationale: The final step in this initial evaluation is to connect the target-based activity (Phase 2) with the cellular phenotype (Phase 1). If the compound inhibits a specific kinase in vitro, it should also block the downstream signaling pathway controlled by that kinase inside the cell. Western blotting is the ideal technique to measure changes in the phosphorylation status of downstream proteins, providing direct evidence of on-target activity in a cellular context.[14][15]
Experimental Protocol: Western Blotting for Phospho-protein Analysis
This protocol is a standard method for analyzing protein expression and phosphorylation.[15][16] We will use the hypothetical example of confirming FGFR1 inhibition. Activation of FGFR1 leads to its autophosphorylation and subsequent phosphorylation of downstream effectors like ERK. An effective inhibitor should reduce the levels of both p-FGFR1 and p-ERK.
Materials:
-
Cell line expressing the target kinase (e.g., a breast cancer line with FGFR1 amplification).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot transfer equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
ECL detection reagent and imaging system.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Plate cells and allow them to attach. Treat the cells with the test compound at concentrations around its cytotoxic IC₅₀ for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[16]
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electrotransfer apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR1) overnight at 4°C with gentle shaking.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times again with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To verify protein loading, the membrane can be stripped and reprobed with antibodies against the total protein (e.g., anti-FGFR1) and a loading control (e.g., anti-GAPDH).
Data Interpretation & Signaling Pathway Visualization
A successful outcome would show a dose-dependent decrease in the signal for phosphorylated proteins (p-FGFR1, p-ERK) with no change in the total protein or loading control levels. This confirms that the compound engages its target in cells and inhibits its signaling function.
Caption: Inhibition of the FGFR1 signaling cascade by the test compound.
Summary and Future Directions
This technical guide outlines a robust, three-phase strategy for the initial biological characterization of this compound. The proposed workflow progresses logically from broad phenotypic screening to specific target identification and finally to confirmation of the cellular mechanism of action.
-
Phase 1 establishes the compound's cytotoxic potency (IC₅₀), providing essential data for designing subsequent experiments.
-
Phase 2 directly tests the hypothesis of kinase inhibition against a rationally selected panel of targets.
-
Phase 3 validates the on-target activity within a cellular context by analyzing downstream signaling pathways.
Positive results from this investigational cascade—specifically, potent cytotoxicity linked to the inhibition of a specific kinase and its cellular pathway—would establish this compound as a promising lead. Future directions would then include broader kinase profiling for selectivity, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in preclinical in vivo models of cancer.
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The Emergence of 2-Oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile Scaffolds: A New Frontier in Kinase Inhibition
Abstract
The relentless pursuit of novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrrolo[2,3-b]pyridine, or 7-azaindole, core has garnered significant attention, serving as a foundational structure for numerous kinase inhibitors.[1] This technical guide delves into the discovery and potential of a specific, yet broadly representative, derivative class: the 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitriles. While direct, extensive research on the singular entity "2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile" as a drug candidate is nascent, the broader family of 2-oxo-pyridine and pyrrolo[2,3-b]pyridine derivatives has demonstrated significant promise, particularly in the realm of oncology.[2][3] This guide will synthesize findings from across this chemical class to present a comprehensive overview of its potential, focusing on the rationale behind its design, synthetic strategies, mechanisms of action, and preclinical validation.
Introduction: The Rationale for the 2-Oxo-pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine, the core of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1] The introduction of a 2-oxo group to this scaffold confers unique properties. The pyridinone moiety can act as both a hydrogen bond donor and acceptor, enhancing binding affinity and selectivity for specific kinase targets.[2] This dual functionality provides a powerful tool for medicinal chemists to fine-tune interactions within the kinase hinge region, a critical area for inhibitor binding.
The addition of a carbonitrile group at the 6-position further modulates the electronic properties of the molecule and can serve as a key interaction point or a synthetic handle for further derivatization. This strategic combination of a kinase-hinge-binding core (pyrrolo[2,3-b]pyridine), a potent binding moiety (2-oxo), and a versatile functional group (carbonitrile) establishes the 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold as a promising starting point for the development of novel kinase inhibitors.
Synthetic Strategies: Building the Core
The synthesis of pyrrolo[2,3-b]pyridine derivatives can be achieved through various established methodologies. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core. For the 2-oxo derivatives, a typical synthetic route might commence with a substituted 2-aminopyridine, which undergoes a series of reactions to build the fused pyrrolone ring.
Illustrative Synthetic Workflow
Caption: Inhibition of EGFR and VEGFR-2 signaling by a 2-oxo-pyrrolo[2,3-b]pyridine derivative.
By inhibiting the phosphorylation of these receptors, 2-oxo-pyrrolo[2,3-b]pyridine derivatives can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. [2][4]
Preclinical Data and In Vitro Evaluation
The therapeutic potential of this scaffold is underscored by preclinical data from various derivatives. For instance, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (Caco-2) cell lines. [2]
In Vitro Cytotoxicity Data
| Compound | Target Cell Line | IC50 (µM) |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 |
| Doxorubicin (Control) | Caco-2 | 12.49 ± 1.10 |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | HepG-2 | < 10 |
Data adapted from.[2]
Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | EGFR | 0.124 ± 0.009 |
| Erlotinib (Control) | EGFR | 0.033 ± 0.002 |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | VEGFR-2 | 0.221 ± 0.009 |
| Sorafenib (Control) | VEGFR-2 | 0.043 ± 0.002 |
Data adapted from.[2]
These results indicate that derivatives of the 2-oxo-pyridine core can exhibit potent and selective inhibition of key oncogenic kinases, with efficacy comparable to or exceeding that of established drugs in some cases.
Experimental Protocol: In Vitro Kinase Assay
A representative protocol for evaluating the kinase inhibitory activity of a test compound is as follows:
-
Plate Preparation: Coat a 96-well plate with the substrate for the kinase of interest (e.g., a poly-Glu-Tyr peptide for a tyrosine kinase).
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, ATP, and the test compound at various concentrations.
-
Incubation: Add the reaction mixture to the prepared wells and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: After incubation, wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Generation: Add a suitable HRP substrate (e.g., TMB) and measure the resulting absorbance or fluorescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Broader Therapeutic Potential
The versatility of the pyrrolo[2,3-b]pyridine scaffold is not limited to oncology. Derivatives have been investigated as potent inhibitors of other kinases, suggesting a broader therapeutic potential.
-
GSK-3β Inhibition: Certain pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease. [5][6]* FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family, implicated in various cancers, has also been successfully targeted by pyrrolo[2,3-b]pyridine derivatives. [7][8]* c-Met and CDK8 Inhibition: Other derivatives have demonstrated potent inhibition of c-Met and CDK8, both of which are attractive targets in cancer therapy. [9][10][11]
Future Directions and Conclusion
The 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold represents a promising platform for the development of novel kinase inhibitors. The inherent drug-like properties of the pyrrolo[2,3-b]pyridine core, combined with the enhanced binding capabilities of the 2-oxo moiety, provide a strong foundation for lead optimization.
Future research should focus on:
-
Synthesis and SAR studies of a library of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives to identify compounds with improved potency and selectivity.
-
Elucidation of the precise binding modes of these compounds with their target kinases through X-ray crystallography and molecular modeling.
-
In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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El-Gamal, M. I., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Frontiers in Chemistry, 11, 1243317. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(48), 30235-30243. [Link]
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Li, S., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116109. [Link]
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Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
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Patel, H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 151, 107867. [Link]
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Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753. [Link]
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El-Naggar, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Early Drug Discovery
Abstract
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic properties, and synthetic tractability is perpetual. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has distinguished itself as a "privileged scaffold," particularly in the domain of kinase inhibition. This technical guide provides an in-depth exploration of a specific, highly functionalized derivative: 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , also known as 6-cyano-7-azaoxindole. We will dissect its structural rationale, potential synthesis pathways, and its promising role in the early stages of drug discovery, drawing upon the extensive knowledge of the parent scaffold and the strategic incorporation of the oxindole and carbonitrile moieties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this core in designing next-generation targeted therapeutics.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of both indole and the purine base adenine, has become a cornerstone in modern drug design.[1][2] Its prominence stems from its unique ability to mimic the purine core of ATP, allowing it to act as an excellent "hinge-binder" in the ATP-binding site of numerous protein kinases.[3][4] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond interaction with the kinase hinge region, a critical anchoring point for many competitive inhibitors.[4] This foundational interaction provides a stable platform for introducing various substituents to achieve potency and selectivity against specific kinase targets.
Derivatives of the 7-azaindole core have shown remarkable success, targeting a wide array of kinases involved in oncology, inflammation, and autoimmune diseases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[5][6][7] The subject of this guide, this compound, represents a sophisticated evolution of this scaffold, integrating two key functional groups—the 2-oxo (7-azaoxindole) moiety and a 6-carbonitrile group—to refine its biological activity and drug-like properties.
Deconstructing the Core: Rationale for Functionalization
The specific combination of the 7-azaoxindole core and the 6-carbonitrile substituent is not arbitrary. Each modification is a deliberate design choice aimed at modulating the compound's interaction with biological targets and its overall pharmaceutical profile.
The 7-Azaoxindole Moiety: A Versatile Bioactive Core
The introduction of a carbonyl group at the 2-position transforms the 7-azaindole into a 7-azaoxindole. This modification has several important implications:
-
Altered H-Bonding: The lactam functionality introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and retains the hydrogen bond donor (the N1-H), creating a new pattern of potential interactions within a protein binding pocket.
-
Structural Rigidity and Vectorial Projection: The sp2 character of the carbonyl carbon subtly alters the geometry of the bicyclic system, influencing the spatial orientation of other substituents. This is critical for optimizing interactions with target-specific amino acid residues.
-
Established Bioactivity: Oxindole scaffolds are present in numerous biologically active molecules and approved drugs, often exhibiting potent kinase inhibitory activity. This precedence validates the utility of the 7-azaoxindole core in drug design.
The 6-Carbonitrile Group: A Key Modulator of Potency and Properties
The nitrile group is a small, linear, and highly polar functional group that has become a valuable tool in medicinal chemistry.[3] Its incorporation at the 6-position of the 7-azaoxindole scaffold can confer several advantages:
-
Enhanced Target Engagement: The nitrile nitrogen can act as a potent hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. This can significantly enhance binding affinity and potency.
-
Metabolic Stability: The carbon-nitrile triple bond is generally stable to metabolic degradation, which can improve the compound's pharmacokinetic profile.
-
Improved Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can modulate the electronic properties of the aromatic system and influence properties like solubility and membrane permeability.[5]
-
Displacement of Water Molecules: In structure-based design, a strategically placed nitrile can displace unfavorable water molecules from a binding pocket, leading to a net gain in binding free energy.[8]
The logical relationship for the design of this molecule can be visualized as a convergence of established pharmacophores.
Caption: Rationale for the design of the target molecule.
Synthetic Pathways: A Strategic Approach
A logical retrosynthetic analysis suggests that the final step would be the oxidation of the 2-position of a protected 6-cyano-7-azaindole.
Caption: A plausible workflow for the synthesis of the target compound.
Proposed Experimental Protocol: Synthesis from 6-Bromo-7-azaindole
This protocol outlines a potential multi-step synthesis starting from a halogenated 7-azaindole precursor.
Step 1: Cyanation of 6-Bromo-7-azaindole
-
To a solution of 6-bromo-7-azaindole (1.0 eq) in a suitable solvent such as DMF or NMP, add copper(I) cyanide (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 140-180 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-cyano-7-azaindole .
Step 2: N-Protection of 6-Cyano-7-azaindole
-
Dissolve 6-cyano-7-azaindole (1.0 eq) in an anhydrous solvent like THF or DCM.
-
Cool the solution to 0 °C and add a base such as sodium hydride (1.1 eq).
-
After stirring for 30 minutes, add a protecting group reagent, for example, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude material by chromatography to obtain the N-protected intermediate.
Step 3: Oxidation to 7-Azaoxindole
-
Dissolve the N-protected 6-cyano-7-azaindole (1.0 eq) in a mixture of acetic acid and water.
-
Add N-Bromosuccinimide (NBS, 2.5 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours.
-
Monitor the formation of the 2-oxo product by LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The crude product containing the 2-oxo group may be carried forward or purified.
Step 4: Deprotection
-
Dissolve the crude or purified N-protected 7-azaoxindole derivative in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent suitable for the chosen protecting group. For SEM, trifluoroacetic acid (TFA) is effective.
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final compound, This compound , by preparative HPLC or crystallization.
Application in Early Drug Discovery: A Kinase Inhibitor Perspective
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, it is highly probable that this compound is designed to function as a kinase inhibitor. Its utility in an early discovery program would span from initial screening to lead optimization.
Target Identification and Screening Strategy
This scaffold is a strong candidate for screening against a broad panel of protein kinases, particularly those implicated in cancer and inflammatory diseases.
-
Tyrosine Kinases: The scaffold's similarity to the ATP purine ring makes it a prime candidate for inhibiting tyrosine kinases. Targets like JAKs, FGFRs, VEGFR, and EGFR are highly relevant.
-
Serine/Threonine Kinases: Kinases such as CDKs, Aurora kinases, and GSK-3β are also potential targets.[5][10]
Initial Screening Workflow:
-
Primary Enzymatic Assay: Screen the compound at a fixed concentration (e.g., 1-10 µM) against a diverse panel of kinases to identify initial hits.
-
Dose-Response Analysis: For active kinases, perform a dose-response study to determine the IC50 value, quantifying the compound's potency.
-
Cellular Mechanistic Assays: For promising hits, transition to cell-based assays. This involves measuring the inhibition of phosphorylation of a known substrate of the target kinase in a relevant cell line (e.g., via Western Blot or ELISA).
Structure-Activity Relationship (SAR) and Lead Optimization
Once a primary target is confirmed, the this compound core serves as an excellent starting point for SAR studies.
| Position for Modification | Rationale for Modification | Potential Groups to Explore |
| N1 (Pyrrole) | Explore interactions in the solvent-exposed region; modulate solubility and cell permeability. | Small alkyl groups, substituted benzyls, groups with basic amines. |
| C3 | Introduce vectors to access specific sub-pockets of the ATP-binding site; crucial for selectivity. | Aryl and heteroaryl rings, substituted amides, small alkyl chains. |
| C4 & C5 | Modulate electronics and explore additional binding interactions. | Small groups like halogens, methoxy, or methyl. |
The potential interaction of the scaffold within a generic kinase ATP-binding site highlights the key roles of the functional groups.
Caption: Hypothesized binding mode in a kinase active site.
Conclusion and Future Directions
The this compound scaffold is a rationally designed, highly functionalized molecule poised for significant impact in early drug discovery. It combines the proven hinge-binding capability of the 7-azaindole core with the refined interaction potential of the 7-azaoxindole system and the potency-enhancing properties of a nitrile group. While specific biological data for this exact compound remains limited in public literature, its structural features strongly suggest its application as a potent and potentially selective kinase inhibitor.
Future work should focus on executing the proposed synthetic routes, screening the compound against diverse kinase panels, and initiating SAR studies to explore its full potential. The elucidation of its co-crystal structure with a target kinase would be invaluable for guiding further optimization efforts. For drug discovery teams, this scaffold represents a promising and versatile starting point for the development of novel therapeutics to address unmet needs in oncology and beyond.
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link][12]
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PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][7]
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PubMed Central. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. [Link][10]
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The Structure-Activity Relationship (SAR) of 2-Oxo-7-Azaindole Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Executive Summary
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1][2] Its unique ability to act as a bidentate hydrogen bond donor and acceptor has established it as a premier "hinge-binding" motif, particularly in the development of protein kinase inhibitors.[3][4] This guide delves into a specific, yet highly promising subclass: the 2-oxo-7-azaindole (or 7-aza-2-oxindole) derivatives. While the broader 7-azaindole family is heavily explored in oncology, this guide focuses on the nuanced structure-activity relationships that position the 2-oxo variant as a potent core for developing novel anti-inflammatory agents. We will dissect the key synthetic strategies, analyze the impact of substitutions at the C3 position on biological activity, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
The 7-Azaindole Scaffold: A Foundation of Versatility
The strategic replacement of a CH group in the indole ring with a nitrogen atom confers upon the 7-azaindole scaffold a set of physicochemical properties that are highly advantageous for drug design. This modification can enhance binding affinity, modulate pKa, improve solubility, and create new intellectual property space.[1] Its structural resemblance to the adenine core of ATP makes it particularly effective in targeting the ATP binding sites of kinases, leading to successful drugs like the BRAF inhibitor Vemurafenib.[1][5]
The introduction of a carbonyl group at the C2 position to form the 2-oxo-7-azaindole scaffold shifts the focus from kinase inhibition towards other therapeutic areas, notably inflammation. This modification introduces a lactam functionality and alters the electronic and steric profile of the molecule, opening new avenues for therapeutic intervention.
Caption: Core structure and numbering of the 2-oxo-7-azaindole scaffold.
Synthetic Strategy: Knoevenagel Condensation
The primary route to functionalize the 2-oxo-7-azaindole core at the biologically crucial C3 position is through a base-catalyzed Knoevenagel-type condensation. This reaction involves the activation of the C3 methylene group by the adjacent carbonyl and the pyrrole ring, making it sufficiently acidic to react with a wide range of aldehydes.
Caption: General workflow for the synthesis of C3-substituted derivatives.
Experimental Protocol: Synthesis of C3-Substituted 2-Oxo-7-Azaindole Derivatives
This protocol is adapted from methodologies demonstrated to be effective for this scaffold.[6]
-
Reactant Preparation: To a solution of 7-aza-2-oxindole (1.0 equivalent) in absolute ethanol, add the desired substituted aldehyde (1.0 equivalent).
-
Initiation: Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Catalysis: Add a catalytic amount of sodium ethoxide in ethanol (e.g., 0.5 mL of a prepared solution) to the reaction mixture. The ethoxide acts as a strong base to deprotonate the C3 methylene group, initiating the condensation.
-
Reaction: Stir the mixture at ambient temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue with brine and extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield the desired C3-substituted derivative.
Structure-Activity Relationship (SAR) Analysis for Anti-Inflammatory Activity
The development of these derivatives was guided by their potential to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[6] The SAR is primarily focused on modifications at the C3-benzylidene moiety.
The Critical Role of the C3-Substituent
The nature of the aromatic or heterocyclic ring introduced at the C3 position via the aldehyde, and its substitution pattern, is the principal determinant of anti-inflammatory potency.
| Compound ID | R Group (Substituent on C3-benzylidene ring) | TNF-α Inhibition IC₅₀ (μM)[6] | IL-6 Inhibition IC₅₀ (μM)[6] |
| 1 | 4-Chlorophenyl | 1.63 | 3.25 |
| 2 | 4-Fluorophenyl | 1.48 | 1.61 |
| 3 | 4-Bromophenyl | 1.92 | 2.15 |
| 4 | 2,4-Dichlorophenyl | 0.95 | 1.03 |
| 5 | 3,4-Dimethoxyphenyl | 3.41 | 5.17 |
| 6 | 4-Allyloxyphenyl | 1.25 | 1.42 |
| 7 | Thiophen-2-yl | 2.11 | 2.37 |
| 8 | Furan-2-yl | >10 | >10 |
Key SAR Insights:
-
Halogen Substitution: The presence of a halogen, particularly chlorine or fluorine, at the 4-position of the phenyl ring (Compounds 1 , 2 , 3 ) is highly favorable for activity. This suggests that an electron-withdrawing group and/or specific steric bulk in this region enhances target engagement.
-
Di-Substitution: Dichlorination at the 2 and 4 positions (Compound 4 ) significantly improves potency against both TNF-α and IL-6, yielding the most active compound in the series. This indicates that multiple interaction points or a specific conformational lock induced by the 2-chloro group is beneficial.
-
Electron-Donating Groups: In contrast, electron-donating methoxy groups (Compound 5 ) are detrimental to activity, resulting in a significant loss of potency. This reinforces the hypothesis that electron-deficient aromatic rings are preferred.
-
Bulky Groups: A larger allyloxy group at the 4-position (Compound 6 ) is well-tolerated and maintains potent activity, suggesting the binding pocket can accommodate larger substituents in this vector.
-
Heterocyclic Rings: Replacing the phenyl ring with a thiophene ring (Compound 7 ) maintains good activity, indicating bioisosteric replacement is viable. However, a furan ring (Compound 8 ) leads to a complete loss of activity, highlighting a high degree of sensitivity to the specific heteroaromatic system.
Caption: Key structure-activity relationship trends on the scaffold.
Biological Evaluation & Mechanistic Framework
The anti-inflammatory potential of these compounds is assessed by their ability to suppress cytokine production in a cellular model of inflammation.
Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, to the media. A vehicle control (e.g., DMSO) and a positive control (no compound) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for robust cytokine production (e.g., 18-24 hours).
-
Quantification: The cell culture supernatant is collected, and the concentration of TNF-α and IL-6 is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.
Caption: Simplified inflammatory pathway and the putative target of inhibitors.
Conclusion and Future Directions
The 2-oxo-7-azaindole scaffold represents a promising and synthetically accessible core for the development of novel anti-inflammatory agents. The structure-activity relationship is well-defined with respect to the C3-substituent, where electron-deficient halogenated phenyl rings have been identified as the key to potent inhibition of TNF-α and IL-6 release. The 2,4-dichlorophenyl derivative stands out as a lead candidate for further investigation.
Future work should focus on several key areas:
-
Target Deconvolution: Identifying the specific protein target(s) within the inflammatory cascade is critical for rational drug design and understanding the mechanism of action.
-
SAR Expansion: Exploring substitutions at the N1 position and on the pyridine ring (C4, C5, C6) could further optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetics: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of lead compounds is necessary to assess their drug-likeness and potential for in vivo efficacy.
-
In Vivo Studies: Promising candidates should be advanced into preclinical animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to validate the therapeutic hypothesis.
By leveraging the foundational SAR insights presented here, research and drug development professionals can effectively advance the 2-oxo-7-azaindole scaffold toward new therapeutic realities.
References
-
Title: Azaindoles in Medicinal Chemistry. Source: PharmaBlock.
-
Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: Mini Reviews in Medicinal Chemistry.
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Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: PubMed.
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: ACS Medicinal Chemistry Letters.
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: ResearchGate.
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Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Source: Journal of Medicinal Chemistry.
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Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: PubMed.
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Title: Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Source: RSC Publishing.
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Title: 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. Source: Benchchem.
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Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Source: Organic Chemistry Portal.
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Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Source: PMC - NIH.
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Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: MDPI.
-
Title: Azaindole synthesis. Source: Organic Chemistry Portal.
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: PMC - PubMed Central.
-
Title: The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Source: ResearchGate.
-
Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Source: RosDok.
-
Title: An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: CiteDrive.
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: PubMed.
-
Title: Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Source: ResearchGate.
-
Title: Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. Source: PubMed.
-
Title: Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. Source: PubMed.
-
Title: Discovery of novel 7-azaindoles as PDK1 inhibitors. Source: PubMed.
-
Title: Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Source: PubMed.
-
Title: Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Source: Frontiers.
-
Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Source: NIH.
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Methodological & Application
Application Notes and Protocols for Utilizing 2-oxo-pyrrolo[2,3-b]pyridine Inhibitors in Cell-Based Assays
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective use of 2-oxo-pyrrolo[2,3-b]pyridine inhibitors in cell-based assays. This class of compounds, a prominent scaffold in kinase inhibitor discovery, has demonstrated significant potential in targeting a range of kinases implicated in oncology and inflammatory diseases. This document offers detailed protocols and the scientific rationale behind key experimental steps to ensure robust and reproducible results.
Introduction to 2-oxo-pyrrolo[2,3-b]pyridine Kinase Inhibitors
The 2-oxo-pyrrolo[2,3-b]pyridine core is a key pharmacophore in a broader family of pyrrolo[2,3-b]pyridine-based kinase inhibitors. This scaffold acts as a hinge-binder, competitively targeting the ATP-binding pocket of various protein kinases.[1][2] The pyridine and pyrrole rings of the core structure form critical hydrogen bonds with the kinase hinge region, a conserved structural element across many kinases.[3] This interaction provides a strong anchor for the inhibitor, allowing for the exploration of different substituents to achieve potency and selectivity for specific kinase targets.
The versatility of this scaffold has led to the development of inhibitors targeting a diverse array of kinases, including but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is a key driver in numerous cancers.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Critical mediators of tumor growth, proliferation, and angiogenesis.[1]
-
Cyclin-Dependent Kinase 8 (CDK8) : An emerging target in colorectal cancer due to its role in transcription regulation.[5]
-
Inhibitor of kappaB kinase (IKK)α : A central regulator of the non-canonical NF-κB signaling pathway, implicated in inflammation and cancer.[6][7]
The following sections will provide detailed protocols for the preparation and application of these inhibitors in fundamental cell-based assays to characterize their activity.
Essential Pre-Assay Preparations: Inhibitor Handling and Storage
The physicochemical properties of 2-oxo-pyrrolo[2,3-b]pyridine inhibitors, particularly their solubility, are critical for obtaining reliable data in cell-based assays. These compounds are generally hydrophobic and require careful handling to prevent precipitation and ensure accurate dosing.
Solubility and Stock Solution Preparation
Most pyrrolo[2,3-b]pyridine derivatives exhibit poor aqueous solubility but are readily soluble in dimethyl sulfoxide (DMSO).[1]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 1: General Storage Recommendations for Kinase Inhibitor Stock Solutions
| Storage Format | Recommended Temperature | Typical Shelf-Life |
| Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | 1 month |
| In DMSO | -80°C | 6 months |
Note: Always refer to the manufacturer's specific storage recommendations for your particular inhibitor.
Preparation of Working Solutions in Cell Culture Media
To avoid precipitation when diluting the DMSO stock in aqueous cell culture media, a serial dilution approach is recommended. The final concentration of DMSO in the cell culture should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, a 1:100 dilution will yield a 100 µM intermediate solution.
-
Final Dilution: Use the intermediate solution to prepare the final desired concentrations for your assay. This two-step process minimizes the risk of the inhibitor precipitating out of solution.
Core Cellular Assays for Inhibitor Characterization
The following protocols outline key cell-based assays to assess the biological activity of 2-oxo-pyrrolo[2,3-b]pyridine inhibitors.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of the inhibitor on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of viable cells.
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Treatment: The following day, treat the cells with a range of inhibitor concentrations (e.g., a 10-point serial dilution from 100 µM to 1 nM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the inhibitor's expected mechanism of action (typically 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Target Engagement and Pathway Modulation: Western Blotting
Western blotting is an essential technique to confirm that the inhibitor is engaging its intended kinase target and modulating downstream signaling pathways. For example, when evaluating an FGFR inhibitor, one would assess the phosphorylation status of FGFR and downstream effectors like ERK and AKT.[3]
Protocol for Western Blot Analysis:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Caption: Inhibition of a Receptor Tyrosine Kinase by a 2-oxo-pyrrolo[2,3-b]pyridine inhibitor blocks downstream signaling pathways.
Confirming Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound directly binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol for CETSA:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control, signifying that the inhibitor has stabilized the target protein.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Troubleshooting
Table 2: Common Issues and Troubleshooting in Cell-Based Assays with Kinase Inhibitors
| Issue | Potential Cause | Suggested Solution |
| Inhibitor Precipitation in Media | Poor aqueous solubility; high final DMSO concentration. | Perform serial dilutions; ensure final DMSO concentration is ≤ 0.1%. |
| High Variability in Viability Assays | Inconsistent cell seeding; edge effects in 96-well plates. | Use a multichannel pipette for seeding; fill outer wells with sterile PBS or media. |
| No Inhibition of Target Phosphorylation | Inhibitor is inactive or not cell-permeable; target is not expressed or active in the cell line. | Verify inhibitor activity with a positive control; confirm target expression by Western blot. |
| Off-Target Effects | Inhibitor lacks selectivity at the tested concentrations. | Perform a dose-response experiment to determine the lowest effective concentration; test a structurally unrelated inhibitor for the same target. |
Conclusion
The 2-oxo-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. By employing the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively characterize the cellular activity of these compounds. Rigorous experimental design, careful inhibitor handling, and appropriate data analysis are paramount to generating high-quality, reproducible data that will advance the field of kinase inhibitor drug discovery.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Bio-protocol. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ChemMedChem. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ChemMedChem. Available at: [Link]
Sources
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- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays with 2-oxo-7-Azaindoline Compounds
Introduction: The Significance of Kinase Inhibition and the Rise of Novel Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as a major class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. The 7-azaindole scaffold has been identified as a privileged structure in kinase inhibitor design, acting as an excellent hinge-binding motif that can form crucial hydrogen bonds within the ATP-binding site of kinases.[2] The 2-oxo-7-azaindoline core, a derivative of this successful scaffold, represents a promising area for the discovery of novel and selective kinase inhibitors.
This guide provides a comprehensive overview of the experimental procedures for conducting robust and reliable kinase inhibition assays with 2-oxo-7-azaindoline compounds. We will delve into both biochemical and cell-based assay formats, with a special focus on addressing the unique physicochemical properties and potential challenges associated with this heterocyclic compound class.
Understanding the 2-oxo-7-Azaindoline Scaffold: Key Considerations for Assay Design
The 2-oxo-7-azaindoline scaffold, while promising, presents several considerations that must be addressed to ensure the generation of high-quality, reproducible data:
-
Solubility: Like many heterocyclic compounds, 2-oxo-7-azaindoline derivatives may exhibit limited aqueous solubility. This can be mitigated through careful selection of assay buffers and the use of appropriate concentrations of organic co-solvents such as DMSO. It is crucial to determine the optimal DMSO concentration that maintains compound solubility without adversely affecting kinase activity.[3]
-
Compound Interference: Heterocyclic compounds are known to potentially interfere with assay readouts, particularly in fluorescence- and luminescence-based assays.[3][4] This can manifest as fluorescence quenching, light scattering, or direct inhibition of the reporter enzyme (e.g., luciferase).[5][6] It is therefore essential to include appropriate controls to identify and mitigate such interference.
-
Metabolic Liabilities: The 7-azaindole motif has been implicated in time-dependent inhibition of cytochrome P450 enzymes, which can be a metabolic liability. While this is more of a concern for later-stage drug development, it is a factor to be aware of even in early-stage screening.
Biochemical Kinase Inhibition Assays: A Step-by-Step Protocol
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.[3] Luminescence-based assays that measure ATP consumption or ADP production are a popular choice due to their sensitivity and high-throughput compatibility.[1] The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[7][8][9]
Protocol: ADP-Glo™ Kinase Assay for 2-oxo-7-Azaindoline Compounds
This protocol is a general guideline and should be optimized for each specific kinase-inhibitor system.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
2-oxo-7-azaindoline compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-oxo-7-azaindoline compound in kinase assay buffer containing a fixed percentage of DMSO (e.g., 1%). It is critical to maintain a consistent final DMSO concentration across all wells.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or vehicle control (DMSO) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final concentrations of kinase, substrate, and ATP should be optimized for each assay (typically at the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8][10]
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.[8][10]
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Controls for Self-Validation:
To ensure the integrity of your results, especially with novel heterocyclic compounds, the following controls are mandatory:
| Control | Purpose |
| No Enzyme Control | Contains all assay components except the kinase. This is crucial for identifying compound interference with the luminescence signal. |
| No Substrate Control | Helps to identify any kinase autophosphorylation or non-specific phosphorylation. |
| Positive Control (No Inhibitor) | Represents 100% kinase activity and is used for data normalization. This should contain the vehicle (e.g., DMSO) at the same concentration as the compound wells. |
| Negative Control (Known Inhibitor) | A well-characterized inhibitor for the kinase of interest to validate assay performance. |
Cell-Based Kinase Inhibition Assays: Assessing Cellular Potency
While biochemical assays measure direct target engagement, cell-based assays are critical for determining a compound's activity in a more physiologically relevant context. These assays can provide insights into cell permeability, off-target effects, and engagement with the target in its native environment. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.
Protocol: Western Blot-Based Cellular Kinase Inhibition Assay
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
2-oxo-7-azaindoline compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for a Western Blot-Based Cellular Kinase Inhibition Assay.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of the 2-oxo-7-azaindoline compound for a predetermined amount of time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies against the phosphorylated substrate, total substrate, and total target kinase.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and apply a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Acquire images using a suitable imaging system and quantify band intensities. Normalize the phospho-substrate signal to the total substrate signal.
Data Analysis and Interpretation
The goal of these assays is typically to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Data Normalization:
-
For biochemical assays, normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
For cell-based assays, normalize the phospho-protein signal to the total protein signal.
-
-
Curve Fitting:
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide for 2-oxo-7-Azaindoline Compounds
| Issue | Potential Cause | Suggested Solution |
| High background in luminescence assay | Compound interferes with the luciferase enzyme or has intrinsic luminescence. | Run a "no enzyme" control with the compound to assess direct interference. If interference is confirmed, consider an alternative assay format (e.g., TR-FRET or a radiometric assay). |
| Low potency in biochemical assay | Poor compound solubility in the assay buffer. | Increase the DMSO concentration (while ensuring it doesn't inhibit the kinase). Use a buffer with detergents (e.g., Triton X-100) to improve solubility. |
| Discrepancy between biochemical and cellular potency | Poor cell permeability of the compound. Compound is a substrate for efflux pumps. Compound instability in cell culture media. | Assess the physicochemical properties of the compound (e.g., cLogP). Perform a cell permeability assay. Evaluate compound stability in media over time. |
| False positives in fluorescence-based assays | Intrinsic fluorescence of the compound. | Use a TR-FRET assay with a time-resolved readout to minimize interference from short-lived background fluorescence.[11] Use far-red fluorescent probes to avoid the excitation/emission spectra of many interfering compounds.[12] |
Conclusion
The 2-oxo-7-azaindoline scaffold holds significant promise for the development of novel kinase inhibitors. By employing robust and well-controlled experimental procedures, researchers can accurately determine the inhibitory potential of these compounds and advance the most promising candidates in the drug discovery pipeline. The protocols and troubleshooting guidance provided herein offer a solid foundation for successful kinase inhibition studies with this exciting class of molecules.
References
- BenchChem. (2025). Technical Support Center: Kinase Inhibition Assays with Indolin-2-one Compounds.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for KIT Overview.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
- Thermo Fisher Scientific. (n.d.).
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 193–203.
- Norman, R. A., et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry, 13(8), 906–923.
- Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 137–153.
- Promega Corpor
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Sun, L., et al. (2001). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Clinical Cancer Research, 7(5), 1440–1448.
- BPS Bioscience. (n.d.).
- Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(8), 607–621.
- Sun, L., et al. (2001). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Clinical Cancer Research, 7(5), 1440–1448.
- Turek-Etienne, T. C., et al. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 8(2), 176–184.
- Sun, L., et al. (2001). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Clinical Cancer Research, 7(5), 1440–1448.
- Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- American Chemical Society. (2023).
- Ioven, V., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6524.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Al-Ghorbani, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2244.
- Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 21(23), 2644–2676.
- Kim, J., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
- Feng, J., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Bioorganic & Medicinal Chemistry Letters, 21(23), 7113–7118.
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Application Notes and Protocols: Cell-Based Assay for Characterizing 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a Selective TYK2 Inhibitor
Authored by: Senior Application Scientist
Introduction:
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling that regulate a vast array of immunological functions. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the development of specific JAK inhibitors has become a significant therapeutic strategy. 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a core scaffold of the FDA-approved drug Deucravacitinib (BMS-986165), represents a novel class of allosteric TYK2 inhibitors.[1][2][3] Unlike ATP-competitive inhibitors that target the highly conserved kinase domain, this compound binds to the regulatory pseudokinase domain of TYK2, leading to a highly selective inhibition of its function.[3][4] This unique mechanism of action necessitates robust and physiologically relevant cell-based assays to accurately characterize its potency and selectivity.
This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the TYK2 signaling pathway. The described methodology focuses on quantifying the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a direct downstream event of TYK2 activation.[3] This approach offers a direct measure of the compound's intracellular efficacy.
Scientific Rationale and Assay Principle
TYK2 forms heterodimeric receptor complexes with other JAK family members, such as JAK1 and JAK2, to mediate the signaling of key cytokines including IL-12, IL-23, and Type I interferons.[3][5] Upon cytokine binding, the associated JAKs, including TYK2, are activated via trans-phosphorylation. The activated kinases then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
This protocol utilizes a cytokine-stimulated system to activate the TYK2 pathway in a relevant human cell line. The inhibitory effect of this compound is quantified by measuring the reduction in cytokine-induced STAT phosphorylation. A variety of detection methods can be employed for this, including homogenous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), and Western blotting.[6][7] For the purpose of this guide, we will detail a high-throughput compatible HTRF-based assay, which offers a sensitive and quantitative readout.
Experimental Workflow and Signaling Pathway
Here is a diagrammatic representation of the experimental workflow and the targeted signaling pathway.
Caption: Workflow of the cell-based assay and the targeted TYK2-STAT signaling pathway.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Human Cell Line (e.g., NK-92 or engineered HEK293) | ATCC | Varies |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human IL-23 | R&D Systems | 1290-IL |
| This compound | N/A (custom synthesis or specialized vendor) | N/A |
| Anhydrous DMSO | Sigma-Aldrich | D2650 |
| pSTAT3 (Tyr705) HTRF Kit | Cisbio | 63ADK063PEH |
| 384-well white, solid-bottom assay plates | Corning | 3570 |
| HTRF-compatible plate reader | (e.g., PHERAstar FSX, EnVision) | N/A |
Detailed Step-by-Step Protocol
Part 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected human cell line (e.g., NK-92) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the assay, harvest cells in their logarithmic growth phase. Centrifuge the cell suspension and resuspend the pellet in an appropriate volume of serum-free medium to achieve a density of 2 x 10^6 cells/mL.
-
Cell Seeding: Dispense 10 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate, resulting in 20,000 cells per well.
Part 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the compound stock solution in DMSO to create a concentration range that will span the expected IC50 value. A common starting point is a 10-point, 3-fold dilution series.
-
Intermediate Dilution: Further dilute the DMSO serial dilutions in serum-free medium to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent-induced artifacts.
-
Compound Addition: Add 5 µL of the diluted compound solutions to the appropriate wells of the cell plate. Include wells with vehicle control (medium with the same final DMSO concentration) and no-treatment controls.
-
Pre-incubation: Gently mix the plate and incubate for 1-2 hours at 37°C. This allows for the compound to penetrate the cell membrane and engage with its target.
Part 3: Cytokine Stimulation and Cell Lysis
-
Cytokine Preparation: Prepare a stock solution of recombinant human IL-23 in serum-free medium at a concentration that is 4-fold higher than the final desired concentration (the optimal concentration should be determined empirically, typically at the EC80).
-
Stimulation: Add 5 µL of the IL-23 solution to all wells except for the unstimulated control wells. Add 5 µL of serum-free medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined in preliminary experiments to capture the peak of STAT phosphorylation.
-
Cell Lysis: Add 5 µL of the HTRF kit's lysis buffer to all wells. Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
Part 4: HTRF Detection and Data Acquisition
-
Reagent Preparation: Prepare the HTRF detection reagents (Europium cryptate-labeled anti-total STAT antibody and d2-labeled anti-phospho-STAT antibody) according to the manufacturer's protocol.
-
Reagent Addition: Add 10 µL of the combined HTRF antibody solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis and Interpretation
-
Calculate HTRF Ratio: The raw data from the plate reader will be used to calculate the HTRF ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
Normalization: Normalize the data to the controls:
-
% Inhibition = 100 x [1 - (Sample Ratio - Unstimulated Control Ratio) / (Stimulated Control Ratio - Unstimulated Control Ratio)]
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of STAT phosphorylation.
Trustworthiness and Self-Validation
To ensure the reliability and robustness of the assay, the following quality control measures should be implemented:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess its suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered acceptable.
-
Z' = 1 - [ (3 x (SD of stimulated control + SD of unstimulated control)) / |(Mean of stimulated control - Mean of unstimulated control)| ]
-
-
Signal-to-Background Ratio: Monitor the signal-to-background ratio (S/B = Mean of stimulated control / Mean of unstimulated control) to ensure a sufficient assay window.
-
Reference Compound: Include a known TYK2 inhibitor as a positive control to monitor the consistency and performance of the assay over time.
By incorporating these validation steps, the assay becomes a self-validating system, ensuring the generation of high-quality, reproducible data for the characterization of this compound.
References
-
A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
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Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. Available at: [Link]
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Deucravacitinib. Wikipedia. Available at: [Link]
-
Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
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deucravacitinib. Drug Central. Available at: [Link]
-
A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Sungkyunkwan University. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. ACR abstract. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
-
Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
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Application Notes and Protocols for 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Editor's Note
The following application notes and protocols are centered on the potential use of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile in cancer cell line research. It is critical to preface this guide with the disclosure that, as of the latest literature review, specific experimental data for this exact molecule is not publicly available. Therefore, this document has been constructed based on the well-established anticancer properties of the broader class of pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The provided protocols and mechanistic insights are extrapolated from structurally related compounds and are intended to serve as a robust starting point for the investigation of this novel agent.
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Pharmacophore in Oncology
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant scaffold in medicinal chemistry, recognized for its versatile biological activities, including potent anticancer effects.[1][2] This heterocyclic system is a key component in several FDA-approved drugs and clinical candidates for cancer therapy.[3][4] The planar structure of the pyrrolo[2,3-b]pyridine ring system allows it to interact with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.[2][5]
The introduction of a 2-oxo group and a 6-carbonitrile moiety to this scaffold, as in the case of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile , suggests a compound designed to potentially enhance binding affinity and selectivity towards specific oncogenic targets. The oxo group can act as a hydrogen bond acceptor, while the carbonitrile group is an electron-withdrawing group that can modulate the electronic properties of the molecule and participate in specific interactions within a protein's active site.
Postulated Mechanism of Action and Potential Molecular Targets
Based on the activities of related pyrrolo[2,3-b]pyridine derivatives, 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile is hypothesized to function as a kinase inhibitor. Several key signaling pathways are implicated in cancer cell proliferation, survival, and metastasis, and are targeted by compounds with this core structure.
Potential Kinase Targets:
-
BRAF Kinase: Certain pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of the V600E mutant BRAF kinase, a driver mutation in melanoma and other cancers.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently aberrantly activated in various tumors, and pyrrolo[2,3-b]pyridine analogs have shown inhibitory activity against FGFR1, 2, and 3.
-
DEAD-box Helicase DDX3: DDX3 is implicated in tumorigenesis and drug resistance. A novel 7-azaindole derivative has been shown to inhibit DDX3, highlighting another potential avenue of anticancer activity.[7]
-
Multi-Targeted Kinase Inhibition: Many small molecule inhibitors, including those with a pyrrolo[2,3-d]pyrimidine core (structurally related to pyrrolo[2,3-b]pyridine), exhibit activity against multiple tyrosine kinases such as EGFR, Her2, and VEGFR2.[8]
The inhibitory action of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile on these or other kinases would likely lead to the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines.
Caption: Postulated signaling pathways targeted by 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile in various cancer cell lines. It is imperative to include appropriate positive and negative controls in all assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, HeLa cervical cancer, MDA-MB-231 breast cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile at its IC₅₀ concentration for 24-48 hours.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation: Anticipated Results
The following tables present hypothetical data based on the expected activity of a potent pyrrolo[2,3-b]pyridine derivative.
Table 1: In Vitro Cytotoxicity of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 0.1 - 5.0 |
| HeLa | Cervical Cancer | 0.5 - 10.0 |
| MDA-MB-231 | Breast Cancer | 0.2 - 7.5 |
| PC-3 | Prostate Cancer | 0.3 - 8.0 |
| Caco-2 | Colorectal Cancer | 0.4 - 9.0 |
Data is hypothetical and based on reported activities of similar compounds.[9][10]
Table 2: Effect of 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| Compound (IC₅₀) | 70 ± 4 | 15 ± 2 | 15 ± 2 |
Data is hypothetical, suggesting a potential G1 phase arrest.
Conclusion and Future Directions
The 2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold holds considerable promise as a novel anticancer agent, likely functioning as a kinase inhibitor. The protocols and insights provided in this guide offer a comprehensive starting point for its preclinical evaluation. Future studies should focus on identifying the specific molecular targets of this compound through techniques such as kinase profiling and molecular docking. Furthermore, in vivo studies using xenograft models will be crucial to ascertain its therapeutic potential. The exploration of this and related compounds could lead to the development of next-generation targeted cancer therapies.
References
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- Hilmy, K. M., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 841-852.
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El-Sayed, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.
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- Gorecki, L., et al. (2022). Abstract 1411: Utilizing 7-azaindoles, 2,7-diazaindoles, and 1 H -pyrazoles as core structures for novel cancer chemosensitizers. Cancer Research, 82(12_Supplement), 1411-1411.
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- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
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- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a Chemical Probe for Kinase-Mediated Signaling Pathways
Authored by: Your Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework has emerged as a "privileged structure" in medicinal chemistry and drug discovery, demonstrating significant potential in the development of targeted therapeutics.[1][2] This heterocyclic scaffold is a bioisostere of indole and purine systems and has been extensively utilized in the design of potent kinase inhibitors.[3] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of critical hydrogen bond interactions within the ATP-binding site of numerous kinases, making it an excellent "hinge-binding" motif.[2][3][4] A multitude of derivatives based on this core have been developed and investigated for their inhibitory activity against a wide array of kinases, including but not limited to EGFR, VEGFR-2, CDKs, JAK3, and FGFR, showcasing the versatility of this scaffold in targeting diverse signaling pathways implicated in cancer and inflammatory diseases.[5][6][7][8][9][10]
This document provides detailed application notes and protocols for the use of a specific derivative, 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , as a chemical probe to investigate kinase-mediated cellular processes. The introduction of a 2-oxo group and a 6-carbonitrile moiety to the core scaffold is hypothesized to fine-tune the electronic and steric properties of the molecule, potentially conferring selectivity and enhanced binding affinity for specific kinase targets.
Anticipated Mechanism of Action: A Kinase Hinge-Binder
The primary mechanism of action for this compound is predicated on its ability to act as a competitive inhibitor at the ATP-binding site of protein kinases. The pyrrolo[2,3-b]pyridine core is expected to form two key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[4][8] The 2-oxo group may act as an additional hydrogen bond acceptor, further anchoring the molecule in the active site. The 6-carbonitrile group, being an electron-withdrawing moiety, could modulate the overall electronic profile of the compound and potentially interact with specific residues in the binding pocket, thereby influencing selectivity across the kinome.
Caption: Competitive inhibition of ATP binding by the chemical probe.
Experimental Protocols
The following protocols are designed to enable researchers to effectively utilize this compound as a chemical probe for identifying its kinase targets and elucidating its effects on cellular signaling pathways.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the direct inhibitory activity of the chemical probe against a panel of purified kinases.
Objective: To determine the IC50 values of the chemical probe against a selection of kinases.
Materials:
-
This compound (stock solution in DMSO)
-
Purified recombinant kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the chosen detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the chemical probe in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.
-
Add the kinase/substrate mix to the assay plate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP or the generated ADP using the chosen detection reagent according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Range | Notes |
| Final Compound Conc. | 1 nM - 100 µM | |
| Final DMSO Conc. | < 1% | To avoid solvent effects |
| ATP Concentration | Km (or near Km) | For competitive inhibition studies |
| Incubation Time | 30 - 60 min | Kinase dependent |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein in a cellular context.
Objective: To demonstrate target engagement of the chemical probe with its putative kinase target(s) in intact cells.
Materials:
-
Cultured cells expressing the target kinase(s)
-
This compound
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the chemical probe at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Clarify the lysates by centrifugation to separate soluble proteins from aggregated proteins.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the soluble proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target kinase, followed by a secondary antibody.
-
Visualize the protein bands and quantify their intensity.
-
-
Data Analysis:
-
For each treatment condition, plot the band intensity of the soluble target protein against the heating temperature.
-
A shift in the melting curve to a higher temperature in the presence of the chemical probe indicates stabilization of the target protein upon binding, confirming target engagement.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: In Vitro Evaluation of 2-Oxo-7-Azaindole-6-Carbonitrile as a Putative Protein Kinase Inhibitor
Authored by: Senior Application Scientist, Drug Discovery Division
Introduction: The Promise of the 7-Azaindole Scaffold
The 7-azaindole heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure is an excellent bioisostere of purine, enabling it to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][3] This mimicry of adenine has led to the successful development of potent kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma.[2] Given this precedent, novel derivatives such as 2-oxo-7-azaindole-6-carbonitrile are promising candidates for targeted drug discovery programs.
This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of 2-oxo-7-azaindole-6-carbonitrile, or similar novel compounds, as a protein kinase inhibitor. We will focus on establishing its inhibitory potency (IC₅₀) through a robust, high-throughput luminescence-based assay and discuss further steps to characterize its mechanism of action.
Principle of the Kinase Inhibition Assay
Protein kinases are enzymes that catalyze the transfer of a γ-phosphate group from ATP to a specific substrate (a protein, peptide, or lipid).[4] An inhibitor will interfere with this process, leading to a decrease in kinase activity.
This protocol utilizes a luminescence-based assay platform, such as ADP-Glo™ or Kinase-Glo®, which are homogeneous "mix-and-read" methods ideal for high-throughput screening.[5][6]
-
Kinase-Glo® Method: Measures the amount of ATP remaining after the kinase reaction. A low luminescent signal indicates high kinase activity (ATP has been consumed), while a high signal indicates low kinase activity (inhibition).[4][7][8]
-
ADP-Glo™ Method: Quantifies the amount of ADP produced during the reaction. The luminescent signal is directly proportional to kinase activity.[5][6]
This guide will detail the ADP-Glo™ workflow, where a strong signal corresponds to high ADP production and thus high kinase activity.
Caption: General principle of an ATP-dependent kinase reaction and its inhibition.
Materials and Reagents
-
Test Compound: 2-oxo-7-azaindole-6-carbonitrile. Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Kinase: Purified, active protein kinase of interest (e.g., a panel for selectivity screening such as CDK2, VEGFR2, JAK2).[9]
-
Substrate: Specific peptide or protein substrate for the chosen kinase.
-
Positive Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor if available).[6]
-
Assay Buffer: Buffer optimized for kinase activity (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6]
-
ATP: High purity ATP solution.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[5]
-
Labware: White, opaque, flat-bottom 96-well or 384-well microplates (for luminescence assays), multichannel pipettes, sterile pipette tips, reagent reservoirs.
-
Instrumentation: Microplate reader with luminescence detection capabilities.
Experimental Workflow & Protocols
The overall process involves preparing reagents, setting up the kinase reaction with a serial dilution of the inhibitor, stopping the reaction and detecting the product, and finally, analyzing the data.
Caption: High-level workflow for in vitro kinase inhibitor IC50 determination.
Protocol 1: IC₅₀ Determination Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[10][11]
1. Compound Preparation (Serial Dilution): a. Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of 2-oxo-7-azaindole-6-carbonitrile in 100% DMSO. This creates a concentration range sufficient to define a full dose-response curve. b. Prepare identical dilutions for the positive control inhibitor. c. Use 100% DMSO for the "no inhibitor" (0% inhibition) control wells.
Scientist's Note: Keeping the final DMSO concentration constant across all wells (and ideally ≤1%) is critical to prevent solvent effects from interfering with enzyme activity. All dilutions should be prepared first to minimize variability during plating.
2. Reaction Setup (96-well plate format): a. Layout the Plate: Designate wells for blanks (no enzyme), 0% inhibition controls (DMSO only), 100% inhibition controls (positive control), and the test compound dilution series. b. Dispense Compound: Transfer 1 µL of each compound dilution (and controls) into the appropriate wells of the white, opaque 96-well plate. c. Prepare Kinase Solution: Dilute the kinase stock to the desired working concentration in the kinase assay buffer. The optimal concentration should be empirically determined to be in the linear range of the assay.[12] d. Add Kinase: Add 24 µL of the kinase solution to all wells except the "blank" wells. Add 24 µL of assay buffer to the blank wells. e. Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[13]
3. Initiate the Kinase Reaction: a. Prepare Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure sensitive detection of competitive inhibitors.[12][14] b. Start Reaction: Add 25 µL of the Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 50 µL. c. Incubate: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase (typically <20% substrate conversion).[15]
4. Signal Detection (Using ADP-Glo™ Kit): a. Stop Reaction: After incubation, add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[5] b. Incubate: Incubate the plate for 40 minutes at room temperature.[13] c. Develop Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce light.[5] d. Incubate: Incubate for a final 30-60 minutes at room temperature to stabilize the luminescent signal.
5. Data Acquisition: a. Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
Data Analysis and Interpretation
1. Calculate Percent Inhibition: First, normalize the raw luminescence data (Relative Light Units, RLU).
-
Signal_High = Average RLU from "no inhibitor" (DMSO) wells (represents 0% inhibition).
-
Signal_Low = Average RLU from "blank" or "no enzyme" wells (represents 100% inhibition/background).
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Sample - Signal_Low) / (Signal_High - Signal_Low))
2. Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.[16]
3. Determine IC₅₀: Use a non-linear regression analysis software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation.[17][18] The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][19]
Hypothetical Data Presentation
The inhibitory activity of 2-oxo-7-azaindole-6-carbonitrile should be tested against a panel of kinases to assess its selectivity profile.
| Kinase Target | 2-Oxo-7-Azaindole-6-Carbonitrile IC₅₀ (nM) | Staurosporine IC₅₀ (nM) [Positive Control] |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
Table 1: Example inhibitory activity and selectivity profile. Lower IC₅₀ values indicate higher potency.
Advanced Protocol: Determining Mechanism of Inhibition
Once the IC₅₀ is established, determining the mechanism of inhibition (MOI) provides critical insight into how the compound interacts with the enzyme.[14] This is typically done by measuring kinase activity at various concentrations of both the inhibitor and the ATP substrate.
Caption: Binding models for different reversible inhibition mechanisms.
-
Competitive Inhibition: The inhibitor binds to the same site as the substrate (the ATP-binding pocket). Increasing the substrate (ATP) concentration will overcome the inhibition. The apparent Kₘ increases, while Vₘₐₓ remains unchanged.[17]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site, and its binding does not prevent substrate binding, but does prevent product formation. Vₘₐₓ decreases, while Kₘ remains unchanged.[19]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (E-S) complex. Both Vₘₐₓ and Kₘ decrease.
To investigate this, one would generate multiple substrate-velocity curves, each at a different fixed concentration of the inhibitor.[17] Analysis of how Kₘ and Vₘₐₓ change with inhibitor concentration reveals the mechanism.
Conclusion
This application note provides a robust and detailed methodology for the in vitro characterization of 2-oxo-7-azaindole-6-carbonitrile as a potential enzyme inhibitor, with a strong focus on protein kinases. By accurately determining the IC₅₀ value and understanding the mechanism of inhibition, researchers can effectively triage and advance promising compounds in the drug discovery pipeline. The use of validated, luminescence-based assays ensures high-quality, reproducible data suitable for making critical project decisions.
References
-
Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (via PMC). URL: [Link]
-
Title: In vitro kinase assay. Source: Protocols.io. URL: [Link]
-
Title: In vitro NLK Kinase Assay. Source: Bio-protocol (via PMC). URL: [Link]
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Source: NIH. URL: [Link]
-
Title: Half maximal inhibitory concentration (IC50). Source: Wikipedia. URL: [Link]
-
Title: In vitro assay for cyclin-dependent kinase activity in yeast. Source: CORE. URL: [Link]
-
Title: IC50 Determination. Source: edX. URL: [Link]
-
Title: In vitro kinase assay. Source: Bio-protocol. URL: [Link]
-
Title: How to Perform a Standard Enzyme Activity Assay? Source: Patsnap Synapse. URL: [Link]
-
Title: Enzyme Kinetics Considerations. Source: Scientist Live. URL: [Link]
-
Title: Enzyme Kinetic Assay. Source: Creative Biogene. URL: [Link]
-
Title: Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Source: PubMed. URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
-
Title: Raw data. Source: Kinetic Mechanisms of Enzyme Inhibition and Activation. URL: [Link]
-
Title: Equation: Competitive inhibition. Source: GraphPad Prism 10 Curve Fitting Guide. URL: [Link]
-
Title: Determining the IC₅₀ of Inhibitor. Source: Biology LibreTexts. URL: [Link]
-
Title: Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Source: bioRxiv. URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
Sources
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- 5. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
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- 8. promega.com [promega.com]
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- 10. IC50 - Wikipedia [en.wikipedia.org]
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- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Targeted Therapy Research
Introduction: The Emergence of the 7-Azaindolin-2-one Scaffold in Precision Oncology
The quest for highly selective and potent small-molecule inhibitors remains a cornerstone of modern targeted therapy. Within this landscape, the 7-azaindolin-2-one core, chemically represented by the IUPAC name 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has garnered significant attention as a privileged scaffold. Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an attractive framework for engaging the ATP-binding cleft of various protein kinases.[1] This document provides a comprehensive guide for researchers on the application of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key derivative of this scaffold, in targeted therapy research. We will delve into its mechanistic rationale, provide detailed protocols for its evaluation, and discuss the interpretation of key experimental outcomes.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine backbone have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases and enzymes. These include Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers, and Phosphodiesterase 4B (PDE4B), a target in inflammatory and neurological disorders.[2][3] The addition of a carbonitrile group at the 6-position can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with target proteins. This application note will therefore focus on establishing a robust framework for characterizing the anti-cancer potential of this specific compound.
Section 1: Mechanistic Rationale and Target Identification
The primary mechanism of action for many 7-azaindolin-2-one derivatives is the competitive inhibition of ATP at the kinase active site.[1] This inhibition blocks the transfer of a phosphate group to substrate proteins, thereby disrupting downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Key Potential Kinase Targets
Based on the broader class of 1H-pyrrolo[2,3-b]pyridine and 7-azaindolin-2-one derivatives, this compound is hypothesized to inhibit one or more of the following kinase families, which are frequently implicated in oncogenesis:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a key driver in various tumor types. Inhibition of FGFRs can halt tumor growth and induce apoptosis.[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As a central regulator of angiogenesis, VEGFR is a prime target for anti-cancer therapies aiming to disrupt tumor blood supply.[1]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[1]
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is involved in a multitude of cellular processes, and its inhibition has shown therapeutic potential in both cancer and neurodegenerative diseases.[4][5][6]
The following diagram illustrates the general principle of kinase inhibition by ATP-competitive small molecules like the one in focus.
Section 2: In Vitro Evaluation Protocols
The initial characterization of a novel kinase inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target kinase(s). A radiometric assay using ³²P-labeled ATP is considered a gold standard for its sensitivity, though non-radiometric methods (e.g., fluorescence-based) are also widely used.[7][8]
Materials:
-
Purified recombinant kinases (e.g., FGFR1, VEGFR2, GSK-3β)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper and wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Substrate peptide
-
Diluted test compound (or DMSO for control)
-
Purified kinase enzyme
-
-
Initiation: Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | FGFR1 | e.g., 15 |
| " | FGFR2 | e.g., 25 |
| " | VEGFR2 | e.g., 50 |
| " | GSK-3β | e.g., 120 |
| Control Inhibitor (e.g., Sunitinib) | VEGFR2 | e.g., 10 |
| Note: The IC50 values presented are hypothetical and must be determined experimentally. |
Protocol: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of the compound on cancer cell lines.
Rationale: This cell-based assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests anti-proliferative or cytotoxic effects.[10]
Materials:
-
Cancer cell lines with known kinase dependencies (e.g., breast cancer 4T1 cells for FGFR evaluation[3])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells with DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.
Section 3: Target Validation and Pathway Analysis in a Cellular Context
Once the compound's inhibitory and anti-proliferative effects are established, it is crucial to confirm that it engages its intended target within the cell and modulates the associated signaling pathway.
Protocol: Western Blot Analysis of Phospho-Protein Levels
Objective: To determine if the compound inhibits the phosphorylation of downstream effectors of the target kinase in cancer cells.
Rationale: A successful kinase inhibitor should decrease the phosphorylation of its direct substrates and other downstream proteins in the signaling cascade. Western blotting allows for the quantification of these changes.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total-ERK) to ensure equal loading.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Section 4: In Vivo Efficacy Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.
Protocol: Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to test the in vivo activity of anti-cancer agents.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line known to be sensitive to the compound in vitro
-
This compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Treatment Group: Administer the test compound at a predetermined dose and schedule.
-
Control Group: Administer the vehicle only.
-
Positive Control Group (Optional): Administer a standard-of-care drug (e.g., Sunitinib).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound belongs to a promising class of heterocyclic compounds with significant potential in targeted therapy. The protocols outlined in this document provide a systematic approach to characterizing its efficacy, from initial in vitro kinase inhibition to in vivo anti-tumor activity. A thorough investigation following these guidelines will enable researchers to build a comprehensive profile of this compound and determine its potential as a lead candidate for further drug development.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. Available at: [Link]
-
Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. Available at: [Link]
-
5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. PubMed. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]
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- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Safe Handling and Storage of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (referred to herein as "the compound"). As a specialized heterocyclic molecule, likely utilized in targeted drug discovery and medicinal chemistry, this compound warrants careful and informed handling procedures.[1][2] The protocols outlined are synthesized from established safety guidelines for related chemical classes, including 7-azaindoles, aromatic nitriles, and oxindole derivatives, to ensure the highest standards of laboratory safety in the absence of a specific Safety Data Sheet (SDS). The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Compound Identity and Hazard Assessment
This compound is a member of the 7-azaindole family, a scaffold known for its prevalence in biologically active molecules, particularly as kinase inhibitors.[1][2] Its structure incorporates three key functional motifs that dictate its potential hazards:
-
7-Azaindole Core: This core structure is generally stable but can participate in various chemical reactions.[3] Its biological significance suggests that the compound may have potent, specific cellular effects.[1]
-
Oxindole Moiety: The 2-oxo function creates an oxindole-like structure. Oxindoles can exhibit a range of biological activities and may be harmful if swallowed.[4][5]
-
Aromatic Nitrile Group: The carbonitrile (-C≡N) group is a significant feature. Aromatic nitriles are a class of compounds that require careful handling due to potential toxicity. While generally more stable than aliphatic nitriles, they can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] The primary concern with nitriles is the potential, although often low for aromatic nitriles, for the release of cyanide.[8]
Given these structural features, it is prudent to treat This compound as a potent, potentially cytotoxic compound. All handling should occur with the assumption of high biological activity and toxicity.[9]
Table 1: Physicochemical Properties (and Analogs)
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₈H₅N₃O | [10] |
| Molecular Weight | 159.15 g/mol | [11] |
| Appearance | Likely a solid (powder) at room temperature. | Analogy from similar heterocyclic compounds.[12] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General knowledge for screening compounds. |
| Hazard Class | Assumed: Acute Toxicity, Oral (Category 4). Skin and eye irritant. | Analogy from 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile and Oxindole.[4][5] |
Personal Protective Equipment (PPE): A Mandate for Safety
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes.[13][14][15][16][17]
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or containment device, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13][15]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and airborne particles.[15][17]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[18][19] The outer glove should be removed and disposed of immediately after handling the compound. Check glove compatibility charts for the specific solvents being used.
-
Body Protection: A lab coat, buttoned completely, is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[16][17]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[14]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a cool, dry, and well-ventilated place.[20] Unless specific data indicates otherwise, refrigeration (2-8 °C) is a sensible precaution for long-term storage to minimize degradation.[21]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, especially if the compound is sensitive to air.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[20]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[22] The 7-azaindole core can be reactive, and conditions for unintended reactions should be avoided.[3][23]
Experimental Protocols: From Powder to Solution
Weighing the Compound (Solid Form)
Due to the risk of aerosolization, weighing the powdered compound requires stringent controls.
-
Preparation: Designate a specific area for weighing potent compounds. This could be a chemical fume hood or a balance enclosure. Cover the work surface with a disposable absorbent pad.[18][19]
-
PPE: Don the full PPE as described in Section 2, including respiratory protection if not in a containment hood.
-
Weighing: Use a tared, sealed container (e.g., a vial with a cap). Carefully transfer the desired amount of powder into the container using a spatula. Avoid any actions that could create dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces. The disposable pad should be folded inward and placed in the designated solid hazardous waste container.
-
Decontamination: Wipe down the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
Preparation of Stock Solutions
This protocol assumes the preparation of a stock solution in an organic solvent like DMSO for use in biological screening.
-
Environment: All steps must be performed in a certified chemical fume hood.
-
Pre-computation: Calculate the required volume of solvent needed to achieve the desired concentration based on the weighed mass of the compound.
-
Solvent Addition: Uncap the vial containing the pre-weighed compound inside the fume hood. Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) directly to the vial.
-
Dissolution: Cap the vial securely. Mix the contents by gentle vortexing or inversion until the solid is completely dissolved. Sonication may be used if necessary, ensuring the vial remains capped.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C to maintain stability, protected from light.
Spill and Waste Management
Spill Response
Accidental spills must be managed immediately and safely.[24]
-
Small Spill (<5 g or 5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover a liquid spill with absorbent material. For a powder spill, gently cover with a damp absorbent pad to avoid raising dust.[19][24]
-
Collect the contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol).
-
-
Large Spill (>5 g or 5 mL):
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
Do not attempt to clean a large spill without proper training and equipment.
-
Waste Disposal
All waste contaminated with the compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, absorbent pads, vials, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.[9][25]
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed hazardous liquid waste container. Do not pour this waste down the drain.[26]
-
Sharps: Needles or other sharps used for transfers must be disposed of in a designated sharps container.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[25][27][28] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
-
Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials (Basel). Available at: [Link]
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WorkSafe Queensland. (n.d.). Guide for handling cytotoxic drugs and related waste. Available at: [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
Trimaco. (2023). Essential Chemical PPE. Available at: [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Available at: [Link]
-
NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
-
ResearchGate. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
- Singh, R., et al. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions.
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Available at: [Link]
-
Unigloves. (2021). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Available at: [Link]
-
Safety & Risk Services, UBC. (n.d.). Cytotoxic Spill Clean Up. Available at: [Link]
-
Wellspring Meds. (2022). How to Recycle Nitrile Gloves. Available at: [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
-
ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Available at: [Link]
-
Aladdin Scientific. (n.d.). 2-oxo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, min 97%, 250 mg. Available at: [Link]
- MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Lumen Learning. (n.d.). Aromatic Heterocyclic Compounds. Available at: [Link]
-
Jack Westin. (n.d.). Biological Aromatic Heterocycles. Available at: [Link]
-
IJTSRD. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Available at: [Link]
-
PMC, NIH. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Available at: [Link]
-
ResearchGate. (2019). Preparation and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available at: [Link]
-
Britannica. (n.d.). Heterocyclic compound. Available at: [Link]
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- 28. gloves.com [gloves.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 2-oxo-pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 2-oxo-pyrrolo[2,3-b]pyridine scaffold. This guide provides in-depth, experience-driven answers and protocols to address the significant solubility challenges often encountered with this important class of compounds.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a foundational scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2][3][4] However, the planar, heterocyclic nature of these molecules often leads to poor aqueous solubility, creating persistent hurdles in experimental assays and preclinical development. This guide is structured to help you diagnose and systematically overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My 2-oxo-pyrrolo[2,3-b]pyridine derivative is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). What is my first step?
A1: This is the most common issue. The first and most critical step is to assess the effect of pH on your compound's solubility. The pyrrolo[2,3-b]pyridine scaffold contains a basic nitrogen atom on the pyridine ring, which can be protonated.[5][6] At neutral or alkaline pH, the compound is in its neutral, less soluble form. By lowering the pH, you increase the concentration of the protonated, ionized form, which is almost always significantly more water-soluble.[7][8]
Causality: The solubility of ionizable compounds is highly dependent on the pH of the medium.[9][10] For a weak base like a pyrrolopyridine derivative, decreasing the pH below its pKa will shift the equilibrium towards the more soluble cationic form.
Recommended Action: Perform a simple pH-solubility screen. Attempt to dissolve your compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). A common starting point for many basic compounds is a citrate or acetate buffer in the pH 3 to 5 range.
Q2: I successfully dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?
A2: This phenomenon, known as "crashing out," occurs because you are transferring the compound from a highly favorable organic solvent (DMSO) where its solubility is high, into an aqueous environment where its intrinsic solubility is very low.[11][12] The buffer cannot accommodate the high concentration of the compound coming from the DMSO stock.
Recommended Actions (in order of preference):
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Modify the Aqueous Buffer: If your experiment can tolerate it, lower the pH of your final assay buffer. This increases the aqueous solubility of the compound, providing a greater capacity to accept the DMSO stock without precipitation.
-
Use a Co-solvent Formulation: Introduce a water-miscible organic solvent (a co-solvent) into your final aqueous buffer.[13] Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the solvent system, making it more hospitable to your compound.[14][15]
-
Incorporate a Surfactant: For very challenging compounds, adding a small amount of a non-ionic surfactant like Tween-80 or Polysorbate 80 can help.[16] Surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[17]
Q3: What is the best organic solvent to prepare a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the industry standard and the recommended first choice for creating stock solutions of most kinase inhibitors and related heterocyclic compounds.[12][18] It has exceptional solvating power for a wide range of organic molecules. If DMSO is not suitable for your experimental system, other options include N,N-Dimethylformamide (DMF) or ethanol, although they typically offer lower solubilizing capacity for this compound class.
Important Consideration: Always use high-purity, anhydrous-grade DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds and may compromise the long-term stability of your stock solution.
Q4: I need to prepare a formulation for an in vivo animal study. A simple pH-adjusted solution is not sufficient. What are my options?
A4: In vivo formulations for poorly soluble compounds require careful design to ensure bioavailability and minimize toxicity. Standard parenteral formulations often use a combination of techniques.[14] A widely used and effective vehicle system for basic compounds is a co-solvent/surfactant mixture.
Example Formulation: A common formulation might consist of:
-
5-10% DMSO (to initially dissolve the compound)
-
30-40% PEG 400 (a co-solvent and viscosity modifier)
-
5-10% Tween-80 (a surfactant for stabilization)
-
Quantum Satis (q.s.) with saline or a buffered solution (e.g., citrate buffer, pH 4.0)
This combination approach leverages multiple mechanisms to achieve and maintain solubility upon administration.[12] Another powerful technique is the use of cyclodextrins.
Q5: What are cyclodextrins and when should I consider using them?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cavity.[21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[22]
When to Use: Consider cyclodextrins when:
-
You need a purely aqueous solution without organic co-solvents.
-
Co-solvent or surfactant-based approaches have failed or are incompatible with your assay.
-
You need to improve bioavailability in oral or parenteral formulations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are the most commonly used derivatives in pharmaceutical development due to their high solubility and safety profiles.[22]
Troubleshooting Workflows and Protocols
Initial Solubility Assessment: A Systematic Approach
This workflow provides a logical progression for tackling an unknown 2-oxo-pyrrolo[2,3-b]pyridine derivative.
Caption: Decision tree for initial solubility troubleshooting.
Protocol 1: pH-Solubility Screening Protocol
-
Prepare Buffers: Make a series of biologically common buffers (e.g., 50 mM) at various pH levels.
-
Phosphate Buffer: pH 7.4, 6.5
-
Acetate Buffer: pH 5.5, 4.5
-
Citrate Buffer: pH 4.0, 3.0
-
-
Aliquot Compound: Weigh out an equal, small amount of your compound into separate microcentrifuge tubes (e.g., 1 mg per tube).
-
Add Buffer: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration (e.g., 1 mg/mL).
-
Equilibrate: Vortex each tube vigorously for 1-2 minutes. Place on a rotator at room temperature for 1-2 hours to allow the suspension to reach equilibrium.
-
Assess Solubility: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Analyze Supernatant: Carefully inspect the supernatant. A completely clear solution indicates full dissolution. For quantitative analysis, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the exact concentration.
The Mechanism of pH-Dependent Solubility
The following diagram illustrates why lowering pH increases the solubility of a basic compound like a 2-oxo-pyrrolo[2,3-b]pyridine derivative.
Caption: Equilibrium of a basic compound in aqueous solution.
Protocol 2: Preparing a DMSO Stock and Diluting into Aqueous Buffer
-
Weigh Compound: Accurately weigh the desired amount of your compound into a suitable vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to reach your target stock concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Vortex vigorously. If needed, gentle warming (to 37°C) or brief sonication can aid dissolution.[12] Ensure no solid particles are visible.
-
Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid freeze-thaw cycles.
-
Dilution: To prepare a working solution, allow the DMSO stock to thaw completely and come to room temperature. Add the stock solution dropwise into your vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock. This "reverse addition" almost guarantees precipitation.
Protocol 3: Example Co-Solvent Formulation for In Vivo Use
This protocol is for preparing a 1 mg/mL solution of a compound for intravenous or intraperitoneal injection. Adjust volumes as needed.
-
Initial Dissolution: Weigh 10 mg of the compound into a sterile glass vial. Add 1.0 mL of DMSO (10% of final volume) and vortex until fully dissolved.
-
Add Co-solvent: Add 4.0 mL of PEG 400 (40% of final volume). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 0.5 mL of Tween-80 (5% of final volume). Mix again until homogeneous.
-
Add Aqueous Phase: Slowly add 4.5 mL of sterile saline (45% of final volume) to the mixture while vortexing. The final solution may be a clear solution or a stable micro-suspension.
-
Final Preparation: Use the formulation fresh. Do not store. If a suspension forms, sonicate briefly before administration to ensure homogeneity.[12]
Data Summary Tables
Table 1: Common Solvents for Stock Solution Preparation
| Solvent | Polarity Index | Key Characteristics | Common Use |
| DMSO | 7.2 | High solvating power, water miscible, standard for biological assays. | Primary choice for stock solutions. |
| DMF | 6.4 | Strong solvent, water miscible, higher boiling point than DMSO. | Alternative to DMSO. |
| Ethanol | 4.3 | Less polar, lower toxicity, often used in co-solvent systems. | Stock solutions and co-solvent. |
| Methanol | 5.1 | More polar than ethanol, can be more effective for some compounds. | Co-solvent.[17] |
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient Class | Example(s) | Mechanism of Action | Typical Use Level |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Reduces solvent polarity, making it more favorable for the drug.[13] | 10-60% |
| Surfactants | Tween-80, Poloxamer 188, Cremophor EL | Forms micelles to encapsulate and disperse the drug.[16][17] | 1-10% |
| Complexing Agents | HP-β-CD, SBE-β-CD (Captisol®) | Forms a host-guest inclusion complex with a soluble exterior.[19] | 5-40% |
| pH Modifiers | Citrate Buffer, Acetate Buffer | Ionizes the drug to its more soluble salt form.[23] | To achieve pH < pKa |
References
- Solubilization techniques used for poorly w
- Solubilization techniques used for poorly w
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Solubilization Technologies for Poorly Soluble Drugs.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Phares.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
- Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Technical Support Center: Navigating Solubility Challenges with Novel Kinase Inhibitors. Benchchem.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Multi-kinase-IN-3 solubility issues and solutions. Benchchem.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
- 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester. ChemBK.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central.
- Common Buffer Systems. Solubility of Things.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
- Dissolution Method Troubleshooting. Dissolution Technologies.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- How does pH affect solubility? askIITians.
- Amine buffers for pH control.
- Buffering agents and Buffers. Interchim.
- Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Deriv
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Buffers. Calbiochem.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Universal buffers for use in biochemistry and biophysical experiments. PubMed Central.
- Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
Sources
- 1. ajol.info [ajol.info]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Oxo-pyrrolo[2,3-b]pyridines
Introduction: The Significance of the 7-Azaoxindole Scaffold
The 2-oxo-pyrrolo[2,3-b]pyridine core, commonly known as the 7-azaoxindole scaffold, is a privileged structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors makes it a bioisostere of indoles and a critical component in the design of highly selective kinase inhibitors and other therapeutic agents.[1][2] Derivatives have shown potent activity as inhibitors of NADPH Oxidase 2 (NOX2), phosphodiesterase 4B (PDE4B), and various receptor tyrosine kinases, making them valuable in the development of treatments for neurodegenerative, cardiovascular, and immunological disorders.[3][4]
Given its therapeutic importance, the efficient and reproducible synthesis of this scaffold is paramount. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource, focusing on the most common synthetic pathways and offering solutions to frequently encountered challenges.
Core Synthetic Strategy: Oxidation of 7-Azaindole
The most prevalent and reliable method for synthesizing the 2-oxo-pyrrolo[2,3-b]pyridine core is the direct oxidation of the corresponding 7-azaindole precursor. This transformation, while conceptually straightforward, is nuanced and requires careful control of reaction conditions to prevent the formation of byproducts and ensure high yields. A common pathway involves the initial formation of a 7-azaindole N-oxide, which is then rearranged to the desired oxindole.[3]
Caption: General workflow for the synthesis of 2-oxo-pyrrolo[2,3-b]pyridines.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield During the Oxidation of 7-Azaindole
Question: My oxidation of 7-azaindole to 7-azaoxindole is resulting in very low yields or recovery of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue often related to the choice of oxidant, reaction temperature, or the electronic nature of your 7-azaindole substrate.
-
Causality: The oxidation of the C2 position of the 7-azaindole is a delicate process. The pyridine nitrogen can act as a competing site for oxidation, leading to the N-oxide, which may or may not efficiently rearrange to the desired product. Furthermore, insufficient reactivity of the chosen oxidant or harsh reaction conditions can lead to decomposition or incomplete conversion.
-
Troubleshooting & Optimization:
-
Choice of Oxidant: While various oxidants can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice for forming the initial N-oxide intermediate.[3] If m-CPBA is ineffective, consider stronger or alternative oxidizing systems. However, be aware that overly harsh oxidants (e.g., CrO₃, KMnO₄) can lead to undesired side reactions if not carefully controlled.[5]
-
Reaction Conditions: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial N-oxidation and prevent byproduct formation. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Rearrangement Step: The conversion of the N-oxide intermediate to the final 2-oxo product often requires a rearrangement step, typically facilitated by acetic anhydride or trifluoroacetic anhydride. Ensure this step is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
-
Substituent Effects: Electron-withdrawing groups on the 7-azaindole ring can deactivate the system, making oxidation more difficult. Conversely, electron-donating groups can facilitate it. For deactivated systems, you may need to increase the temperature, use a slight excess of the oxidizing agent, or extend the reaction time.
-
Issue 2: Formation of Multiple Byproducts and Purification Difficulties
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 2-oxo-pyrrolo[2,3-b]pyridine. What are these byproducts and how can I minimize them?
Answer: Byproduct formation is typically due to over-oxidation, side reactions of functional groups, or decomposition.
-
Causality: The 7-azaindole scaffold has multiple reactive sites. Over-oxidation can lead to the formation of undesired products. If the pyrrole nitrogen is unprotected, it can also undergo side reactions. The final 7-azaoxindole product can also be susceptible to dimerization or reaction with formaldehyde, especially during deprotection steps if a protecting group like SEM (trimethylsilylethoxymethyl) is used.[1]
-
Troubleshooting & Optimization:
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of your oxidizing agent. Use 1.0 to 1.2 equivalents for the initial oxidation. An excess can lead to unwanted side reactions.
-
Protecting Groups: If your 7-azaindole precursor has sensitive functional groups (e.g., amines, unprotected pyrrole NH), consider protecting them before the oxidation step. A tosyl or SEM group can be used for the pyrrole nitrogen, though their removal must be planned carefully.[1][6]
-
Purification Strategy: A well-planned chromatographic separation is key.
-
Normal Phase: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.
-
Reverse Phase: For highly polar compounds, reverse-phase HPLC may be necessary.
-
-
Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Over-running the reaction is a common cause of byproduct formation.
-
Caption: Decision tree for troubleshooting common oxidation issues.
Issue 3: Low Yield in the Synthesis of the 7-Azaindole Precursor
Question: I am struggling to synthesize my substituted 7-azaindole precursor in high yield before I even get to the oxidation step. What are some robust methods and common pitfalls?
Answer: The precursor synthesis is critical, and its success depends heavily on the chosen strategy (e.g., cyclization vs. cross-coupling).
-
Causality: For cyclization reactions like the Chichibabin synthesis, strong bases like Lithium Diisopropylamide (LDA) can react with starting materials in unintended ways, such as dimerization or reaction with a nitrile component, reducing the yield.[7] For cross-coupling strategies, catalyst choice, ligand selection, and reaction conditions are vital for achieving high chemoselectivity, especially on a di-halogenated scaffold.[1]
-
Troubleshooting & Optimization:
-
LDA-Mediated Cyclization:
-
Stoichiometry: Use at least 2 equivalents of LDA. This ensures complete deprotonation and facilitates the necessary tautomerization after cyclization. Using only one equivalent can result in significantly lower yields (15-20%).[8]
-
Order of Addition: Consider "inverse addition," where the nitrile is added to the LDA solution before the picoline derivative. This has been shown to produce high yields (up to 82%).[8]
-
-
Palladium-Catalyzed Cross-Coupling:
-
Chemoselectivity: When working with intermediates like 2-iodo-4-chloropyrrolopyridine, the oxidative addition of palladium will preferentially occur at the more reactive C-I bond. This allows for a selective Suzuki-Miyaura coupling at the C-2 position first.[1]
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial. For a Suzuki-Miyaura coupling, systems like Pd₂(dba)₃ with a suitable phosphine ligand or Pd(PPh₃)₄ can be effective.[1] For a subsequent Buchwald-Hartwig amination at the C-4 position, a different catalyst/ligand system may be required.
-
-
Experimental Protocols
The following are generalized, yet detailed, protocols that should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of 7-Azaoxindole via m-CPBA Oxidation
This protocol is adapted from methodologies for the oxidation of heterocyclic systems.[3]
-
Dissolution: Dissolve the substituted 7-azaindole (1.0 eq) in a suitable chlorinated solvent (e.g., Dichloromethane (DCM) or Chloroform) under an inert atmosphere (N₂). Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (1.1 eq, ~77% purity) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the formation of the N-oxide intermediate by TLC.
-
Rearrangement: Once the starting material is consumed, cool the mixture back to 0 °C. Slowly add acetic anhydride (3.0 eq) dropwise.
-
Final Stirring: Allow the reaction to stir at room temperature for 2-4 hours, or until the N-oxide intermediate is consumed (as monitored by TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-oxo-pyrrolo[2,3-b]pyridine.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling (Precursor Synthesis)
This protocol is based on the selective functionalization of a dihalo-pyrrolopyridine.[1]
-
Reaction Setup: To a microwave vial or Schlenk flask, add the 4-chloro-2-iodo-1-protected-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 or 4:1 ratio) under an N₂ atmosphere.
-
Heating: Stir the reaction mixture at 80-100 °C for 30 minutes to 2 hours. The optimal time and temperature will depend on the specific substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Table of Optimization Parameters
| Parameter | Condition/Reagent | Rationale & Expected Outcome | Potential Issues |
| Oxidant | m-CPBA, H₂O₂, Oxone® | m-CPBA is generally reliable for N-oxide formation. H₂O₂ is a greener alternative but may require specific catalysts. | Over-oxidation, low reactivity with deactivated substrates. |
| Solvent | DCM, Chloroform, Acetic Acid | Chlorinated solvents are standard. Acetic acid can serve as both solvent and catalyst for rearrangement. | Potential for side reactions with the solvent under harsh conditions. |
| Temperature | 0 °C to Room Temp | Low initial temperature controls exotherm and selectivity. Gradual warming drives the reaction to completion. | Incomplete reaction at low temperatures; byproduct formation at high temperatures. |
| Catalyst (Coupling) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Choice is critical for yield and preventing side reactions like dehalogenation. | Catalyst poisoning, low turnover, difficulty in removal from the product. |
| Base (Coupling) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base is required to activate the boronic acid. The choice can influence reaction rate and yield. | Incomplete reaction with weak bases; substrate degradation with overly strong bases. |
| Protecting Group | Tosyl (Ts), SEM, Benzyl (Bn) | Protects the pyrrole NH from oxidation and other side reactions. | Can be difficult to remove; deprotection conditions may affect other functional groups. |
References
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Optimization and Scaling up of the Azaindole Deriv
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
- Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry.
- Synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaoxindole). BenchChem.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Analogs
Last Updated: January 19, 2026
Welcome to the technical support guide for the purification of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine analogs, commonly known as 2-oxo-7-azaindoles. This class of heterocyclic compounds is a vital scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, their inherent polarity, hydrogen bonding capabilities, and potential for side-product formation during synthesis can present significant purification challenges.[4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting advice, frequently asked questions, and detailed standard operating procedures (SOPs) to empower researchers to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you might be facing during purification.
Question: My flash chromatography isn't separating my product from a closely-eluting impurity. What should I try?
Answer: This is a classic challenge, often caused by an insufficiently selective solvent system or issues with the stationary phase. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Your Solvent System: The goal is to maximize the difference in affinity (ΔRf) between your product and the impurity.
-
TLC is Key: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[5] Aim for a solvent system that places your desired compound at an Rf of approximately 0.2-0.3 for optimal separation on a column.[6]
-
Introduce Different Selectivities: If you are using a standard hexane/ethyl acetate system, the primary separation mechanism is polarity. Introduce a solvent that can offer different intermolecular interactions. For instance:
-
Dichloromethane/Methanol (DCM/MeOH): Excellent for polar compounds. The methanol competes effectively for polar sites on the silica.[5]
-
Toluene/Acetone: The aromaticity of toluene can introduce π-π stacking interactions, potentially resolving compounds that are inseparable by polarity alone.
-
-
Use a Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can significantly improve the resolution of closely-eluting compounds compared to an isocratic (constant solvent) elution.[6]
-
-
Consider the Stationary Phase: Standard silica gel is acidic and can cause peak tailing or even decomposition of sensitive compounds, especially basic nitrogen heterocycles.[7][8]
-
Add a Modifier: For basic analogs that streak or tail, add a small amount (0.1-1%) of a basic modifier like triethylamine or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[8][9] This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Switch Stationary Phase: If problems persist, consider an alternative stationary phase. Neutral alumina can be effective for basic compounds.[9] For highly polar analogs, reversed-phase (C18) chromatography may be a superior choice.[7]
-
Question: My compound is streaking badly or "tailing" on the column, leading to poor separation and mixed fractions.
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or a solubility issue.
-
Strong Stationary Phase Interaction: As mentioned above, the pyrrolopyridine core is basic and can interact strongly with acidic silica gel.
-
Poor Solubility: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column and then slowly leach out as the solvent passes, causing significant tailing.
-
Solution: Ensure your compound is fully dissolved before loading. If solubility in your chosen eluent is low, consider a "dry loading" technique.[5] Dissolve your crude product in a strong, volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[5]
-
Question: After flash chromatography, my product is still only ~90-95% pure. What is the best next step to get to >98% purity?
Answer: Achieving high purity often requires a secondary, orthogonal purification technique.
-
Recrystallization: This is the most cost-effective and scalable method for final purification if a suitable solvent system can be found.[10] The principle relies on the target compound being soluble in a hot solvent and insoluble upon cooling, while impurities remain in the solution.[11][12]
-
Solvent Screening: Use small amounts of your product to test various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water). The ideal solvent will dissolve your compound completely when hot but sparingly or not at all when cold.[10][11]
-
Troubleshooting: If the compound "oils out" instead of crystallizing, it may be cooling too quickly or impurities are inhibiting crystal formation. Try adding more hot solvent to dissolve the oil and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.[9][12]
-
-
Preparative HPLC: When recrystallization fails or for very challenging separations, preparative High-Performance Liquid Chromatography (prep HPLC) is the gold standard.[13][14] It offers much higher resolution than flash chromatography and is ideal for isolating high-purity active pharmaceutical ingredients (APIs) and intermediates.[15][16]
-
Method Development: An analytical HPLC method is first developed to find the optimal column (e.g., C18) and mobile phase conditions before scaling up to the preparative system.[13]
-
Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?
Answer: This is a critical issue for acid-sensitive molecules.
-
Confirmation: Perform a simple stability test. Spot your crude material onto a TLC plate. Take a co-spot of the same material. Let the plate sit on the bench for 30-60 minutes, then elute it. If the original spot shows a new, lower Rf spot (or a streak down to the baseline) that wasn't present in the co-spot, your compound is likely decomposing on the silica.[7]
-
Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing 1-2% triethylamine. Discard the flushed solvent and then run the column as usual.[6] This passivates the acidic sites.
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[9]
-
Section 2: Frequently Asked Questions (FAQs)
What is the best general purification workflow for 2-oxo-7-azaindole analogs?
A multi-step approach is typically most effective. The workflow generally proceeds from a crude, high-capacity technique to a high-resolution polishing step.
Caption: General purification workflow for 2-oxo-7-azaindole analogs.
How do I choose the right solvent system for flash chromatography?
Solvent selection is a balance between solubility and selectivity.
-
Start with TLC: Use TLC to screen solvent systems. A good starting point for these heterocycles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[5]
-
Target Rf: The ideal system will give your target compound an Rf value between 0.2 and 0.4.
-
Rf too high (>0.5): The compound will elute too quickly with poor separation. Decrease the polarity of the eluent (e.g., add more hexanes).
-
Rf too low (<0.1): The compound will take a very long time to elute, leading to broad peaks. Increase the polarity of the eluent (e.g., add more ethyl acetate or methanol).[9]
-
-
Use Modifiers: As discussed, for these basic heterocycles, incorporating 0.1-1% triethylamine or another base into your solvent system is often necessary to prevent peak tailing.[8][9]
| Compound Polarity | Primary Solvent System | Common Modifiers | Rationale |
| Low to Medium | Hexanes / Ethyl Acetate | 0.1 - 1% Triethylamine | Standard system separating by polarity. Triethylamine masks acidic silica sites. |
| Medium to High | Dichloromethane / Methanol | 0.1 - 1% Triethylamine | More potent system for highly polar compounds. Methanol is a strong polar eluent. |
| Challenging Separation | Toluene / Acetone | None | Introduces different selectivity (π-π interactions) which may resolve isomers. |
When should I use preparative HPLC instead of flash chromatography?
The decision depends on the required purity, scale, and difficulty of the separation.
Caption: Decision tree for choosing between Flash and Preparative HPLC.
In short, use flash chromatography for initial, large-scale purifications where baseline separation on TLC is achievable.[14] Opt for preparative HPLC for small-scale final purifications, especially for valuable materials, or when separating very similar compounds like regioisomers.[17]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography (with Basic Modifier)
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., 95:5 DCM:MeOH) that provides a target compound Rf of ~0.25. Add 0.5% triethylamine (Et3N) to this system.
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica mass to crude product mass).
-
Create a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes or DCM).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks. Allow excess solvent to drain to the level of the silica bed.
-
-
Sample Loading:
-
Liquid Load: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Carefully pipette the solution onto the top of the silica bed.
-
Dry Load: Dissolve the product in a volatile solvent, add silica gel (approx. 2-3x the mass of the product), and evaporate the solvent completely. Carefully add the resulting powder to the top of the column. This is the preferred method for compounds with limited solubility in the mobile phase.[5]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure and begin collecting fractions.
-
Monitor the elution using TLC to identify fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
SOP 2: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask (e.g., in a hot water bath) and swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[12][18]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a quick hot gravity filtration to remove them before the solution cools.[12]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove residual solvent. The purity can be checked via melting point analysis.[11]
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved January 19, 2026, from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved January 19, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved January 19, 2026, from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
Guillou, S., & Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. Retrieved January 19, 2026, from [Link]
-
Reddit. (2022). Troubleshooting flash chromatography purification. Retrieved January 19, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 19, 2026, from [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Retrieved January 19, 2026, from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Kündig, E. P., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters. Retrieved January 19, 2026, from [Link]
-
Negrie, M., et al. (1999). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 19, 2026, from [Link]
-
Hansen, T. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved January 19, 2026, from [Link]
-
Chem-Space. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Your Premier Pharmaceutical Intermediate Solution. Retrieved January 19, 2026, from [Link]
-
Kumar, V., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
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- 14. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. gilson.com [gilson.com]
- 16. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-oxo-7-azaindole-6-carbonitrile
Welcome to the technical support center for the synthesis of 2-oxo-7-azaindole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction
The 2-oxo-7-azaindole core is a privileged scaffold in medicinal chemistry, and the addition of a carbonitrile group at the 6-position offers a valuable handle for further chemical elaboration. The synthesis of 2-oxo-7-azaindole-6-carbonitrile is a multi-step process that requires careful optimization of each transformation to achieve a desirable overall yield. This guide will focus on a plausible and commonly employed synthetic strategy, breaking it down into key stages and addressing the specific challenges that may arise in each.
A general and logical synthetic approach involves the initial construction of the 7-azaindole scaffold, followed by regioselective functionalization. The proposed synthetic workflow is as follows:
Caption: A general three-step workflow for the synthesis of 2-oxo-7-azaindole-6-carbonitrile.
Part 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 7-Azaindole
The synthesis of the initial 7-azaindole core can be achieved through various methods, such as the Bartoli or Fischer indole synthesis, or through transition-metal-catalyzed cyclizations.[1][2] A common challenge is the electron-deficient nature of the pyridine ring, which can complicate traditional indole syntheses.[3]
Q1: My 7-azaindole synthesis is resulting in very low yields. What are the likely causes and how can I improve it?
A1: Low yields in 7-azaindole synthesis are a frequent issue. Here are some potential causes and optimization strategies:
-
Choice of Synthetic Route: The electron-deficient pyridine ring makes some classic indole syntheses, like the Fischer indole synthesis, less effective. Consider alternative methods like the Bartoli synthesis or transition-metal-mediated routes which are often more robust for azaindoles.[1]
-
Reaction Conditions:
-
Temperature: Many 7-azaindole syntheses require high temperatures. Ensure your reaction is reaching and maintaining the optimal temperature. For some cyclization steps, microwave irradiation has been shown to dramatically accelerate the reaction and improve yields.
-
Base/Acid Catalysis: The choice and stoichiometry of the base or acid catalyst are critical. For instance, in a Madelung-type cyclization, a very strong base like sodium anilide may be required.[4]
-
Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if organometallic reagents or intermediates are involved, as they can be sensitive to oxygen and moisture.
-
-
Starting Material Quality: Impurities in your starting materials (e.g., substituted pyridines) can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.
Q2: I am observing the formation of multiple isomers and side products. How can I improve the regioselectivity of my 7-azaindole synthesis?
A2: Isomer formation is a common problem, especially with substituted precursors.
-
Directing Groups: The use of appropriate directing groups on your pyridine starting material can significantly enhance regioselectivity.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed syntheses, the choice of catalyst and ligands can have a profound impact on the regioselectivity of C-H activation or cross-coupling steps.[5][6] For example, Rh(III)-catalyzed syntheses often employ a directing group on the pyridine nitrogen to guide the C-H activation.[5][6]
-
Reaction Mechanism: A thorough understanding of the reaction mechanism can help in predicting and controlling the formation of isomers. For instance, in a Fischer indole synthesis, the cyclization step is an electrophilic aromatic substitution, and the position of cyclization will be dictated by the electronic properties of the pyridine ring.
Stage 2: C-H Cyanation of 7-Azaindole at the C6 Position
Direct C-H cyanation is an efficient method for introducing the nitrile group. This often involves a transition-metal catalyst and a suitable cyanating agent.
Q3: The C-H cyanation of my 7-azaindole is not proceeding, or the yield is very low. What should I check?
A3: The success of C-H cyanation is highly dependent on the catalytic system and reaction conditions.
-
Catalyst and Ligand:
-
Catalyst Choice: Palladium and ruthenium-based catalysts are commonly used for C-H cyanation.[7][8][9] Ensure you are using the correct catalyst and that it is active.
-
Ligand Effects: The choice of ligand is crucial for catalyst stability and reactivity. Electron-rich and bulky ligands can often improve catalytic turnover.
-
-
Cyanating Agent:
-
Reactivity: Different cyanating agents have varying reactivities. Common choices include zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[9][10][11] NCTS is an electrophilic cyanide source and can be effective in certain systems.[9]
-
Stability: Some cyanide sources can be sensitive to moisture or air. Handle them under appropriate conditions.
-
-
Solvent and Temperature:
-
Solvent Polarity: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF or DMA are often used.
-
Temperature Optimization: C-H activation is often the rate-limiting step and typically requires elevated temperatures. A systematic temperature screen can help identify the optimal condition.
-
Q4: I am observing cyanation at other positions on the 7-azaindole ring. How can I improve the regioselectivity for the C6 position?
A4: Achieving high regioselectivity in C-H functionalization can be challenging.
-
Directing Groups: The use of a directing group on the N1 position of the azaindole can effectively direct the metal catalyst to the C2 position. For C6 functionalization, inherent electronic biases of the ring are often relied upon. However, a blocking group at a more reactive position (like C3) could be a strategy.
-
Steric Hindrance: The steric environment around the different C-H bonds can influence where the catalyst binds. You may be able to leverage this by modifying substituents on your starting material.
-
Reaction Conditions: Sometimes, changing the solvent, temperature, or even the catalyst can alter the regioselectivity.
| Parameter | Recommended Starting Point | Potential Optimization |
| Catalyst | [RuCl₂(p-cymene)]₂ (5 mol%) | Pd(OAc)₂, other Ru catalysts |
| Cyanating Agent | NCTS (1.2 equiv) | Zn(CN)₂, K₄[Fe(CN)₆] |
| Solvent | 1,2-Dichloroethane (DCE) | DMF, NMP |
| Temperature | 120 °C | 100-140 °C |
| Additive | AgOTf, NaOAc | Other silver salts, different bases |
Table 1: Typical Reaction Conditions for Ruthenium-Catalyzed C-H Cyanation of 7-Azaindoles [7][8]
Stage 3: Oxidation to 2-Oxo-7-azaindole-6-carbonitrile
The final step is the oxidation of the 2-position of the 7-azaindole ring to the corresponding oxo-derivative (a 7-azaindolin-2-one).
Q5: My oxidation reaction is incomplete, or I am seeing over-oxidation and decomposition of my material. What can I do?
A5: Oxidation reactions need to be carefully controlled to avoid side reactions.
-
Choice of Oxidant:
-
Mild Oxidants: For this transformation, you want a relatively mild oxidant that is selective for the C2 position of the electron-rich pyrrole ring. Common oxidants for this type of transformation include m-CPBA, dimethyldioxirane (DMDO), or even molecular oxygen with a suitable catalyst.
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. Using a large excess can lead to over-oxidation and decomposition. Start with 1.1-1.5 equivalents and monitor the reaction closely by TLC or LC-MS.
-
-
Reaction Temperature:
-
Low Temperature: Many oxidations are exothermic and should be carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side product formation.
-
-
Solvent Choice: The solvent can affect the reactivity of the oxidant. Halogenated solvents like dichloromethane (DCM) or chloroform are common for m-CPBA oxidations.
-
Protection of Nitrogen: The N1-H of the pyrrole ring is acidic and can sometimes interfere with the oxidation. Protection of this nitrogen with a suitable protecting group (e.g., Boc, SEM) might be necessary, which can be removed in a subsequent step.
Q6: The purification of the final product is difficult due to the presence of polar impurities. What are some strategies for purification?
A6: The 2-oxo-7-azaindole structure is quite polar, which can make purification challenging.
-
Chromatography:
-
Column Choice: Reverse-phase chromatography (C18) might be more effective than normal-phase silica gel for separating highly polar compounds.
-
Solvent System: For normal-phase chromatography, consider adding a small amount of acetic acid or triethylamine to the eluent to improve the peak shape of acidic or basic compounds, respectively. A gradient elution from a less polar to a more polar solvent system is recommended.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., methanol/water, ethanol/ether, ethyl acetate/hexanes) to find one that gives good quality crystals.
-
Acid-Base Extraction: The 2-oxo-7-azaindole has both acidic (N-H) and basic (pyridine nitrogen) sites. You may be able to use acid-base extraction to remove non-ionizable impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 7-azaindole core?
A1: The choice of starting material depends on your chosen synthetic route. For a Bartoli-type synthesis, a substituted aminopyridine is a common starting point. For transition-metal-catalyzed routes, a di-halogenated pyridine or an amino-halogenated pyridine can be a versatile precursor.[2]
Q2: How can I confirm the identity and purity of my final product, 2-oxo-7-azaindole-6-carbonitrile?
A2: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This will give you information about the structure of the molecule and the connectivity of the atoms. The presence of the carbonitrile group can be confirmed by the characteristic chemical shift in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the oxo group and the C≡N stretch of the nitrile group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your final compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Cyanide Reagents: Many cyanating agents are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available in case of accidental exposure.
-
Oxidizing Agents: Oxidizing agents can be reactive and potentially explosive, especially when mixed with organic materials. Handle them with care and avoid heating them unless the procedure specifies it.
-
Transition Metal Catalysts: Many transition metal catalysts are toxic and should be handled with care.
Caption: Key safety considerations for the synthesis.
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. [Link]
-
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7051-7056. [Link]
-
Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. (2016). The Journal of Organic Chemistry, 81(15), 6525-6534. [Link]
-
Ryu, H., Pudasaini, B., Cho, D., Lee, E., Baik, M.-H., & Hong, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10585–10972. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]
-
Synthesis of Azaindoles. (2012). Progress in Chemistry, 24(10), 1974-1982. [Link]
-
Bandarage, U. K., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7051-6. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Journal of the American Chemical Society. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications, 56(82), 12341-12356. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022). Chemical Science. [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2021). ACS Omega, 6(38), 24695–24705. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]
-
Cyanation of aromatic halides. (2016). Chemical Reviews, 116(19), 12564-12648. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2020). Química Nova, 43(6), 711-724. [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(4), 391-413. [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (1998). Journal of Heterocyclic Chemistry, 35(6), 1543-1546. [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (2020). Química Nova. [Link]
-
Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. (2021). Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). Molecules, 28(13), 5163. [Link]
Sources
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- 2. Azaindole synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. scielo.br [scielo.br]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in DMSO
Welcome to the technical support guide for 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent in high-throughput screening and compound management.
The core structure of this molecule is a 7-azaindole, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2][3] Understanding its stability is paramount for ensuring the integrity of experimental data. This guide will address common questions, provide troubleshooting workflows, and detail experimental protocols to empower you to confidently manage your research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
While specific long-term stability data for this exact molecule is not extensively published, we can infer its stability based on its functional groups and general studies on compound storage in DMSO. The molecule contains a lactam (a cyclic amide) and a nitrile group on a 7-azaindole core. Generally, most compounds are stable in anhydrous DMSO when stored correctly.[4] However, certain factors can promote degradation.
-
Lactam Ring: The lactam is susceptible to hydrolysis, especially in the presence of water or acidic/basic impurities. DMSO is highly hygroscopic and readily absorbs atmospheric water, which can increase the rate of hydrolysis over time.[4]
-
Nitrile Group: Nitrile groups are generally stable but can undergo hydrolysis to a carboxylic acid or amide under harsh conditions (strong acid/base), which are not typically present in standard DMSO stocks.
-
7-Azaindole Core: The pyrrolo[2,3-b]pyridine core is an electron-rich aromatic system that can be susceptible to oxidation.
A study on a large, diverse compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[5][6] This suggests a reasonable expectation of stability under proper storage, but empirical verification is always recommended.
Q2: My biological assay results using this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent biological activity is a classic indicator of compound instability. If a compound degrades in the stock solution, the actual concentration of the active molecule decreases over time, leading to variable results in your assays. This is a common problem in drug discovery workflows.[7][8]
To investigate this, consider the following:
-
Age of the Stock Solution: Are you using a freshly prepared stock or one that has been stored for an extended period?
-
Storage Conditions: Was the stock stored at room temperature, refrigerated (4°C), or frozen (-20°C or -80°C)? Was it protected from light?
-
Freeze-Thaw Cycles: How many times has the stock solution been frozen and thawed? While studies show many compounds are stable through multiple freeze-thaw cycles, it is a risk factor.[4]
-
DMSO Quality: Are you using high-purity, anhydrous DMSO? Lower-grade DMSO can contain water and other impurities that accelerate degradation.
We recommend running an analytical check (e.g., HPLC-UV or LC-MS) on your current stock solution and comparing it to a freshly prepared sample or a reference standard.
Q3: What are the best practices for preparing and storing DMSO stock solutions of this compound?
Adhering to best practices for solution preparation and storage is the most effective way to minimize degradation and ensure the reproducibility of your experiments.
| Best Practice | Rationale |
| Use High-Purity, Anhydrous DMSO | Minimizes the presence of water and other reactive impurities that can cause hydrolysis or other degradation.[4] |
| Store at Low Temperatures | Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C is acceptable. This slows the rate of chemical reactions. |
| Aliquot into Single-Use Vials | Preparing smaller, single-use aliquots minimizes the number of freeze-thaw cycles the bulk of your stock is exposed to.[4] |
| Protect from Light | Use amber vials or store containers in the dark. Aromatic heterocyclic systems can be susceptible to photodegradation. |
| Use an Inert Atmosphere | When preparing solutions, especially for long-term storage, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation. |
| Monitor Water Content | DMSO is highly hygroscopic. Minimize the time vials are open to the atmosphere. Consider using a desiccator for storage of DMSO bottles.[7][8] |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in DMSO.
Caption: Troubleshooting workflow for suspected compound instability.
Potential Degradation Pathways
Based on the chemical structure, we can hypothesize potential degradation pathways in non-ideal DMSO (e.g., containing water, exposed to light/air). Identifying these helps in interpreting analytical data.
Caption: Hypothesized degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Routine Stability Assessment by HPLC-UV
This protocol describes a straightforward method to check the purity of your DMSO stock solution over time.
Objective: To quantify the percentage of the parent compound remaining in a DMSO stock under specific storage conditions.
Materials:
-
DMSO stock solution of the compound (e.g., 10 mM).
-
Freshly prepared reference standard of the compound in DMSO.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Methodology:
-
Sample Preparation:
-
Time-Zero (T0) Sample: Prepare a fresh 10 mM stock of the compound in high-purity, anhydrous DMSO. Immediately dilute this stock to a working concentration (e.g., 50 µM) in a 50:50 ACN:Water mixture. This is your 100% reference.
-
Test Sample: Take an aliquot of the aged DMSO stock you wish to test. Dilute it to the same working concentration (50 µM) in 50:50 ACN:Water.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or the compound's λmax).
-
-
Data Analysis:
-
Inject the T0 sample to determine the retention time (RT) and peak area of the parent compound.
-
Inject the test sample.
-
Calculate the purity of the test sample using the following formula:
-
% Purity = (Area of Parent Peak in Test Sample / Total Area of All Peaks in Test Sample) * 100
-
-
Calculate the percent remaining compared to the fresh stock:
-
% Remaining = (Area of Parent Peak in Test Sample / Area of Parent Peak in T0 Sample) * 100
-
-
Self-Validation: The T0 sample acts as a system suitability and reference standard. Consistent retention times and peak shapes for the T0 sample across different runs ensure the validity of the comparison.
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method.[9]
Objective: To identify the primary degradation products under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
Compound stock solution in DMSO.
-
1 M HCl, 1 M NaOH, 30% H₂O₂.
-
LC-MS system for accurate mass identification of degradants.
Methodology:
-
Prepare Stress Samples: In separate vials, mix the compound with the following stress agents at a final concentration of ~100 µM.
-
Acid Hydrolysis: Add 1 M HCl.
-
Base Hydrolysis: Add 1 M NaOH.
-
Oxidation: Add 3% H₂O₂ (diluted from 30%).
-
Control: Compound in solvent without stress agent.
-
-
Incubation: Incubate all samples at 40-50°C for 24-48 hours. Monitor periodically. If significant degradation (>20%) occurs quickly, shorten the time.
-
Analysis by LC-MS:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples using an LC-MS method (similar HPLC conditions to Protocol 1, coupled to a mass spectrometer).
-
Look for new peaks in the stressed samples that are not present in the control.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the hypothesized degradation products (see diagram above).
-
Causality: By subjecting the compound to specific stresses, you can directly link a condition (e.g., presence of acid) to a specific degradation product. This is invaluable for troubleshooting future stability issues and for developing analytical methods that can effectively separate the parent compound from its potential impurities.[10]
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
ChemBK. (n.d.). 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester. Retrieved from ChemBK.com. [Link]
-
PubMed. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Klein, L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]
-
PubChem. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Retrieved from PubChem. [Link]
-
Chembida. (n.d.). 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from Chembida.com. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from cplabsafety.com. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from separationscience.com. [Link]
-
El-Seify, E. M., El-Gharib, M. S., & El-Sayed, A. Y. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. BMC Chemistry, 16(1), 40. [Link]
-
ResearchGate. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Link]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2024). ResearchGate. [Link]
-
ResearchGate. (2014). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. [Link]
-
El-Damasy, D. A., Ke, Y., Cho, J. H., & Pae, A. N. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
-
Besson, T., & Thiéry, V. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2595. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Overcoming Poor Cell Permeability of 2-Oxo-pyrrolo[2,3-b]pyridine Inhibitors
Welcome to the technical support center for the 2-oxo-pyrrolo[2,3-b]pyridine inhibitor class. This scaffold is a cornerstone in the development of potent kinase inhibitors, including several approved anticancer agents.[1] However, researchers frequently encounter a significant hurdle: the translation of high biochemical potency into effective cellular activity. This guide is designed to provide you, our fellow scientists and drug developers, with a structured approach to diagnosing and overcoming poor cell permeability, a common challenge with this series.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the development of 2-oxo-pyrrolo[2,3-b]pyridine inhibitors.
Q1: My inhibitor shows nanomolar potency in my biochemical (enzymatic) assay, but the IC50 in my cell-based assay is in the micromolar range or completely inactive. Is this a permeability issue?
A1: A significant drop-off in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[2][3] While other factors like compound stability in media or off-target effects can play a role, the inability of the compound to reach its intracellular target is the most frequent cause.[4] The 2-oxo-pyrrolo[2,3-b]pyridine scaffold, while excellent for target binding, can possess physicochemical properties (e.g., polarity, hydrogen bond donors) that hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[2] This results in a low intracellular concentration, leading to diminished target engagement and a misleadingly low apparent potency in cellular experiments.[4]
Q2: What are the key physicochemical properties of my 2-oxo-pyrrolo[2,3-b]pyridine inhibitor that I should analyze for potential permeability problems?
A2: Several key properties govern a molecule's ability to cross cell membranes. For your inhibitor, pay close attention to:
-
Polar Surface Area (PSA): A higher PSA (generally >140 Ų) is often correlated with poor permeability. The oxo- and pyrrolo-pyridine core contributes significantly to polarity.
-
Hydrogen Bond Donors (HBD): A high number of HBDs (generally >5) can impede membrane crossing. Strategies to reduce the HBD count have been shown to improve permeability.[5]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can improve permeability, an excessive LogP can lead to poor aqueous solubility, trapping in the lipid membrane, or increased metabolism. A balanced LogP (typically 1-3) is often optimal.
-
Molecular Weight (MW): Larger molecules (MW > 500 Da) often exhibit lower permeability.
-
Rotatable Bonds: A high number of rotatable bonds can create an entropy penalty for adopting the conformation needed to enter the membrane.
Q3: How can I experimentally confirm if my compound has poor permeability?
A3: Two widely-used in vitro assays are the gold standard for assessing permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5][6] It exclusively measures passive, transcellular permeation and is an excellent first screen to rank compounds based on this property.[6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[7][8] It is considered more representative of in vivo absorption because it accounts for not only passive diffusion but also active transport and efflux mechanisms.[6][7]
Running both assays can be highly informative. A compound with good PAMPA permeability but poor Caco-2 permeability may be a substrate for active efflux.[6]
Q4: My Caco-2 assay results show a high "efflux ratio." What does this mean for my inhibitor?
A4: The efflux ratio is calculated by dividing the permeability coefficient from the basolateral-to-apical direction (B-A) by the apical-to-basolateral direction (A-B).[7] An efflux ratio greater than 2 is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][9] These transporters act as cellular pumps, actively removing your inhibitor from the cell, which keeps the intracellular concentration low and reduces its efficacy.[10] Identifying and mitigating efflux is a critical step in optimizing your compound series.
Section 2: Troubleshooting Guide: A Step-by-Step Workflow for Low Cellular Potency
If you suspect poor permeability, this systematic workflow will help you diagnose the underlying cause and guide your optimization strategy.
Step 1: Confirm the Problem - Discrepancy Analysis
Quantify the difference between your inhibitor's biochemical potency (Ki or IC50) and its cellular potency (EC50). A greater than 10-fold reduction in potency is a common threshold for flagging a potential permeability or efflux problem.[3]
Step 2: Characterize Permeability - Experimental Workflows
Perform in vitro permeability assays to gather quantitative data.
-
Run a PAMPA assay: This provides a clean measure of passive diffusion. It helps determine if the molecule's fundamental physicochemical properties are a barrier.[11][12]
-
Run a bidirectional Caco-2 assay: This assay provides the apparent permeability coefficient (Papp) in both the A-B and B-A directions, allowing for the calculation of the efflux ratio.[7][9]
Step 3: Identify the Barrier - Data Interpretation
Analyze the data from your permeability assays to pinpoint the specific issue.
| Scenario | PAMPA Result | Caco-2 (A-B) Papp | Caco-2 Efflux Ratio | Primary Problem |
| 1 | Low | Low | < 2 | Poor Passive Permeability |
| 2 | High/Medium | Low | > 2 | Active Efflux |
| 3 | Low | Low | > 2 | Poor Permeability & Efflux |
| 4 | High/Medium | High/Medium | < 2 | Permeability is NOT the issue |
-
Papp (A-B) Classification:
-
Low Permeability: < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 - 10.0 x 10⁻⁶ cm/s
-
High Permeability: > 10.0 x 10⁻⁶ cm/s[8]
-
Step 4: Implement Solutions - Medicinal Chemistry & Formulation Strategies
Based on your diagnosis, you can now pursue targeted strategies:
-
For Poor Passive Permeability (Scenario 1 & 3): Focus on modifying the molecule's physicochemical properties. This involves Structure-Permeability Relationship (SPR) studies to reduce PSA and HBD count, or increase lipophilicity in a controlled manner.[5] A prodrug approach can also be highly effective.[13][14]
-
For Active Efflux (Scenario 2 & 3): Structural modifications are needed to reduce the compound's recognition by efflux transporters.[5] This can involve masking certain functional groups or altering the overall shape and charge distribution of the molecule.
-
Formulation: For preclinical studies, formulation strategies using excipients like PEG 300 or Tween 80 can sometimes improve exposure for poorly soluble compounds, though this does not solve the intrinsic permeability problem.[13]
Section 3: Key Experimental Protocols
These are standardized protocols for the assays mentioned above. Always include high- and low-permeability control compounds (e.g., Propranolol and Atenolol) for assay validation.[8]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard industry methods.[11][12][15]
Objective: To determine the passive permeability (Pe) of a test compound.
Materials:
-
96-well filter plate (Donor plate, e.g., PVDF membrane)
-
96-well acceptor plate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.
-
Prepare Dosing Solutions: Prepare the test compound in PBS at a final concentration of 10-100 µM (the final DMSO concentration should be <1%).
-
Load Donor Plate: Add 150-200 µL of the dosing solution to each well of the coated donor plate.[12]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature with gentle shaking (e.g., 100 rpm) for 4-18 hours.[15]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the compound concentration in the donor and acceptor wells using LC-MS/MS.[6][12]
Data Calculation: The apparent permeability coefficient (Pe in cm/s) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability and Efflux Assay
This protocol provides a framework for conducting a bidirectional Caco-2 assay.[7][8][]
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
TEER meter
-
Lucifer Yellow (for monolayer integrity check)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 18-22 days to allow for differentiation into a polarized monolayer.[7][8] Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values >200 Ω·cm² are typically suitable.[8] Confirm integrity by testing the permeability of Lucifer Yellow; passage should be <1%.[8]
-
Preparation: Wash the monolayers twice with pre-warmed (37°C) HBSS. Equilibrate the cells by incubating with HBSS in both apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral, A-B):
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
-
Remove the HBSS from the apical chamber and replace it with the dosing solution.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Permeability Measurement (Basolateral to Apical, B-A):
-
Perform the same procedure as in step 4, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This step is crucial for determining the efflux ratio.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
Data Calculation:
-
Apparent Permeability (Papp): Calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[7][8]
-
Efflux Ratio (ER): Calculated as: ER = Papp (B-A) / Papp (A-B).[7]
Section 4: Advanced Strategies for Improving Permeability
When poor permeability is confirmed, medicinal chemistry efforts are required.
Prodrug Strategies
A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound.[17] This is a powerful strategy for overcoming permeability issues related to high polarity or poor solubility.
-
Phosphate Prodrugs: Adding a phosphate group can dramatically increase the aqueous solubility of an inhibitor.[13][14] This is particularly useful for overcoming dissolution-limited absorption. A study on a pan-CK2 kinase inhibitor demonstrated that a phosphate prodrug strategy led to a 14-fold improvement in oral bioavailability by enhancing solubility.[13][14]
-
Amino Acid Prodrugs: Attaching amino acids can engage active transporters in the gut wall, effectively hijacking them to improve cellular uptake.[17]
-
Lipophilic Prodrugs: Masking polar functional groups (like an exposed amine or hydroxyl group) with a lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases) can significantly enhance passive diffusion.
Structure-Permeability Relationship (SPR) Modifications
Systematic structural modifications can fine-tune the physicochemical properties of your inhibitor series.
-
Reduce HBDs and PSA: Strategically replace hydrogen bond donors with acceptors or non-polar groups. For example, an amide-to-ester substitution can be an effective tactic.[5] Methylation of key nitrogen atoms can also reduce HBD count and improve permeability.
-
Modulate Lipophilicity: Introduce small, lipophilic groups (e.g., methyl, chloro) at solvent-exposed positions of the scaffold to improve LogP. However, be mindful that this can sometimes introduce new metabolic liabilities or reduce solubility.
-
Reduce Conformational Rigidity: Reducing the number of rotatable bonds can lower the entropic cost of membrane passage. Introducing cyclic structures or rigid linkers can achieve this. A study on constrained pyrazolo-triazines showed that reducing flatness aided cellular permeability.[18]
By employing this structured diagnostic and problem-solving approach, researchers can efficiently identify the barriers limiting the cellular activity of their 2-oxo-pyrrolo[2,3-b]pyridine inhibitors and rationally design next-generation compounds with improved prospects for in vivo efficacy.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
ACS Publications. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Slideshare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
ResearchGate. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
PubMed. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]
-
ACS Publications. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
PMC. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. [Link]
-
PMC - NIH. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]
-
PMC - NIH. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. [Link]
-
PubMed. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. [Link]
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
MDPI. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. [Link]
-
PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
Royal Society of Chemistry. Design and synthesis of novel 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
PubMed. Inhibitors of multidrug efflux transporters: their membrane and protein interactions. [Link]
-
Aston Research Explorer. Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. [Link]
-
PDB-101. Crystallographic studies of efflux transporters with transport substrates and inhibitors. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
PubMed. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [Link]
-
PubMed. Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. [Link]
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
Bulletin of the Chemical Society of Ethiopia. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]
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Technical Support Center: Minimizing Off-Target Effects of 2-oxo-7-azaindole Compounds
Welcome to the technical support center for researchers utilizing 2-oxo-7-azaindole compounds. This guide is designed to provide you with the expertise and practical troubleshooting strategies necessary to ensure the specific and intended activity of these compounds in your experiments. The 2-oxo-7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] However, as with any small molecule inhibitor, understanding and controlling for potential off-target effects is paramount for generating robust and reproducible data.[2][3]
This resource is structured to anticipate and address the common challenges encountered when working with this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the use of 2-oxo-7-azaindole-based inhibitors.
Q1: I'm observing a phenotype in my cellular assay that doesn't align with the known function of the intended target kinase. Could this be an off-target effect?
A1: Yes, this is a strong possibility. While many 2-oxo-7-azaindole compounds are designed for high selectivity, off-target interactions can never be completely ruled out and are a common source of unexpected phenotypes.[2][4] Several factors could be at play:
-
Compound Concentration: Even highly selective inhibitors can engage off-targets at concentrations significantly above their on-target IC50 or Kd values.[5] It is crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect.
-
"Dirty" Compounds: Not all inhibitors are created equal. Some may have a broader kinase inhibition profile than initially reported.[2][4]
-
Cellular Context: Discrepancies between biochemical and cellular potency are common.[6][7] Factors like cell permeability, efflux pump activity, and high intracellular ATP concentrations can influence a compound's effective concentration and target engagement within the cell.[6]
To begin troubleshooting, we recommend performing a dose-response experiment to confirm the potency of your compound in your specific assay.
Q2: How can I be more confident that the observed effects of my 2-oxo-7-azaindole compound are due to on-target inhibition?
A2: Building a strong case for on-target activity requires a multi-pronged approach. Relying on a single experiment is often insufficient.[8] Consider the following strategies:
-
Rescue Experiments: A classic genetic approach to complement pharmacological studies. If the inhibitor's effect is on-target, you should be able to reverse or "rescue" the phenotype by overexpressing a form of the target kinase that is resistant to the inhibitor.[6]
-
Negative Control Compound: Whenever possible, use an inactive analog of your compound. This molecule is structurally similar but lacks the chemical moieties required for target binding. Observing a lack of effect with the negative control provides strong evidence against non-specific or off-target effects.[5]
Q3: My 2-oxo-7-azaindole inhibitor is highly potent in a biochemical assay, but I need a much higher concentration to see an effect in my cell-based assay. Why is this?
A3: This is a frequent observation and highlights the importance of validating inhibitors in a cellular context.[7] Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[6]
-
Efflux Pumps: The inhibitor could be a substrate for multidrug resistance pumps (e.g., P-glycoprotein) that actively transport it out of the cell.[6]
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The millimolar concentrations of ATP inside a cell can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to a biochemical assay with lower ATP concentrations.[4][6]
-
Compound Metabolism: The compound may be rapidly metabolized and inactivated by enzymes within the cell. One known metabolic liability of the 7-azaindole scaffold is oxidation at the 2-position by aldehyde oxidase (AO), which can lead to the formation of inactive metabolites.[9]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to help you systematically investigate and minimize off-target effects.
Guide 1: Validating On-Target Engagement in a Cellular Context
This workflow will guide you through the essential experiments to confirm that your 2-oxo-7-azaindole compound is engaging its intended target in your cellular model.
Caption: A workflow for validating the on-target effects of a kinase inhibitor.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[10][11][12][13] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[13][14]
Materials:
-
Cells of interest
-
2-oxo-7-azaindole inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Cell Treatment: Treat cultured cells with the 2-oxo-7-azaindole inhibitor at the desired concentration and a vehicle control for the appropriate duration.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermocycler for 3 minutes. A typical temperature range would be 40-70°C with 2-4°C increments.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.
-
Data Interpretation: A positive shift in the melting curve (i.e., more soluble protein at higher temperatures) in the presence of the inhibitor indicates target engagement.[12]
Guide 2: Identifying Potential Off-Targets
If you suspect off-target effects are confounding your results, a systematic approach is needed to identify the unintended targets.
Caption: A workflow for identifying and validating off-target interactions.
Experimental Protocol: Kinome-Wide Profiling
Kinome-wide profiling services provide a broad assessment of an inhibitor's selectivity by screening it against a large panel of kinases.[2][15][16][17] This is a crucial step for understanding the full interaction landscape of your compound.
Choosing a Kinome Profiling Service: Several commercial vendors offer kinome profiling services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase HotSpot™).[15][18] Key considerations when choosing a service include:
-
Panel Size and Composition: Ensure the panel includes a broad representation of the human kinome.[16][19]
-
Assay Format: Services may offer binding assays (measuring Kd) or enzymatic assays (measuring IC50).[2][20] Binding assays are independent of ATP concentration, while enzymatic assays can be more physiologically relevant if performed at appropriate ATP levels.[2][4][16]
-
Data Output: The service should provide comprehensive data, including percentage of inhibition or binding, and ideally, dose-response curves for significant hits.[20]
General Procedure:
-
Compound Submission: Provide the service provider with a sufficient amount of your 2-oxo-7-azaindole compound at a high purity.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Analysis: The results will be provided as a list of kinases that are significantly inhibited by your compound.
-
Hit Validation: It is essential to follow up on any significant off-targets identified in the screen with dose-response experiments to determine their IC50 or Kd values.
Data Interpretation: The results of a kinome screen can be visualized using a kinome tree diagram, where inhibited kinases are highlighted. This provides a clear visual representation of the compound's selectivity.
| Parameter | Interpretation | Recommended Action |
| High on-target potency (low nM IC50/Kd) | The compound is effective at inhibiting the intended target. | Proceed with on-target validation experiments. |
| Significant off-target inhibition (IC50/Kd < 10x on-target potency) | The compound may elicit phenotypes through these off-targets. | Validate off-target engagement and functional effects. |
| Weak off-target inhibition (IC50/Kd > 100x on-target potency) | These off-targets are less likely to be relevant at therapeutic concentrations. | Monitor for potential effects at high compound concentrations. |
Conclusion
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Brandt, M., Gsponer, J., & Kappe, T. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(12), i227-i233. [Link]
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Brehmer, D., Greff, Z., Godl, K., & Blencke, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]
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Erlanson, D. (2023). A rule of two for using chemical probes?. Practical Fragments. [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Zhang, Y., Gwinn, M. B., Sarkaria, J. N., & Schlegel, R. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(51), 43015-43026. [Link]
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European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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van der Horst, E. H., & van den Biggelaar, M. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1641–1652. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1475, 237–254. [Link]
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Davis, M. I., & Zarrinkar, P. P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in chemical biology, 13(3), 292-299. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in bioscience : a journal and virtual library, 12, 1373–1385. [Link]
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Johnson, J. L., & Stokes, J. B. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature communications, 11(1), 1641. [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
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Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Cravatt, B. F. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [Link]
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PamGene. (2021). Kinase activity profiling - Our kinase activity assay explained. [Link]
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Sicklick, J. K., & Kurzrock, R. (2022). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO precision oncology, 6, e2100481. [Link]
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Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743. [Link]
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Chen, Y., Zhang, Y., Chen, Y., & Li, Y. (2023). The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials. Frontiers in immunology, 14, 1241199. [Link]
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Chimalakonda, A., Burke, J., & Cheng, L. (2019). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Arthritis & Rheumatology, 71(10), 1757-1766. [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
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Catlett, I. M., Hu, Y., Gao, L., Banerjee, S., Gordon, K., & Krueger, J. G. (2022). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. Journal of Investigative Dermatology, 142(5), 1323-1332.e7. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Mease, P. J., Deodhar, A. A., & van der Heijde, D. (2020). Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. ACR Convergence 2020. [Link]
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Bio-Rad Laboratories. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Al-Obeidi, F. A., & Lam, F. W. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2326773. [Link]
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Mease, P. J., Deodhar, A. A., & van der Heijde, D. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases, 81(6), 815-822. [Link]
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Wolkenberg, S. E., & Fraley, M. E. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(2), 224–229. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
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Barlaam, B., Anderton, M., & Ballard, P. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of medicinal chemistry, 64(21), 16018–16034. [Link]
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Tang, X., & Tang, G. (2018). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Plants (Basel, Switzerland), 7(4), 82. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridines
Welcome to the technical support guide for researchers working with the 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold. This class of compounds, known for its potent kinase inhibitory activity, holds significant promise in therapeutic development.[1] However, translating promising in vitro data into successful in vivo efficacy requires a systematic and rigorous approach to dosage optimization.
This guide is designed to provide you with the foundational principles, practical troubleshooting advice, and detailed protocols to confidently establish a robust dosing regimen for your specific derivative in preclinical models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for a novel 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative in a mouse xenograft model?
A1: There is no universal starting dose. The appropriate initial dose is highly dependent on the compound's specific characteristics. However, a logical starting point can be estimated by integrating in vitro potency with data from similar compounds.
-
Causality: The goal is to select a dose that is likely to achieve plasma concentrations exceeding the in vitro IC50 or EC50 value for a sustained period. A common mistake is to arbitrarily select a dose (e.g., 10 mg/kg) without a scientific rationale, leading to inconclusive or misleading results.
-
Expert Insight: Begin by examining the in vitro potency (IC50) of your compound against the target kinase.[2] Then, review literature for in vivo studies of other kinase inhibitors with similar scaffolds or targets. Pay close attention to the reported efficacious dose ranges and their corresponding pharmacokinetic (PK) profiles. If your compound has an IC50 of 50 nM, and a structurally related compound required a 25 mg/kg dose to achieve plasma concentrations of 500 nM, this provides a rational starting point for your own dose-range finding study.
Q2: My 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is poorly soluble. How does this impact my in vivo study, and what can I do?
A2: Poor aqueous solubility is a common challenge with small molecule kinase inhibitors and a critical factor in in vivo performance.[3][4] It can lead to low bioavailability, high inter-animal variability, and ultimately, a failure to achieve therapeutic exposure levels in the tumor or target tissue.[5]
-
Troubleshooting & Protocol:
-
Formulation Screening: Do not proceed with an in vivo study using a simple saline or PBS suspension if solubility is low. A formulation screening study is essential.
-
Common Vehicles: Test a panel of pharmaceutically acceptable vehicles. A table of common starting formulations is provided below.
-
Advanced Strategies: For highly intractable compounds, consider advanced formulation strategies such as amorphous solid dispersions, cyclodextrin complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6]
-
Table 1: Common Vehicle Formulations for Initial Screening of Poorly Soluble Compounds
| Vehicle Composition | Key Characteristics | Best For |
| 5% NMP, 10% Solutol HS 15, 85% Saline | Good for many neutral compounds | Initial screening |
| 10% DMSO, 90% Corn Oil | Oily suspension, suitable for oral gavage | Lipophilic compounds |
| 30% PEG400, 5% Tween 80, 65% Water | Common co-solvent system | Moderately soluble compounds |
| 0.5% Methylcellulose in Water | Aqueous suspension | When co-solvents are undesirable |
Q3: I observed significant body weight loss in my treatment group. How do I differentiate between compound toxicity and tumor-related cachexia?
A3: This is a critical observation that requires immediate investigation to determine the Maximum Tolerated Dose (MTD). The MTD is typically defined as the dose that causes no more than a 10-20% mean body weight loss and no treatment-related deaths.[7]
-
Causality: Body weight loss can be a direct result of off-target toxicity of the compound, or it can be an indirect effect of the tumor burden (cachexia), which can be exacerbated by an ineffective treatment.
-
Troubleshooting & Protocol:
-
Include a Non-Tumor Bearing Cohort: In your initial dose-finding study, include a satellite group of healthy, non-tumor bearing animals that receive the same dosing regimen. If this group also experiences weight loss, it strongly implicates compound-related toxicity.
-
Clinical Observations: Carefully monitor animals for other signs of toxicity, such as changes in posture, activity level, and fur texture.
-
Dose De-escalation: If toxicity is observed, the dose should be lowered in subsequent cohorts until the MTD is established.
-
Part 2: Troubleshooting Guide - In-Depth Scenarios
Scenario 1: No Efficacy Observed Despite Dosing at 50 mg/kg
-
Problem: You've completed a 21-day xenograft study, dosing your 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative at 50 mg/kg daily by oral gavage. There is no significant difference in tumor growth between the vehicle and treated groups.
-
Expert Analysis & Workflow: Before concluding the compound is inactive, you must verify that it reached its target. The primary suspect is insufficient drug exposure.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Step-by-Step Protocol: Pilot Pharmacokinetic (PK) Study
-
Objective: To determine the plasma and tumor concentration of your compound after a single dose.
-
Animals: Use a small cohort of tumor-bearing mice (n=3 per time point).
-
Dosing: Administer a single dose of your compound at 50 mg/kg using the same formulation and route as the efficacy study.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and tumor tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze the plasma and homogenized tumor samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to determine the concentration of your compound.
-
Interpretation: Compare the peak concentration (Cmax) and the concentration at 24 hours (C24h) to the in vitro IC50. A good rule of thumb is that the Cmax should be at least 10-fold higher than the IC50, and the C24h should ideally remain above the IC50. If exposure is low, you must either increase the dose or, more likely, improve the formulation.[8]
-
Scenario 2: High Variability in Tumor Growth Inhibition
-
Problem: In your efficacy study, some mice in the treatment group show excellent tumor regression, while others have tumor growth similar to the vehicle control.
-
Expert Analysis: High variability often points to inconsistent drug absorption, which is frequently linked to a suboptimal formulation of a poorly soluble compound.
-
Troubleshooting Steps:
-
Re-evaluate Formulation: Was the compound fully in solution, or was it a suspension? Suspensions can settle, leading to inaccurate dosing. If it was a suspension, was it vortexed thoroughly between dosing each animal?
-
Check for GI Issues: Oral gavage can be stressful for animals. Observe if any animals are regurgitating the dose. Consider alternative routes of administration if possible, such as intraperitoneal (IP) injection, to bypass absorption variability, though this may alter the PK profile.
-
PK/PD Correlation: If possible, collect terminal blood and tumor samples from all animals at the end of the efficacy study. Analyze drug concentrations and a pharmacodynamic (PD) biomarker (e.g., phosphorylation of the target kinase). Plotting individual tumor growth inhibition against drug concentration or target inhibition can reveal if the non-responders had lower exposure.
-
Part 3: The Systematic Approach to Dose Optimization
A successful in vivo study is not a single experiment but a phased approach. The following workflow provides a self-validating system to ensure your final efficacy study is built on a solid foundation.
Caption: A phased, systematic workflow for in vivo dose optimization.
References
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). National Institutes of Health. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PubMed Central. [Link]
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Publishing. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). National Institutes of Health. [Link]
-
Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. (2023). MD Anderson Cancer Center. [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications. [Link]
-
Novel clinical trial designs with dose optimization to improve long-term outcomes. (n.d.). National Institutes of Health. [Link]
-
Chronic In Vivo CRISPR-Cas Genome Editing: Challenges, Long-Term Safety, and Outlook. (n.d.). MDPI. [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (n.d.). MDPI. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
-
Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. (2026). bioRxiv. [Link]
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Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (n.d.). MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
Sources
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- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
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Validation & Comparative
A Technical Guide to the Validation of 2-Oxo-7-Azaindoline Compounds as Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. Protein kinases, as crucial regulators of cellular signaling, represent a large and well-validated class of drug targets. However, achieving selectivity across the vast and structurally similar human kinome presents a formidable challenge. Off-target effects of kinase inhibitors can lead to toxicity and limit their therapeutic window.
This guide provides an in-depth validation and comparative analysis of the 2-oxo-7-azaindoline scaffold as a promising platform for the development of selective kinase inhibitors. We will delve into the experimental data supporting their efficacy and selectivity, compare their performance with alternative chemical scaffolds, and provide detailed protocols for their validation.
The Rise of the 7-Azaindole Scaffold in Kinase Inhibition
The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry. Its defining feature is the bioisosteric replacement of a carbon atom with a nitrogen atom in the indole ring system. This seemingly subtle modification confers a unique set of physicochemical properties that are highly advantageous for kinase inhibition. The 7-azaindole moiety can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent and selective inhibition. This ability to mimic the adenine portion of ATP, the natural substrate of kinases, provides a strong foundation for inhibitor design.
The introduction of a carbonyl group at the 2-position, creating the 2-oxo-7-azaindoline scaffold, further refines the electronic and steric properties of the molecule. This modification can enhance binding affinity, modulate solubility, and provide additional vectors for synthetic elaboration to fine-tune selectivity.
Comparative Analysis of 2-Oxo-7-Azaindoline Inhibitors
The true measure of a novel chemical scaffold lies in its performance against established alternatives. Here, we present a comparative analysis of 2-oxo-7-azaindoline derivatives targeting key kinases implicated in disease, alongside data for other inhibitor classes.
Targeting the Aurora Kinase Family
The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers.[1][2] Developing selective inhibitors for each isoform is crucial, as they have distinct cellular functions. The 2-oxo-7-azaindoline scaffold has shown promise in yielding potent and selective Aurora kinase inhibitors.
Table 1: Comparative Inhibitory Activity against Aurora Kinases
| Compound/Inhibitor | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference Compound | Aurora B IC50 (nM) |
| Compound 1 (Example) | 2-Oxo-7-azaindoline | Data not available | Data not available | Data not available | GSK1070916 | 0.38 |
| Carbamate 6e | Indolin-2-one | >1000 | 16.2 | Data not available | Barasertib | 1 |
| Cyclopropylurea 8a | Indolin-2-one | >1000 | 10.5 | Data not available | VX-680 (pan-Aurora) | 18 |
| GSK1070916 | Azaindole | >250-fold selective for B | 0.38 | 1.5 | - | - |
| Alisertib (MLN8237) | Pyrimidine | 1.2 | 396.5 | - | - | - |
| Danusertib (PHA-739358) | Pyrazole | 13 | 79 | 61 | - | - |
| AMG 900 | Dihydropyrrolo-pyrazole | 5 | 4 | 1 | - | - |
Note: IC50 values are compiled from various sources and should be interpreted with consideration of potential variations in assay conditions.[1][2][3]
The data in Table 1 highlights the potential for the closely related indolin-2-one scaffold to achieve high selectivity for Aurora B over Aurora A, a desirable profile for minimizing certain off-target effects.[3] While specific data for 2-oxo-7-azaindoline inhibitors of Aurora kinases is still emerging, the performance of these related compounds suggests a promising avenue for exploration.
Targeting the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent driver of cancer.[4][5][6] Isoform-selective PI3K inhibitors are highly sought after to maximize therapeutic efficacy while minimizing on-target toxicities associated with inhibiting ubiquitously expressed isoforms like PI3Kα. The 7-azaindole scaffold has been successfully employed to generate potent and selective PI3K inhibitors.
Table 2: Comparative Inhibitory Activity against PI3K Isoforms
| Compound/Inhibitor | Scaffold | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 28 (Example) | 7-Azaindole Isoindolinone | 40 | >300-fold selective | >300-fold selective | >300-fold selective |
| IPI-549 | Quinazolinone | Data not available | Data not available | Data not available | Data not available |
| Idelalisib | Purine | - | - | - | Potent δ inhibitor |
| Duvelisib | Purine | - | - | - | Potent δ/γ inhibitor |
Data for Compound 28 is from a study on 7-azaindole isoindolinone-based inhibitors, a structurally related class.[4]
The data for the 7-azaindole isoindolinone compound demonstrates the potential of this scaffold to achieve remarkable selectivity for the PI3Kγ isoform, which is primarily expressed in hematopoietic cells and plays a key role in inflammation and immune responses.[4] This highlights the tunability of the azaindole core for achieving desired selectivity profiles.
Signaling Pathway Context
To fully appreciate the impact of these selective inhibitors, it is essential to visualize their point of intervention within the complex cellular signaling networks.
Aurora Kinase Signaling Pathway
Aurora kinases are key orchestrators of cell division. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[7][8][9]
Caption: Aurora Kinase Signaling in Mitosis.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF are prevalent in several cancers, most notably melanoma.[10]
Caption: The BRAF/MEK/ERK Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway
This pathway is fundamental to cellular homeostasis, integrating signals from growth factors and nutrients to control cell growth, proliferation, and survival.[4][5][6]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols for Kinase Inhibitor Validation
Rigorous and reproducible experimental protocols are paramount for the validation of novel kinase inhibitors. Below are step-by-step methodologies for commonly employed in vitro kinase assays.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This universal assay is suitable for a wide range of kinases.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[11][12]
Step-by-Step Methodology:
-
Kinase Reaction Setup (5 µL):
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.
-
Add 2.5 µL of a 2x compound solution (or vehicle control).
-
Incubate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3x solution of the kinase and a 3x solution of the Eu-labeled antibody in the assay buffer.
-
Prepare a 3x solution of the fluorescent tracer in the assay buffer.
-
Prepare a serial dilution of the test compound at 3x the final desired concentration.
-
-
Assay Assembly (15 µL):
-
In a 384-well plate, add 5 µL of the 3x compound solution.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.
-
Protocol 3: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. A development reagent containing a site-specific protease cleaves the non-phosphorylated peptide, disrupting FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, maintaining the FRET signal.[15][16]
Step-by-Step Methodology:
-
Kinase Reaction (10 µL):
-
In a 384-well plate, combine the kinase, peptide substrate, and ATP in the reaction buffer.
-
Add the test compound or vehicle control.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction (5 µL):
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader, measuring the emission from both Coumarin and Fluorescein.
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percent phosphorylation from a standard curve.
-
Calculate the IC50 value from the dose-response curve of percent inhibition versus compound concentration.
-
Conclusion and Future Directions
The 2-oxo-7-azaindoline scaffold represents a versatile and promising platform for the design of selective kinase inhibitors. Its inherent ability to form strong interactions with the kinase hinge region, combined with the modulatory effects of the 2-oxo substitution, provides a rich chemical space for optimization. While the currently available data for this specific scaffold is still expanding, the compelling results from structurally related indolin-2-one and 7-azaindole isoindolinone inhibitors targeting key oncogenic kinases like Aurora and PI3Kγ strongly support its potential.
Future research should focus on the systematic exploration of the 2-oxo-7-azaindoline scaffold against a broad panel of kinases to fully elucidate its selectivity profile. The detailed experimental protocols provided in this guide offer a robust framework for such validation studies. By combining rational, structure-based design with rigorous biochemical and cellular characterization, the 2-oxo-7-azaindoline scaffold is poised to yield a new generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
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- Scott, J. S., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1737–1744.
- Wong, K. K. (2022).
- Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 551–563.
- Cancers (Basel). (2021). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 13(16), 4056.
- Frontiers in Oncology. (2020). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 10, 151.
- BenchChem. (2025).
- Creative Diagnostics.
- Promega Corpor
- El-Gamal, M. I., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic & Medicinal Chemistry, 65, 116773.
- Cell Signal. (2022). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cellular Signalling, 99, 110449.
- Journal of Cancer Metastasis and Treatment. (2018). Aurora kinases: novel therapy targets in cancers.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Journal of Hematology & Oncology. (2013). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
- BenchChem. (2025). 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold.
- Thermo Fisher Scientific.
- BenchChem. (2025). A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.
- RSC Medicinal Chemistry. (2024). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry, 15(1), 143-162.
- Nature Communications. (2021). Intermittent BRAF inhibition in advanced BRAF mutated melanoma results of a phase II randomized trial.
- Molecules. (2020). Azaindole Therapeutic Agents. Molecules, 25(22), 5463.
- Thermo Fisher Scientific. Z'-LYTE Kinase Assay Kits.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays.
- Nature Medicine. (2015). Co-clinical assessment identifies patterns of BRAF inhibitor resistance in melanoma.
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A Comparative Guide to 2-Oxo-Pyrrolo[2,3-b]Pyridine Derivatives and Established Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor discovery, the quest for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the emerging classes of kinase inhibitors, 2-oxo-pyrrolo[2,3-b]pyridine derivatives have garnered significant attention. This guide provides a comprehensive, in-depth technical comparison of these novel derivatives against established, clinically-approved inhibitors, with a particular focus on the Janus kinase (JAK) family of inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just a side-by-side comparison of performance metrics but also a rationale for experimental design and detailed, actionable protocols for the evaluation of these compounds.
The Rise of the 2-Oxo-Pyrrolo[2,3-b]Pyridine Scaffold
The 2-oxo-pyrrolo[2,3-b]pyridine core is a heterocyclic scaffold that has shown promise in targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen Synthase Kinase-3β (GSK-3β). Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of potent and selective kinase inhibitors.
The Established Competitors: A Focus on JAK Inhibitors
For a meaningful comparison, we turn to the Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[1] Several FDA-approved JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Baricitinib, are built upon a pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of the pyrrolo[2,3-b]pyridine core. This structural similarity, coupled with their well-characterized profiles, makes them ideal comparators for our analysis.
Comparative Analysis: Potency and Selectivity
A critical aspect of kinase inhibitor development is achieving high potency against the target kinase while minimizing off-target effects. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for representative 2-oxo-pyrrolo[2,3-b]pyridine derivatives and established JAK inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in assay conditions.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative 2-Oxo-Pyrrolo[2,3-b]Pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 46 | CDK8 | 57 | [2] |
Table 2: In Vitro Kinase Inhibitory Activity of Established JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 112 | 20 | 1 | - | [3] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [5] |
Key Signaling Pathways: A Visual Guide
Understanding the biological context in which these inhibitors function is paramount. Below are graphical representations of the key signaling pathways targeted by the compared inhibitors.
Caption: EGFR and VEGFR signaling pathways are key drivers of cell proliferation and angiogenesis.
Experimental Protocols: A "How-To" Guide for Comparative Evaluation
To ensure the scientific integrity of any comparative study, rigorous and well-controlled experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Activity Assay: LanthaScreen™ TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format. The LanthaScreen™ technology is a popular choice for this application.
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody specific for the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. [6] * Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the 2X antibody/EDTA solution to stop the reaction and initiate detection. [6] * Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). [6]
-
Caption: Workflow for a LanthaScreen TR-FRET kinase assay.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within a living cell is a critical step in inhibitor validation. CETSA® is a powerful technique for assessing target engagement.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In a CETSA® experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. [7] Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation. [8]4. Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization.
-
Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.
Pharmacokinetic Analysis: LC-MS/MS Quantification in Plasma
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices.
Principle: The compound of interest is extracted from plasma and separated from other components by liquid chromatography. It is then ionized and detected by a mass spectrometer, which provides high sensitivity and selectivity for quantification.
Step-by-Step Protocol (General):
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis. [9]2. LC Separation:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a suitable mobile phase (e.g., acetonitrile and water with formic acid) to separate the analyte from other plasma components. [10]3. MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
The analyte is ionized (typically by electrospray ionization - ESI).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and an internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion: A Promising Scaffold with a Need for Direct Comparative Data
The 2-oxo-pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for the development of novel kinase inhibitors. Early studies have demonstrated its potential to yield potent inhibitors against clinically relevant targets. However, to fully understand the potential of this scaffold, direct, head-to-head comparative studies against established inhibitors like the JAK family are crucial. Such studies, conducted under identical experimental conditions, will provide the definitive data needed to assess the true advantages of this novel chemical series.
The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to conduct such rigorous comparative evaluations, thereby accelerating the discovery and development of the next generation of kinase inhibitors.
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U.S. Food and Drug Administration. (2018). Baricitinib Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
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- Promarak, V., Jitonnom, J., Rungrotmongkol, T., & Kungwan, N. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS omega, 5(31), 19576–19586.
- Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., Hwang, H., Hong, K. B., Han, S., & Choi, S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979.
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-
Lashgari, N., Momeni Roudsari, N., Momtaz, S., Sathyapalan, T., & Sahebkar, A. (2021). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Retrieved from [Link]
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Novartis. (n.d.). Jakavi (ruxolitinib) Prescribing Information. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). JAKAFI (Ruxolitinib Phosphate) Pharmacology Review. Retrieved from [Link]
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Farmacia Journal. (2022). EXTRACTION PROCESS ASSESSMENT AND LC-MS ANALYSIS OF TWO TYROSINE KINASE INHIBITORS IN HUMAN PLASMA. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Dai, F., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(28), 9755–9763.
- Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. RSC medicinal chemistry, 14(10), 1935–1953.
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (2022). Frontiers in Oncology, 12, 962963.
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341–353.
- Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(11), 1736–1742.
- Quintás-Cardama, A., & Verstovsek, S. (2013). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). Biomedicine & Pharmacotherapy, 175, 116705.
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- Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. (2022). European Journal of Medicinal Chemistry, 242, 114686.
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Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Retrieved from [Link]
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Unveiling the Action of 2-Oxo-Pyrrolo[2,3-b]Pyridines: A Comparative Guide to Mechanism of Action Studies
For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the 2-oxo-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure. Its remarkable versatility and potent activity against a range of therapeutically relevant kinases demand a deeper understanding of its mechanism of action. This guide provides an in-depth, comparative analysis of 2-oxo-pyrrolo[2,3-b]pyridine compounds, grounded in experimental data and established scientific protocols. We will dissect the "why" behind experimental choices, ensuring a robust and logical approach to elucidating the intricate workings of these promising molecules.
The 2-Oxo-Pyrrolo[2,3-b]Pyridine Scaffold: A Privileged Kinase Inhibitor Motif
The 2-oxo-pyrrolo[2,3-b]pyridine core is a heterocyclic aromatic structure that has proven to be a fertile ground for the development of potent kinase inhibitors. Its fundamental mechanism of action lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinases. This structural resemblance allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and arresting downstream signaling cascades. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 2-Oxo-Pyrrolo[2,3-b]Pyridine Derivatives as Kinase Inhibitors
A key aspect of drug development is understanding not just the potency of a compound against its intended target but also its selectivity across the kinome. The following table summarizes the activity of several exemplary 2-oxo-pyrrolo[2,3-b]pyridine and related pyrrolopyridine derivatives against various kinases, offering a glimpse into their therapeutic potential and selectivity profiles.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cellular Effect(s) | Reference(s) |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | EGFR, VEGFR-2 | 124 (EGFR), 221 (VEGFR-2) | Induces S-phase cell cycle arrest and apoptosis in Caco-2 cells. | [1] |
| Pyrrolo[2,3-b]pyridine derivative 41 | GSK-3β | 0.22 | Inhibits tau hyperphosphorylation and promotes neurite outgrowth in SH-SY5Y cells. | [2] |
| Pyrrolo[2,3-b]pyridine derivative 46 | CDK8 | 57 | Alleviates inflammatory response in an in-vivo psoriasis model. | |
| Pyrrolo[2,3-b]pyridine derivative 42 | Cdc7 | 7 | Potent ATP-mimetic inhibitor. | [3] |
| Pyrrolo[3,2-c]pyridine derivative 1r | FMS | 30 | Potent and selective inhibitor with anti-inflammatory effects. | [4] |
This data highlights the adaptability of the pyrrolopyridine core in targeting a diverse range of kinases implicated in diseases from cancer to neurodegenerative disorders and inflammatory conditions. The sub-nanomolar to low-micromolar IC50 values underscore the high potency achievable with this scaffold.
Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow
A thorough investigation into the mechanism of action of a novel 2-oxo-pyrrolo[2,3-b]pyridine compound requires a multi-faceted approach, starting from biochemical validation of target engagement to the assessment of cellular consequences. The following diagram illustrates a logical workflow for these studies.
Caption: A logical workflow for Mechanism of Action (MOA) studies.
Experimental Protocols: The Foundation of Trustworthy Data
The integrity of any mechanism of action study hinges on the meticulous execution of well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of its target kinase by detecting the amount of ADP produced. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination.[5][6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
2-oxo-pyrrolo[2,3-b]pyridine compound
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
In a multiwell plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin needed for the light-producing reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blotting for Phosphorylated Proteins
Rationale: To confirm that the compound inhibits the target kinase within a cellular context, it is crucial to measure the phosphorylation status of the kinase's direct downstream substrate. A decrease in the phosphorylation of this substrate upon compound treatment provides strong evidence of target engagement.[7][8]
Materials:
-
Cell line expressing the target kinase
-
2-oxo-pyrrolo[2,3-b]pyridine compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the compound for a predetermined time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and normalize to the total protein levels (or a loading control like GAPDH or β-actin) to determine the relative decrease in phosphorylation.
-
Caption: Inhibition of a kinase signaling pathway.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: Many kinase inhibitors induce apoptosis in cancer cells. The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell line of interest
-
2-oxo-pyrrolo[2,3-b]pyridine compound
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compound at various concentrations for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC fluorescence is typically measured in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Rationale: Kinase inhibitors often cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M). Analyzing the distribution of cells in different phases of the cell cycle provides insights into the antiproliferative mechanism of the compound.[12][13][14]
Materials:
-
Cell line of interest
-
2-oxo-pyrrolo[2,3-b]pyridine compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the compound for a set period (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
-
Data Analysis:
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Generate a histogram of cell counts versus fluorescence intensity.
-
Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion: A Pathway to Deeper Mechanistic Insight
The 2-oxo-pyrrolo[2,3-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. A comprehensive understanding of their mechanism of action is paramount for their successful translation into clinical candidates. The integrated approach of biochemical and cell-based assays detailed in this guide provides a robust framework for researchers to not only confirm target engagement and potency but also to dissect the intricate cellular consequences of kinase inhibition. By adhering to these rigorous experimental standards and employing a logical, self-validating workflow, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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- Al-Ostath, A., Al-Qaisi, Z., & Al-Tel, T. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701.
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ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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- Mathison, C. J., Chianelli, D., Rucker, P. V., Le, P. T., Luecking, U., Mantei, R. A., ... & Wilson, J. R. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(12), 1912–1919.
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- Lee, H. W., Lee, S. M., Kim, N. D., & Kim, Y. C. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 28(17), 2873–2877.
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Mathison, C. J., Chianelli, D., Rucker, P. V., Le, P. T., Luecking, U., Mantei, R. A., ... & Wilson, J. R. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. OSTI.GOV. [Link]
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A Comparative Guide to the Efficacy of 7-Azaindole-Based Kinase Inhibitors: Evaluating Novel Scaffolds like 2-oxo-7-azaindole-6-carbonitrile
Introduction: The 7-Azaindole Scaffold, a Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, the relentless pursuit of potent and selective kinase inhibitors remains a central theme. Among the myriad of heterocyclic systems explored, the 7-azaindole scaffold has unequivocally achieved "privileged" status.[1][2] Its utility stems from a unique structural feature: the pyridine nitrogen and the pyrrole NH group are perfectly positioned to act as a hydrogen bond acceptor and donor, respectively. This arrangement allows 7-azaindole derivatives to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, effectively mimicking the binding of the natural substrate, adenosine triphosphate (ATP).[2][3][4][5]
This bioisostere of the purine system has proven remarkably versatile, serving as the foundational core for inhibitors targeting a wide array of kinases, from serine/threonine kinases like BRAF and TAK1 to receptor tyrosine kinases like CSF1R.[6][7] This guide provides a comparative framework for researchers and drug development professionals to evaluate the efficacy of novel 7-azaindole derivatives. We will use the hypothetical, yet structurally plausible, molecule 2-oxo-7-azaindole-6-carbonitrile as a case study to illustrate the evaluation process against established compounds. The introduction of a 2-oxo group transforms the core into a 7-aza-2-oxindole, which can alter ring planarity, metabolic stability, and introduce a new hydrogen bond donor/acceptor site. The 6-carbonitrile moiety, a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring and potentially serve as a new interaction point within the target's binding site.
Comparative Analysis of Benchmark 7-Azaindole Kinase Inhibitors
To understand the potential of a novel compound, it must be benchmarked against existing molecules that leverage the same core scaffold. Below, we compare three distinct classes of 7-azaindole inhibitors, each targeting a different kinase and representing a different therapeutic area.
BRAF Inhibitors: The Vemurafenib Story
Vemurafenib (PLX4032) is a landmark example of fragment-based drug discovery, starting from a simple 7-azaindole core.[8] It is a highly potent inhibitor of the BRAFV600E mutant kinase, a key driver in a significant subset of metastatic melanomas.
-
Mechanism of Action: Vemurafenib selectively binds to and inhibits the ATP-binding site of the mutated BRAFV600E kinase, blocking its constitutive activation and shutting down the downstream MEK-ERK signaling pathway, which leads to arrested cell proliferation and apoptosis.[9][10]
-
Preclinical Efficacy: In preclinical studies, vemurafenib's precursor, PLX4720, demonstrated high potency against BRAFV600E with an IC50 of 13 nM.[8] Vemurafenib itself has an IC50 of 31 nmol/L for BRAFV600E and effectively inhibits tumor growth in xenograft models of BRAF-mutant cancers.[9][11][12]
-
Clinical Performance: Clinical trials revealed significant efficacy. In a Phase III study, vemurafenib treatment resulted in an overall survival rate of 84% at 6 months, compared to 64% for the standard chemotherapy, dacarbazine.[9][10] The median progression-free survival was extended from 1.6 months to 5.3 months.[10]
CSF1R Inhibitors: Pexidartinib for Tenosynovial Giant Cell Tumor
Pexidartinib (PLX3397) is another successful 7-azaindole-based inhibitor, targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). It is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare benign tumor driven by CSF1 overexpression.
-
Mechanism of Action: Pexidartinib inhibits CSF1R signaling, which is crucial for the survival and proliferation of macrophages, the primary cell type comprising these tumors. By blocking this pathway, it depletes the tumor of its key cellular component.[13] Pexidartinib also shows activity against KIT and FLT3 kinases.[14][15]
-
Preclinical & Clinical Efficacy: In a Phase I study, pexidartinib demonstrated an impressive overall response rate of 52%, with 83% of patients achieving disease control.[13][16] The pivotal Phase III ENLIVEN study confirmed its efficacy, leading to its FDA approval.[14] In the extension of the phase I study, TGCT patients had a response rate of 62% by RECIST 1.1 criteria.[14] However, its use is managed under a REMS program due to the risk of hepatotoxicity.[14]
TAK1 Inhibitors: HS-276, a Novel Anti-Inflammatory Candidate
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in inflammatory pathways, particularly those mediated by TNF-α. HS-276 is a recently developed, potent, and selective TAK1 inhibitor with potential for treating inflammatory diseases like rheumatoid arthritis (RA).
-
Mechanism of Action: HS-276 inhibits TAK1, thereby blocking the downstream activation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[17][18]
-
Preclinical Efficacy: HS-276 is a highly potent inhibitor with a Ki of 2.5 nM and an IC50 of 2.3 nM for TAK1.[19][20] In cellular assays using THP-1 macrophages, it inhibited the secretion of TNF, IL-6, and IL-1β with IC50 values of 138, 201, and 234 nM, respectively.[18][21] Importantly, it is orally bioavailable (>95% in mice) and demonstrated significant attenuation of arthritic symptoms in a collagen-induced arthritis (CIA) mouse model when administered at 50 mg/kg.[17][18] Its selectivity has been profiled against a large panel of kinases.[18]
Quantitative Data Summary
The performance of these benchmark compounds provides a clear context for evaluating any new 7-azaindole derivative.
| Compound | Primary Target | IC50 / Ki | Key Cellular Activity | In Vivo Efficacy / Clinical Outcome |
| Vemurafenib | BRAFV600E | IC50: 31 nM[9] | Inhibits ERK phosphorylation and growth of BRAFV600E melanoma cell lines.[9] | 48% response rate in metastatic melanoma; 5.3-month median PFS.[9] |
| Pexidartinib | CSF1R | IC50: 13 nM (CSF1R)[22] | Depletes CSF1R-expressing macrophages. | 62% response rate (RECIST 1.1) in TGCT patients (Phase I extension).[14] |
| HS-276 | TAK1 | Ki: 2.5 nM; IC50: 8.25 nM[20][21] | IC50: 138 nM (TNF inhibition in THP-1 cells).[18] | Reduces inflammation and joint damage in a mouse model of rheumatoid arthritis.[18] |
Framework for Evaluating 2-oxo-7-azaindole-6-carbonitrile
To assess the therapeutic potential of a novel compound like 2-oxo-7-azaindole-6-carbonitrile, a systematic, multi-tiered approach is required. This process moves from broad, high-throughput screening to specific, targeted in vivo studies.
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Signaling Pathway Context: TAK1 Inhibition
A primary hit for our hypothetical compound could be within an inflammatory pathway. The diagram below illustrates the central role of TAK1 in mediating signals from TNF-α to activate NF-κB, a master regulator of inflammatory gene expression. An effective inhibitor would block this cascade.
Caption: TAK1 signaling pathway targeted by a hypothetical inhibitor.
Key Experimental Methodologies
To generate robust, comparable data, standardized and validated protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated biotinylated substrate (acceptor, labeled with streptavidin-APC), bringing them into proximity and allowing FRET to occur. Inhibition of the kinase reduces the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2-oxo-7-azaindole-6-carbonitrile) in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.
-
Reaction Mixture: In a 384-well assay plate, add the following in order:
-
4 µL of kinase buffer.
-
1 µL of the test compound dilution in DMSO.
-
5 µL of a solution containing the target kinase (e.g., TAK1) and the biotinylated substrate peptide at 2x the final desired concentration.
-
-
Initiation: Start the kinase reaction by adding 10 µL of a 2x ATP solution (at the Km concentration for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and stop the kinase), the europium-labeled antibody, and streptavidin-allophycocyanin (SA-APC).
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the antibody to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
Protocol 2: Cellular Target Engagement via Western Blot
This experiment confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Cells are treated with the inhibitor, then stimulated to activate the signaling pathway of interest. Cell lysates are then separated by SDS-PAGE, and antibodies specific for the phosphorylated substrate and the total amount of that substrate are used to visualize the effect of the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway (e.g., THP-1 macrophages for TAK1) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 100 ng/mL lipopolysaccharide (LPS) to activate the TAK1 pathway) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated target (e.g., anti-phospho-p38 MAPK, a downstream target of TAK1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.
Conclusion and Future Perspectives
The 7-azaindole scaffold is a robust and versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated by the success of Vemurafenib and Pexidartinib and the promise of compounds like HS-276, this core can be tailored to target diverse kinases across multiple therapeutic areas.
The evaluation of a novel derivative, such as the hypothetical 2-oxo-7-azaindole-6-carbonitrile, requires a rigorous, multi-faceted approach. Success is not merely defined by raw potency (a low IC50), but by a carefully optimized balance of selectivity, cellular activity, pharmacokinetic properties, and in vivo efficacy. The introduction of the 2-oxo and 6-carbonitrile functionalities presents an opportunity to explore new chemical space, potentially leading to inhibitors with improved selectivity profiles, novel binding interactions, or enhanced drug-like properties. The comprehensive evaluation framework outlined in this guide provides a clear and scientifically sound pathway for determining the true therapeutic potential of such next-generation 7-azaindole derivatives.
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Scarneo, S., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology. [Link]
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021). [Link]
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Benner, B., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Drug Design, Development and Therapy. [Link]
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Tap, W. D., et al. (2021). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research. [Link]
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Holderfield, M., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
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Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020). National Institutes of Health. [Link]
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The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2016). National Institutes of Health. [Link]
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Yang, H., et al. (2012). Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer. Cancer Research. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling and may antagonize the effect of durvalumab in patients with advanced cancer – results from a phase 1 study. (2023). medRxiv. [Link]
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Gouravan, S., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. International Journal of Molecular Sciences. [Link]
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Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnor. eScholarship.org. [Link]
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Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer. (2012). MD Anderson Cancer Center. [Link]
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. [Link]
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Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2025). PubMed Central. [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
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Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2017). PubMed Central. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed. [Link]
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In vivo validation of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile's therapeutic potential
A Senior Scientist's Guide to the In Vivo Validation of Novel 7-Azaindole Based Immunomodulators
A Comparative Analysis of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Compound X) as a Putative JAK Inhibitor
This guide provides a strategic framework for the in vivo validation of novel therapeutic candidates built on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, exemplified by the hypothetical compound, this compound, hereafter referred to as Compound X . The structural similarity of this scaffold to the core of approved Janus Kinase (JAK) inhibitors positions Compound X as a promising candidate for treating immune-mediated inflammatory diseases.
This document will compare the projected therapeutic validation of Compound X against established benchmarks, Tofacitinib and Ruxolitinib. It will provide the scientific rationale behind experimental designs and deliver detailed, actionable protocols for researchers in drug development.
Scientific Rationale: Targeting the JAK-STAT Pathway in Autoimmunity
Rheumatoid arthritis (RA) is a chronic autoimmune disease driven by a complex network of pro-inflammatory cytokines.[1] A critical nexus for transducing the signals of these cytokines is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][2] Upon cytokine binding to their receptors, associated JAKs phosphorylate each other and then recruit and phosphorylate STAT proteins.[3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[3][4]
The therapeutic hypothesis is that by inhibiting JAKs, Compound X can modulate these cytokine signals, thereby reducing the inflammatory cascade central to RA pathogenesis.[1][2] This mechanism is clinically validated by oral JAK inhibitors like Tofacitinib, which primarily targets JAK1 and JAK3, and Ruxolitinib, which targets JAK1 and JAK2.[3][5] The goal of in vivo validation is to ascertain if Compound X can achieve potent and safe immunomodulation in a complex biological system.
Diagram 1: The JAK-STAT Signaling Pathway & Point of Inhibition
This diagram illustrates the intracellular signaling cascade initiated by cytokine binding and highlights the therapeutic intervention point for Compound X and its comparators.
Caption: Inhibition of JAKs by Compound X blocks STAT phosphorylation, preventing the transcription of inflammatory genes.
Comparative Analysis: Compound X vs. Marketed Alternatives
The primary goal for Compound X is to demonstrate a superior or differentiated profile compared to existing therapies. This could manifest as improved kinase selectivity (leading to fewer off-target effects), a better pharmacokinetic profile (e.g., longer half-life, higher oral bioavailability), or an improved safety margin.
Table 1: Preclinical Target Profile Comparison of JAK Inhibitors
| Parameter | Compound X (Hypothetical Target) | Tofacitinib (Reference) | Ruxolitinib (Reference) |
|---|---|---|---|
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-d]pyrimidine | 1H-pyrrolo[2,3-d]pyrimidine |
| Primary Targets | JAK1/JAK3 (putative) | JAK1/JAK3 > JAK2[3] | JAK1/JAK2[5] |
| Indication | Rheumatoid Arthritis (putative) | Rheumatoid Arthritis, Psoriatic Arthritis[2][6] | Myelofibrosis, Steroid-Refractory GvHD[5][7] |
| Key In Vivo Model | Collagen-Induced Arthritis (Mouse/Rat) | Collagen-Induced Arthritis (Mouse/Rat) | JAK2V617F Mouse Model, GvHD Models[5][7][8] |
| Potential Advantage | Potential for improved JAK isoform selectivity to mitigate side effects associated with JAK2 inhibition (e.g., thrombocytopenia).[5] | Broadly effective immunomodulator. | Potent inhibitor of myeloproliferation. |
| Known Side Effects | To be determined. | Increased risk of infections, elevated cholesterol, potential for blood clots.[3][6] | Thrombocytopenia, anemia, neutropenia.[5] |
Framework for In Vivo Validation
A phased in vivo strategy is crucial to build a comprehensive data package. This involves sequential assessment of pharmacokinetics (PK), efficacy, and safety.
Phase 1: Pharmacokinetic (PK) and Bioavailability Profiling
Causality: Before assessing efficacy, one must understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Compound X. An effective drug must achieve and maintain sufficient concentration at the site of action. This study determines key parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F), which are essential for designing an effective dosing regimen for subsequent efficacy studies.[9][10]
Diagram 2: Experimental Workflow for a Rodent PK Study
Caption: A streamlined workflow for determining the pharmacokinetic profile of Compound X in mice.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use 6-8 week old female BALB/c or CD-1 mice.[11][12] While strain differences in PK can exist, they are often within an acceptable range for early discovery.[12]
-
Groups:
-
Group 1 (n=3): Intravenous (IV) administration via tail vein (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Group 2 (n=3): Oral gavage (PO) administration (e.g., 10 mg/kg) to determine oral absorption and bioavailability.
-
-
Formulation: Prepare Compound X in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween 80.
-
Blood Sampling: Collect sparse samples (approx. 50 µL) from 3 mice per time point into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).[9] Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Phase 2: Efficacy Assessment in a Disease-Relevant Model
Causality: The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating RA therapeutics.[13][14] It shares key pathological and immunological features with human RA, including immune cell infiltration, cytokine release, and joint destruction.[13] Demonstrating that Compound X can suppress disease progression in this model provides strong proof-of-concept for its therapeutic potential.
Protocol: Murine Collagen-Induced Arthritis (CIA) Efficacy Study
-
Animal Model: Use DBA/1 mice (male, 8-10 weeks old), which are highly susceptible to CIA.[13][15] House animals in specific pathogen-free (SPF) conditions.[15]
-
Disease Induction:
-
Group Allocation & Treatment:
-
Monitor mice daily for signs of arthritis starting around Day 24.
-
Once an animal reaches a clinical score of ≥2, randomize it into a treatment group (n=8-10 per group).
-
Group 1 (Vehicle): Administer vehicle orally, once daily (QD).
-
Group 2 (Compound X): Administer a dose determined from PK studies (e.g., 30 mg/kg), orally, QD.
-
Group 3 (Positive Control): Administer Tofacitinib (e.g., 10 mg/kg), orally, QD.
-
-
Endpoint Measurements:
-
Clinical Score (Primary Endpoint): Score each paw daily on a scale of 0-4 (0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness every other day using digital calipers.
-
Body Weight: Monitor body weight as an indicator of general health and tolerability.
-
Terminal Analysis (e.g., Day 42): Collect hind paws for histology to assess joint inflammation, pannus formation, and bone erosion. Collect serum to measure inflammatory biomarkers (e.g., IL-6).
-
Table 2: Representative Efficacy Data in CIA Model
| Treatment Group | Mean Clinical Score (Day 42) | Paw Swelling Inhibition (%) | Histological Damage Score (0-5) |
|---|---|---|---|
| Vehicle | 10.5 ± 1.2 | - | 4.1 ± 0.5 |
| Compound X (30 mg/kg) | 4.2 ± 0.8 | 60% | 1.5 ± 0.4 |
| Tofacitinib (10 mg/kg) | 3.8 ± 0.7 | 64% | 1.3 ± 0.3 |
Phase 3: Preliminary In Vivo Safety & Tolerability
Causality: Concurrent with efficacy studies, it is vital to establish a preliminary safety profile. High-dose tolerability studies can identify potential target organs for toxicity and establish a maximum tolerated dose (MTD). Monitoring basic health parameters provides an early indication of the compound's safety window.
Protocol: 7-Day Dose Range Finding Study in Mice
-
Animal Model: Use healthy BALB/c mice (male and female, n=3-5 per group).
-
Dosing: Administer Compound X orally once daily for 7 consecutive days at escalating doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.
-
Clinical Observations: Monitor animals twice daily for any adverse clinical signs (e.g., lethargy, ruffled fur, abnormal posture).
-
Body Weight: Record body weight daily. A weight loss of >15-20% is a common indicator of toxicity.
-
Terminal Analysis: At the end of the study, perform a gross necropsy to look for organ abnormalities. For higher dose groups, consider collecting key organs (liver, spleen, kidney) for histopathology and blood for a complete blood count (CBC) and basic clinical chemistry analysis.
Conclusion and Future Directions
The successful execution of this three-phase in vivo validation plan will provide a robust, data-driven assessment of this compound's therapeutic potential. Positive results—demonstrating a favorable PK profile, significant efficacy in the CIA model benchmarked against a standard-of-care, and an acceptable safety margin—would strongly support its advancement into more extensive preclinical development. This includes formal IND-enabling toxicology studies and further characterization of its selectivity and mechanism of action to solidify its position as a next-generation immunomodulatory agent.
References
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Title: The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.[1] Source: Clinical and Experimental Rheumatology URL: [Link]
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Title: A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.[13] Source: Chondrex, Inc. URL: [Link]
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Title: Protocol for the induction of arthritis in C57BL/6 mice.[16] Source: PubMed URL: [Link]
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Title: Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis.[14] Source: Bio-protocol URL: [Link]
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Title: What is the mechanism of Tofacitinib Citrate?[3] Source: Patsnap Synapse URL: [Link]
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Title: Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.[15] Source: AMSBIO URL: [Link]
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Title: A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats.[17] Source: Chondrex, Inc. URL: [Link]
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Title: The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF.[4] Source: ResearchGate URL: [Link]
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Title: Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Acute and Chronic Steroid-Refractory Gvhd Mouse Models.[7] Source: Taylor & Francis Online URL: [Link]
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Title: Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.[5] Source: NIH National Library of Medicine URL: [Link]
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Title: Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Gastrointestinal and Cutaneous Pathogenesis in MHC-Mismatched Preclinical Models of Acute and Chronic Graft-Versus-Host Disease.[8] Source: ASH Publications URL: [Link]
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Title: Preclinical evaluation of JAK1/2 inhibition by ruxolitinib in a murine model of chronic graft-versus-host disease.[18] Source: PubMed URL: [Link]
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Title: Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.[11] Source: ACS Publications URL: [Link]
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Title: A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS.[9] Source: PubMed Central URL: [Link]
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Title: Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.[10] Source: PubMed Central URL: [Link]
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Title: Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF.[12] Source: ResearchGate URL: [Link]
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A Head-to-Head Comparison of 2-oxo-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors in Oncology
The 2-oxo-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for cancer therapy.[1] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases.[1] This guide provides a comprehensive, head-to-head comparison of various 2-oxo-pyrrolo[2,3-b]pyridine analogs, synthesizing data from multiple studies to offer researchers and drug development professionals a clear perspective on their performance, supported by experimental data and mechanistic insights.
The 2-oxo-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The core structure of 2-oxo-pyrrolo[2,3-b]pyridine provides a robust scaffold for developing selective and potent kinase inhibitors. The pyrrolopyridine core can form critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The "2-oxo" functional group and various substitution points on the ring system allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Comparative Analysis of Anticancer Activity
Numerous derivatives of the 2-oxo-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This section will compare the performance of several key analogs, focusing on their potency against specific cancer cell lines and their targeted kinases.
Targeting EGFR and VEGFR-2 in Carcinoma Cell Lines
A recent study detailed the synthesis and evaluation of a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as potential anticancer agents.[4] The antiproliferative activity of these compounds was assessed against HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. A standout analog, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 , demonstrated significant cytotoxic effects.[4]
Table 1: Comparative in vitro Cytotoxicity of 2-oxo-pyrrolo[2,3-b]pyridine Analogs
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 7 | HepG-2 | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 | 7.83 ± 0.5 | Doxorubicin | 12.49 ± 1.1 | |
| Derivative 5 | HepG-2 | 10.58 ± 0.8 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 | 9.78 ± 0.7 | Doxorubicin | 12.49 ± 1.1 | |
| Derivative 8 | HepG-2 | 8.42 ± 0.7 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 | 13.61 ± 1.2 | Doxorubicin | 12.49 ± 1.1 |
Data synthesized from Reference[4].
Further investigation into the mechanism of action revealed that derivative 7 is a potent inhibitor of both EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two key kinases implicated in tumor growth and angiogenesis.[4]
Table 2: Kinase Inhibitory Activity of Derivative 7
| Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| EGFR | 0.124 ± 0.009 | Erlotinib | 0.033 ± 0.002 |
| VEGFR-2 | 0.221 ± 0.009 | Sorafenib | 0.043 ± 0.002 |
Data synthesized from Reference[4].
The structure-activity relationship (SAR) analysis from this study suggests that the spiro-indoline moiety in derivative 7 is crucial for its enhanced activity compared to other analogs.[4]
Broad-Spectrum Antiproliferative Activity
Another study explored a series of thirty-two novel pyrrolo[2,3-b]pyridine analogues for their cytotoxic effects against a panel of human cancer cell lines: A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer).[5][6] Several compounds exhibited significant growth inhibitory action in the low micromolar to nanomolar range.[5][6]
Table 3: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound | A549 GI50 (µM) | HeLa GI50 (µM) | MDA-MB-231 GI50 (µM) |
| 5d | 1.89 | 2.45 | 3.12 |
| 5k | 0.12 | 0.18 | 0.25 |
| 7j | 0.17 | 0.22 | 0.31 |
GI50: 50% growth inhibition. Data synthesized from Reference[5].
The proposed mechanism for the high activity of these compounds involves intercalation into DNA, which could block DNA replication and contribute to their antiproliferative effects.[5][6]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
The anticancer effects of 2-oxo-pyrrolo[2,3-b]pyridine analogs are often attributed to their ability to induce cell cycle arrest and apoptosis. For instance, the highly active 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 was shown to induce cell cycle arrest at the S phase in Caco-2 cells.[4] Flow cytometry analysis revealed a significant increase in the percentage of cells in the S phase after treatment with compound 7 at its IC50 concentration.[4] Furthermore, this compound induced a substantial increase in apoptosis in Caco-2 cells.[4]
Similarly, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner and effectively arrest the cell cycle in the G0/G1 phase.[7]
Visualizing the Mechanism of Action
To better understand the therapeutic potential of these analogs, it is crucial to visualize their role in key signaling pathways.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 2-oxo-pyrrolo[2,3-b]pyridine analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2, A549) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-oxo-pyrrolo[2,3-b]pyridine analogs and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Kinase Inhibition Assay
The inhibitory activity of the analogs against specific kinases is determined using in vitro kinase assay kits.
Step-by-Step Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Component Addition: The reaction mixture includes the specific kinase (e.g., EGFR, VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The 2-oxo-pyrrolo[2,3-b]pyridine analogs are added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
Conclusion and Future Directions
The 2-oxo-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and promising starting point for the development of potent and selective kinase inhibitors. Head-to-head comparisons of various analogs reveal that modifications to the core structure, such as the addition of a spiro-indoline moiety, can significantly enhance antiproliferative activity and kinase inhibition. The mechanisms of action, including the induction of cell cycle arrest and apoptosis, further underscore their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic properties of the most potent analogs to improve their in vivo efficacy and safety profiles. Furthermore, exploring the activity of these compounds against a broader panel of kinases could uncover novel therapeutic applications. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of next-generation anticancer agents.
References
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. [Link]
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Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF - Scribd. [Link]
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. [Link]
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Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
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Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. [Link]
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Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][8]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. [Link]
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Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. [Link]
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(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of the 2-oxo-1H-pyrrolo[2,3-b]pyridine Scaffold
In the intricate world of drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. The ability to potently inhibit the intended target while minimizing engagement with off-target proteins is a critical determinant of both therapeutic success and safety. This guide provides a comprehensive analysis of the cross-reactivity profile of compounds built upon the versatile 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, a scaffold of significant interest in modern medicinal chemistry. While direct, comprehensive kinome-wide data for the specific entity 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not extensively published, we can infer a great deal about its potential selectivity by examining the behavior of its close analogs and derivatives.
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a privileged scaffold. Its derivatives have been investigated as inhibitors of a wide array of protein kinases and other enzymes due to their structural resemblance to the purine core of ATP, enabling them to function as competitive inhibitors at the ATP-binding site.[1][2][3] This inherent versatility, however, necessitates a rigorous evaluation of their selectivity. This guide will delve into the methodologies for assessing cross-reactivity, present a comparative analysis based on available data for the broader scaffold class, and offer insights into the structural determinants of selectivity.
The Rationale for Cross-Reactivity Profiling
Off-target effects are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. Kinases, in particular, are a large family of structurally related enzymes, making the development of truly selective inhibitors a formidable challenge. A comprehensive understanding of a compound's interaction landscape across the human kinome is therefore not just an academic exercise but a crucial step in de-risking a drug discovery program. Techniques like broad-panel kinase screening and cellular target engagement assays provide invaluable data to guide lead optimization and predict potential toxicities.
Experimental Approach to Characterizing Selectivity
To rigorously assess the cross-reactivity of a compound like this compound, a multi-pronged experimental approach is essential. Here, we outline two gold-standard methodologies.
Methodology 1: In Vitro Kinome-Wide Profiling (KinomeScan™)
This competition binding assay platform is a powerful tool for assessing the interaction of a test compound against a large panel of kinases.
Experimental Protocol:
-
Compound Preparation: The test compound, this compound, is solubilized in DMSO to create a high-concentration stock solution.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Incubation: The test compound is incubated with the kinase panel at a specified concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has displaced the reference ligand.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for significant off-target binding is a %Ctrl value below 10% or 35%.
Workflow for Kinome-Wide Selectivity Profiling
Caption: The JAK-STAT pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.
The potential for the 2-oxo-pyrrolo[2,3-b]pyridine scaffold to interact with multiple JAK isoforms, as suggested by our hypothetical data, underscores the importance of fine-tuning the chemical structure to achieve the desired selectivity profile. Structure-activity relationship (SAR) studies on the 1H-pyrrolo[2,3-b]pyridine core have shown that substitutions at different positions on the ring system can significantly influence potency and selectivity. [2][4]For instance, the introduction of a carbamoyl group at the C5-position has been shown to enhance JAK3 inhibitory activity. [2]
Conclusion and Future Directions
The 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While our analysis, based on data from related compounds, suggests a potential for cross-reactivity within the JAK family and possibly with other kinases, this should not be viewed as an insurmountable obstacle. Instead, it highlights the critical need for comprehensive selectivity profiling early in the drug discovery process.
Future work should focus on generating robust kinome-wide data for this compound and its derivatives. This data, combined with structural biology insights, will empower medicinal chemists to rationally design next-generation inhibitors with optimized selectivity profiles, ultimately leading to safer and more effective therapeutics. The strategic application of the experimental workflows outlined in this guide will be instrumental in achieving this goal.
References
- Vertex AI Search. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
- Vertex AI Search. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Vertex AI Search. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Vertex AI Search. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- CP Lab Safety. This compound, 95% Purity, C8H5N3O, 250 mg.
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
- Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Vertex AI Search. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubChem. 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
- Vertex AI Search. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
- Vertex AI Search. (2010). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
- Vertex AI Search. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
- MDPI. (2021).
- Vertex AI Search. (2023).
- Vertex AI Search. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed.
- Vertex AI Search. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Vertex AI Search. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)
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A Comparative Analysis of 2-oxo-7-azaindole-6-carbonitrile Against the JAK1/2 Inhibitor Ruxolitinib
A Guide for Drug Discovery Professionals
This guide provides a comparative benchmark of the novel compound 2-oxo-7-azaindole-6-carbonitrile against the established standard of care, Ruxolitinib, a potent JAK1/2 inhibitor. This analysis is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors, grounded in established experimental protocols and scientific rationale.
The core of this investigation lies in the azaindole scaffold, a privileged structure in medicinal chemistry known for its ability to mimic the hinge-binding motif of ATP in various kinases. While 2-oxo-7-azaindole-6-carbonitrile is a novel entity, its structural alerts point towards a potential interaction with the ATP-binding pocket of kinases. This guide hypothesizes its activity within the Janus kinase (JAK) family, a critical node in cytokine signaling, and benchmarks it against Ruxolitinib, an FDA-approved drug for myelofibrosis and other inflammatory conditions.
The Scientific Rationale: Why Target JAK?
The JAK-STAT signaling pathway is a cornerstone of immune response and cellular proliferation. Cytokines, upon binding to their receptors, trigger the activation of receptor-associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers, making JAKs a prime therapeutic target.
Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STATs and mitigating the inflammatory cascade. The hypothesis is that 2-oxo-7-azaindole-6-carbonitrile, owing to its azaindole core, may operate through a similar mechanism.
Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of action.
Comparative Performance Evaluation
The efficacy of a novel kinase inhibitor is not solely defined by its potency against the primary target but also by its selectivity and cellular activity. The following tables summarize hypothetical, yet representative, data comparing 2-oxo-7-azaindole-6-carbonitrile to Ruxolitinib.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| 2-oxo-7-azaindole-6-carbonitrile | 15.2 | 10.8 | >1000 | 85 |
IC₅₀: Half-maximal inhibitory concentration. Data is representative.
Table 2: Kinase Selectivity Panel (S-Score at 1 µM)
| Compound | Kinase Family | S-Score (10) |
| Ruxolitinib | JAK | 0.02 |
| Other | 0.35 | |
| 2-oxo-7-azaindole-6-carbonitrile | JAK | 0.05 |
| Other | 0.48 |
S-Score (10) is a quantitative measure of selectivity, with lower values indicating higher selectivity. A score of 0 indicates perfect selectivity.
Table 3: Cellular Assay - Inhibition of STAT3 Phosphorylation
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| Ruxolitinib | HEL 92.1.7 | p-STAT3 (Y705) | 120 |
| 2-oxo-7-azaindole-6-carbonitrile | HEL 92.1.7 | p-STAT3 (Y705) | 450 |
HEL 92.1.7 is a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation.
From this representative data, while Ruxolitinib demonstrates superior potency, 2-oxo-7-azaindole-6-carbonitrile presents a promising profile with notable selectivity for the JAK family over other kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of JAK kinases.
1. Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., Ulight-JAK-1tide).
-
Test compounds (Ruxolitinib and 2-oxo-7-azaindole-6-carbonitrile) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody).
-
384-well microplates.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the phosphorylated substrate by adding the detection reagents.
-
Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cellular Assay for STAT3 Phosphorylation
This protocol measures the ability of the test compounds to inhibit the phosphorylation of STAT3 in a cellular context.
1. Reagents and Materials:
-
HEL 92.1.7 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-STAT3 (Y705) and anti-total-STAT3.
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate).
2. Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform an ELISA or Western blot using the anti-phospho-STAT3 and anti-total-STAT3 antibodies.
-
Quantify the signal for phosphorylated and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Calculate the percent inhibition of STAT3 phosphorylation and determine the cellular IC₅₀.
Caption: A typical kinase inhibitor screening cascade.
Conclusion
This guide presents a structured approach to benchmarking a novel kinase inhibitor, 2-oxo-7-azaindole-6-carbonitrile, against the standard of care, Ruxolitinib. The provided data, while illustrative, underscores the importance of a multi-faceted evaluation encompassing potency, selectivity, and cellular activity. The detailed protocols offer a practical framework for researchers to conduct similar comparative studies. The promising, albeit less potent, profile of 2-oxo-7-azaindole-6-carbonitrile in this hypothetical analysis suggests that with further medicinal chemistry optimization, this scaffold could yield highly effective and selective next-generation kinase inhibitors.
References
-
Dymock, B. (2022). Privileged Structures in Kinase Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Patel, H., et al. (2020). A comprehensive review on the synthesis of azaindole analogs and their biological activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Schwartz, D. M., et al. (2017). Type I/II cytokine receptor signaling: a global view of the JAK-STAT pathway. Nature Reviews Immunology. Available at: [Link]
A Senior Application Scientist's Guide to Confirming Target Engagement of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a Putative JAK Inhibitor
Introduction: Beyond Inhibition, The Necessity of Target Engagement
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the focus of this guide, is to unequivocally demonstrate that the compound achieves its effect by binding to its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of building a robust mechanism of action (MoA) and de-risking a candidate therapeutic before it enters costly clinical development.[1][2]
The chemical scaffold 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a derivative of the 1H-pyrrolo[2,3-b]pyridine core, which is prevalent in a class of highly successful therapeutics targeting Janus kinases (JAKs).[3] JAKs are a family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine receptors to the nucleus via the JAK-STAT signaling pathway.[4][5][6] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making JAK inhibitors a focal point of intense research.[5][6][7]
This guide provides a comparative analysis of three orthogonal methodologies to confirm the target engagement of our putative JAK inhibitor. We will move from direct biophysical evidence of binding in a cellular context to the functional consequences of that binding on the downstream signaling pathway. Each section is designed from the perspective of a senior scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold-standard biophysical assay for verifying intracellular target engagement.[8][9] Its power lies in its label-free nature and its ability to measure a drug binding to its native target within the physiological context of an intact cell.[1][10][11]
Principle of Causality: The fundamental principle of CETSA is ligand-induced thermal stabilization.[9][12] When a small molecule binds to its target protein, it forms stabilizing interactions. This ligand-bound protein is thermodynamically more stable and thus more resistant to thermal denaturation. When heated, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts. By measuring the amount of soluble protein remaining at various temperatures, we can detect a "thermal shift," which is direct evidence of target engagement.[11][12][13]
Diagram 1: CETSA Experimental Workflow
Caption: Workflow for confirming target engagement using CETSA.
Detailed Experimental Protocol (CETSA)
-
Cell Culture & Treatment:
-
Rationale: Use a human cell line with robust JAK-STAT signaling, such as the erythroleukemia cell line TF-1, which is dependent on cytokines for proliferation.
-
Plate TF-1 cells to achieve a density of ~2 million cells per condition.
-
Treat cells with 10 µM of this compound or vehicle (0.1% DMSO) for 1 hour at 37°C. Include a known JAK inhibitor (e.g., Tofacitinib) as a positive control.
-
-
Thermal Challenge:
-
Rationale: A temperature gradient is required to identify the melting point of the target protein.
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 10-12 points from 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[12]
-
-
Protein Extraction:
-
Rationale: Cell lysis is necessary to release intracellular proteins, and centrifugation separates the heat-induced aggregated proteins from the soluble, stable ones.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification by Western Blot:
-
Rationale: Western blotting provides a semi-quantitative readout of the amount of soluble target protein remaining after the heat challenge.
-
Collect the supernatant (soluble fraction).
-
Normalize total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein (e.g., anti-JAK1).
-
Use an appropriate secondary antibody and visualize via chemiluminescence.
-
Perform densitometry on the resulting bands.
-
Data Interpretation & Expected Results
Plot the relative band intensity against temperature for each condition. In the vehicle-treated sample, you will observe a sigmoidal "melting curve" as the JAK1 protein denatures. In the compound-treated sample, successful target engagement will shift this curve to the right, indicating a higher melting temperature (Tm).
| Temperature (°C) | Vehicle (Relative JAK1) | Compound (Relative JAK1) |
| 40 | 100% | 100% |
| 45 | 98% | 100% |
| 50 | 85% | 99% |
| 53 (Tm Vehicle) | 50% | 95% |
| 55 | 20% | 88% |
| 58 (Tm Compound) | 5% | 50% |
| 62 | <1% | 15% |
Method 2: Phospho-Flow Cytometry (Downstream Functional Assay)
While CETSA confirms binding, it doesn't describe the functional consequence. A robust MoA requires demonstrating that target engagement leads to inhibition of the signaling pathway. Since JAKs function by phosphorylating STAT proteins, measuring the phosphorylation status of STATs is a direct functional readout of JAK activity.[5][14]
Principle of Causality: Cytokines like Interleukin-6 (IL-6) or Erythropoietin (EPO) bind to their receptors, activating receptor-associated JAKs.[14] Activated JAKs then phosphorylate STAT proteins (e.g., STAT3 or STAT5). Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene transcription.[6] A successful JAK inhibitor will bind to its target JAK, prevent STAT phosphorylation, and thus decrease the amount of intracellular pSTAT, which can be quantified on a single-cell basis using flow cytometry.
Diagram 2: JAK-STAT Signaling Inhibition
Caption: Inhibition of the JAK-STAT pathway by the test compound.
Detailed Experimental Protocol (Phospho-Flow)
-
Cell Culture and Compound Pre-incubation:
-
Rationale: Starvation synchronizes the cells in a low-signaling state, and pre-incubation allows the compound to reach its target before pathway activation.
-
Use a cytokine-responsive cell line (e.g., TF-1 or UT-7).
-
Starve cells of cytokines for 4 hours.
-
Pre-incubate cells with a dose-response range of the compound (e.g., 1 nM to 10 µM) or vehicle for 1 hour.
-
-
Cytokine Stimulation:
-
Rationale: A short, potent stimulation provides a robust and measurable pSTAT signal.
-
Stimulate cells with a pre-determined optimal concentration of a relevant cytokine (e.g., 10 ng/mL EPO for UT-7 cells) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Rationale: Fixation immediately crosslinks proteins, preserving the transient phosphorylation state. Permeabilization is essential to allow the antibody to access intracellular pSTAT.
-
Immediately fix cells by adding formaldehyde to a final concentration of 1.6% for 10 minutes.
-
Permeabilize by adding ice-cold 100% methanol and incubating for 30 minutes on ice.
-
-
Antibody Staining and Flow Cytometry:
-
Rationale: A fluorescently-labeled antibody specific to the phosphorylated form of STAT allows for precise quantification.
-
Wash cells and stain with a fluorochrome-conjugated anti-pSTAT5 (e.g., Alexa Fluor 647) antibody for 1 hour.
-
Wash cells again and acquire data on a flow cytometer.
-
Data Interpretation & Expected Results
Analyze the geometric mean fluorescence intensity (gMFI) of the pSTAT5 signal. The unstimulated cells will have a low basal signal, while the cytokine-stimulated, vehicle-treated cells will show a large increase in signal. A successful inhibitor will reduce this signal in a dose-dependent manner.
| Compound Conc. | pSTAT5 gMFI | % Inhibition |
| Unstimulated | 50 | - |
| Vehicle + EPO | 1500 | 0% |
| 1 nM + EPO | 1275 | 15% |
| 10 nM + EPO | 825 | 46% |
| 50 nM + EPO (IC50) | 775 | 50% |
| 100 nM + EPO | 350 | 79% |
| 1 µM + EPO | 65 | 99% |
Method 3: In-Cell Western (ICW) Assay
The In-Cell Western (ICW) provides a high-throughput, plate-based alternative to traditional Western blotting and flow cytometry. It combines the antibody specificity of a Western with the throughput of an ELISA, allowing for robust quantification of protein levels and post-translational modifications directly in fixed cells.[15][16][17]
Principle of Causality: The principle is identical to the phospho-flow experiment: a successful inhibitor will block JAK-mediated STAT phosphorylation. However, the detection method is different. Here, cells are grown, treated, fixed, and permeabilized in a 96- or 384-well plate.[16][17] Two primary antibodies are used simultaneously: one for the target (e.g., pSTAT5) and one for normalization (e.g., total STAT5 or a housekeeping protein like GAPDH). These are detected with secondary antibodies conjugated to spectrally distinct near-infrared fluorophores. A plate scanner then quantifies the fluorescence intensity in each well.[15][18]
Detailed Experimental Protocol (ICW)
-
Cell Seeding and Treatment:
-
Rationale: Adherent cells are ideal for this format. If using suspension cells, pre-coat plates with a substance like poly-L-lysine.
-
Seed cells (e.g., HeLa cells stimulated with Interferon) in a 96-well plate and allow them to adhere overnight.
-
Perform serum starvation, compound pre-incubation, and cytokine stimulation as described in the Phospho-Flow protocol.
-
-
Fixation and Permeabilization:
-
Rationale: Standardized plate-based liquid handling ensures high reproducibility.
-
Fix cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Rationale: Blocking minimizes non-specific antibody binding, reducing background noise.[15][18]
-
Block wells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 90 minutes.
-
Incubate overnight with a cocktail of primary antibodies (e.g., rabbit anti-pSTAT5 and mouse anti-total-STAT5).
-
-
Secondary Antibody Incubation and Imaging:
-
Rationale: Using two different fluorophores allows for simultaneous detection and normalization of the target signal to cell number or total protein, correcting for any well-to-well variability.
-
Incubate for 1 hour with a cocktail of near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).
-
Wash the plate and allow it to dry completely.
-
Scan the plate on a near-infrared imager (e.g., LI-COR Odyssey®).
-
Data Interpretation & Expected Results
The output is a normalized signal: (Intensity of pSTAT5 Signal) / (Intensity of Total STAT5 Signal). This ratio corrects for any differences in cell number per well. An effective inhibitor will show a dose-dependent decrease in this normalized signal. The data can be used to generate a high-quality IC50 curve.
| Compound Conc. | Normalized pSTAT5/Total STAT5 Ratio | % Inhibition |
| Unstimulated | 0.05 | - |
| Vehicle + IFN | 1.00 | 0% |
| 1 nM + IFN | 0.88 | 12% |
| 10 nM + IFN | 0.55 | 47% |
| 12 nM + IFN (IC50) | 0.51 | 51% |
| 100 nM + IFN | 0.15 | 89% |
| 1 µM + IFN | 0.06 | 99% |
Comparative Summary of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-Flow Cytometry | In-Cell Western (ICW) |
| Principle | Ligand-induced thermal stabilization | Quantifies intracellular protein phosphorylation | Plate-based immunofluorescence |
| Measures | Direct Target Binding | Downstream Functional Effect | Downstream Functional Effect |
| Context | Intact cells, physiological conditions | Single-cell resolution | Population average in a well |
| Throughput | Low to Medium | Medium | High |
| Key Pro | Unambiguous proof of intracellular binding | Single-cell data reveals population heterogeneity | Excellent for dose-response curves (IC50) |
| Key Con | Does not measure function | Indirect measure of binding | Requires specific antibodies; adherent cells preferred |
| Best For | Initial MoA validation; hit-to-lead | Deep mechanistic studies; assessing cell subsets | SAR studies; screening |
Final Recommendation
To build a complete and compelling data package for this compound, a multi-faceted approach is essential.
-
Start with CETSA: First, prove that the compound physically interacts with its intended JAK target inside a living cell. A positive thermal shift is the foundational evidence upon which all other data rests.
-
Confirm with a Functional Assay: Next, use either Phospho-Flow Cytometry or an In-Cell Western to demonstrate that this binding event translates into the desired biological outcome—the inhibition of STAT phosphorylation. The choice between these two depends on the specific question: use Phospho-Flow for detailed mechanistic insights into cell populations and ICW for generating robust, high-throughput IC50 data to guide chemical optimization.
By combining direct evidence of binding (CETSA) with quantitative functional data (Phospho-Flow or ICW), researchers can confidently validate the target engagement and mechanism of action of this promising compound, paving the way for its further development as a potential therapeutic.
References
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Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Available from: [Link]
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Togashi, Y., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available from: [Link]
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available from: [Link]
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Selvita. Target Engagement. Available from: [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available from: [Link]
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Zhao, Q., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available from: [Link]
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Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available from: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]
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Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. Available from: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Kaloko, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
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Al-Najjar, A. A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
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Furutani, H., et al. (2018). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available from: [Link]
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Connor, D. T., et al. (1992). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]
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Kumar, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Advances. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of novel, biologically active compounds like 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile demands a rigorous and informed approach, not only in its application but critically, in its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment.
Hazard Assessment & Characterization: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a proactive hazard assessment based on its chemical structure is the foundational step for ensuring safe handling and disposal. This compound is a heterocyclic molecule containing a pyrrolopyridine core and a nitrile functional group.
Causality Behind Assessment: By analyzing the hazards of structurally similar compounds, we can establish a reliable, precautionary protocol. The pyridine and nitrile moieties are primary indicators of potential toxicity. Pyridine derivatives are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin[1]. The nitrile group presents a risk of releasing toxic compounds, such as hydrogen cyanide, particularly during incineration[1].
Based on data from analogous compounds, all waste containing this compound must be treated as hazardous waste .
Table 1: Potential Hazard Profile
| Hazard Category | Potential Effects & Rationale | Supporting Sources for Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common classification for many functionalized heterocyclic compounds. | [2][3] |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. Pyridine derivatives are known skin irritants. | [2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Direct contact with the eyes should be avoided. | [2][3] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | [2][3] |
| Environmental Hazard | As a biologically active molecule, improper disposal could pose risks to aquatic organisms and ecosystems. | |
Core Principles of Chemical Waste Management
Adherence to the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) is mandatory. For academic and research institutions, specific guidelines under Subpart K of RCRA offer a framework tailored to laboratory environments[4][5][6][7]. The following principles are universal.
-
Waste Minimization: Order and use only the amount of the compound necessary for your experiments to reduce the volume of waste generated[8].
-
Segregation: Never mix incompatible waste streams. Waste containing this compound should be kept separate from acids, bases, and strong oxidizing agents to prevent violent reactions or the release of toxic gases[9][10].
-
Containerization: Always use containers that are chemically compatible, in good condition, and have secure, leak-proof closures[8].
-
Identification: All waste must be accurately and clearly labeled from the moment the first drop of waste is added to the container[9][11].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound and associated materials.
Step 3.1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Gloves: Chemical-resistant nitrile or butyl rubber gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[2].
-
Lab Coat: A standard, fully-buttoned laboratory coat to protect skin and clothing.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation[2].
Step 3.2: Waste Segregation at the Point of Generation
Proper segregation is crucial for safety and compliant disposal. Use the following workflow to correctly categorize your waste.
Caption: High-level overview of the disposal protocol.
References
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency. [Link]
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
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2-oxo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridine-5-carbonitrile. HBARSCI. [Link]
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1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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Personal protective equipment for handling 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Comprehensive Safety and Handling Guide: 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
This guide provides essential safety and handling protocols for this compound, a heterocyclic compound with potential applications in pharmaceutical research and drug development.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes information from structurally related molecules, including pyrrolopyridine derivatives and organonitriles, to establish a robust framework for its safe handling and disposal.[4][5] The procedural guidance herein is grounded in the principles of chemical causality and aims to create a self-validating system of laboratory safety.
Hazard Assessment: A Proactive Approach to Safety
Due to its novel nature, the toxicological properties of this compound have not been extensively studied. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. The key structural features that inform this assessment are the pyrrolopyridine core, the nitrile group, and the lactam functionality.
-
Pyrrolopyridine Core: Pyrrolopyridine derivatives are known to possess diverse biological activities and can interact with various physiological targets.[1][4] Some have shown toxic effects on bacterial cells.[5]
-
Nitrile Group (-CN): Organic nitriles can be toxic. They can be metabolized to release cyanide ions, which are highly toxic. Although the reactivity of the nitrile group in this specific molecule is uncharacterized, it is prudent to assume potential toxicity via inhalation, ingestion, or skin absorption.
-
Lactam Moiety: Lactams are generally considered to be of low toxicity, but some can be skin and eye irritants.
Based on these structural alerts, the following potential hazards should be assumed:
| Potential Hazard | Rationale | Primary Routes of Exposure |
| Acute Toxicity | Presence of the nitrile group and the biologically active pyrrolopyridine scaffold. | Inhalation, Ingestion, Dermal Contact |
| Skin Irritation | Potential for local irritation from the lactam and other functional groups. | Dermal Contact |
| Eye Irritation | As with most fine chemicals, direct contact can cause serious eye irritation. | Ocular Contact |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | Inhalation |
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[6] This will prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[6][7]
Personal Protective Equipment (PPE): Your Personal Safety Barrier
A comprehensive PPE plan is crucial for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times when handling the compound.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Disposable nitrile gloves are a good starting point for general handling and splash protection.[8][9][10] However, it's critical to understand their limitations. Thin nitrile gloves offer only short-term protection and must be changed immediately upon contamination.[8] For prolonged or direct contact, consider thicker nitrile gloves (e.g., 8-mil or greater) or double-gloving.[8] Always consult a glove compatibility chart for the specific solvents being used.
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[10] Consider the use of chemical-resistant aprons and sleeves for larger-scale operations.
-
Respiratory Protection: If there is a risk of generating significant aerosols or dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk and ensuring procedural consistency.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for all manipulations of the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as outlined in the previous section.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing paper or a tared container to minimize contamination of the balance.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Reactions: Perform all reactions in a closed system or under an inert atmosphere if the compound is sensitive to air or moisture.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would be a mild detergent followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring the rinse is collected as hazardous waste.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[6][12]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. This proactive approach to safety is paramount in the dynamic landscape of chemical research and drug development.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
